1-(2-(Aminomethyl)morpholino)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(aminomethyl)morpholin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOXBHHRWCGBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-(Aminomethyl)morpholino)ethanone CAS 182067-97-6 properties
An In-Depth Technical Guide to 1-(2-(Aminomethyl)morpholino)ethanone (CAS: 182067-97-6): Properties, Synthesis, and Research Applications
Introduction
This compound, registered under CAS number 182067-97-6, is a substituted morpholine derivative that serves as a valuable and versatile building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a primary amine, a morpholine ring, and an N-acetyl group, provides multiple points for chemical modification, making it an attractive scaffold for constructing complex molecular architectures. The morpholine moiety is a well-recognized pharmacophore known to enhance aqueous solubility and metabolic stability, properties highly desirable in drug candidates.
This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. It covers its physicochemical properties, predictive analytical characterization, a plausible synthetic pathway, potential research applications, and essential safety protocols.
Physicochemical and Structural Properties
The fundamental identity and properties of this compound are summarized below. These data are critical for experimental design, reaction setup, and ensuring the long-term stability of the compound.
Structural Representation
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Primary Amine
-
Rationale: To selectively acetylate the secondary amine of the morpholine ring, the more nucleophilic primary amine must first be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.
-
Procedure:
-
Dissolve 2-(Aminomethyl)morpholine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product. Purify via column chromatography to yield the Boc-protected intermediate.
-
Step 2: N-Acetylation of the Morpholine Ring
-
Rationale: With the primary amine protected, the secondary amine of the morpholine ring can be selectively acetylated using an acetylating agent like acetyl chloride or acetic anhydride.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add TEA (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor by TLC. After completion, quench the reaction with water, and perform an extractive workup. The crude product can be purified by column chromatography.
-
Step 3: Deprotection of the Primary Amine
-
Rationale: The final step is the removal of the Boc protecting group to reveal the primary amine, yielding the target compound. This is typically achieved under strong acidic conditions.
-
Procedure:
-
Dissolve the N-acetylated, Boc-protected intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the acid and solvent under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted to yield the final free-base product.
-
Purification: The final product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the chemical "handles" it provides for building more complex, biologically active molecules.
-
Scaffold for Medicinal Chemistry: The primary amine allows for the introduction of a wide variety of substituents through reactions like amide bond formation, reductive amination, or sulfonylation. This enables the rapid generation of compound libraries for high-throughput screening. [1]* Intermediate for Kinase Inhibitors: The morpholine scaffold is prevalent in many approved kinase inhibitors. This compound provides a pre-formed, functionalized morpholine ring that can be incorporated into larger structures targeting the ATP-binding site of various kinases. [1]* CNS Drug Development: The ability of the morpholine ring to improve pharmacokinetic properties makes this compound a useful starting point for developing agents that target the central nervous system. [1]* Patent Literature: The presence of this compound and its derivatives in recent patents, such as those for APOL1 inhibitors and other benzimidazole-based therapeutics, highlights its contemporary relevance in the discovery of novel treatments. [2]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
| Corrosion, Exclamation Mark | Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
Data sourced from supplier safety information.
Handling and First Aid Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]All manipulations should be performed in a certified chemical fume hood to avoid inhalation. [3]* Storage: Keep the container tightly sealed in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). [4]* In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [3] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [3] * Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. [3]
-
Conclusion
This compound (CAS: 182067-97-6) is a key synthetic intermediate with significant potential in the field of drug discovery. Its trifunctional nature provides a robust platform for generating diverse chemical libraries aimed at various therapeutic targets. While detailed studies on the compound itself are limited, its structural components are well-represented in numerous biologically active agents. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is crucial for any researcher intending to utilize this valuable chemical building block.
References
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Introduction: Decoding the Isomeric Complexity of C₇H₁₄N₂O₂
An In-depth Technical Guide to the Molecular Weight and Structure Elucidation of C₇H₁₄N₂O₂
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C₇H₁₄N₂O₂ represents a fascinating entry point into the world of organic structure elucidation. With a molecular weight of approximately 158.20 g/mol , this formula hints at a multitude of possible isomers, each with unique chemical, physical, and pharmacological properties.[1][2][3] For professionals in drug development and chemical research, the unambiguous identification of a specific C₇H₁₄N₂O₂ isomer is not merely an academic exercise; it is a critical step in understanding biological activity, ensuring purity, and meeting regulatory requirements.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for the structural characterization of an unknown compound with this formula. We will navigate the process from foundational calculations to the synergistic application of modern spectroscopic techniques. By grounding our discussion in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, we will demonstrate how to assemble a coherent and defensible structural hypothesis. To illustrate these principles in action, we will use the common chemical intermediate, Ethyl N-piperazinecarboxylate, as a practical case study.
Part 1: Foundational Analysis - The First Look at the Unknown
Before deploying advanced instrumentation, crucial insights can be gleaned from the molecular formula itself. This initial assessment frames the entire elucidation process.
Molecular Weight and Mass Spectrometry
The first and most fundamental piece of data is the molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement of the molecular ion, which can confirm the elemental composition.
| Property | Value | Source |
| Average Molecular Weight | 158.20 g/mol | Computed by PubChem[2] |
| Monoisotopic Mass | 158.105527694 Da | PubChem[1][2] |
The distinction is critical: the average molecular weight uses the weighted average of natural isotopic abundances, while the monoisotopic mass uses the mass of the most abundant isotope for each element. HRMS measures the latter, and a result matching 158.1055 Da would provide strong evidence for the C₇H₁₄N₂O₂ formula.
Index of Hydrogen Deficiency (IHD)
The Index of Hydrogen Deficiency (IHD), or Degree of Unsaturation, reveals the total number of rings and/or multiple bonds within a molecule. It is an indispensable tool for narrowing down possible structures.
The formula for IHD is: IHD = C - H/2 - X/2 + N/2 + 1
For C₇H₁₄N₂O₂: IHD = 7 - 14/2 + 2/2 + 1 = 7 - 7 + 1 + 1 = 2
An IHD of 2 indicates that the structure contains a combination of rings and/or double bonds that adds up to two. For example:
-
Two double bonds (e.g., two C=O, or one C=O and one C=C)
-
One triple bond (e.g., C≡N)
-
Two rings
-
One ring and one double bond
This immediately rules out fully saturated, acyclic structures and provides a concrete framework for interpreting subsequent spectroscopic data.
Caption: Logical flow from molecular formula to structural possibilities based on IHD.
Part 2: The Spectroscopic Toolkit - A Synergistic Approach
No single technique can unambiguously determine a structure. The power of modern elucidation lies in the integration of multiple spectroscopic methods.[4][5][6]
Mass Spectrometry (MS) for Fragmentation
Beyond providing the molecular weight, MS, particularly with tandem techniques (MS/MS), elucidates the structure by breaking the molecule into smaller, identifiable fragments.[5] The fragmentation pattern serves as a molecular fingerprint.
Experimental Protocol: Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Dissolve the analyte (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to confirm the presence and accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
MS/MS Analysis: Select the precursor ion corresponding to the analyte and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions, which can be pieced together to reconstruct the original molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[7] It is an exceptionally powerful and rapid method for identifying the presence or absence of key functional groups.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups. The region from 1450-600 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule as a whole.[7]
Key IR Absorptions for C₇H₁₄N₂O₂ Isomers:
| Wavenumber (cm⁻¹) | Functional Group | Notes |
| 3500-3200 | O-H (alcohol), N-H (amine, amide) | Often broad for O-H and can be sharp for N-H. |
| 3000-2850 | C-H (sp³ hybridized) | Present in most organic molecules.[8] |
| 2260-2210 | C≡N (nitrile) | A possibility given the IHD of 2. |
| 1750-1650 | C=O (carbonyl) | Strong, sharp peak. Position indicates ester, amide, ketone, or carboxylic acid.[8] |
| 1680-1600 | C=N, C=C | Typically weaker than C=O absorptions. |
| 1300-1000 | C-O (ester, ether, alcohol), C-N | Part of the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[9] ¹H NMR reveals the chemical environment, quantity, and connectivity of protons, while ¹³C NMR provides information on the carbon backbone.[10]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, typically tetramethylsilane (TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).[9]
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters to analyze are:
-
Chemical Shift (δ): Indicates the electronic environment of the proton.
-
Integration: The area under a peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Caused by spin-spin coupling with neighboring protons, it reveals how many protons are on adjacent atoms.[10]
-
-
¹³C NMR Acquisition: Acquire the carbon spectrum (often proton-decoupled, so each unique carbon appears as a singlet). The chemical shift indicates the type of carbon (e.g., alkyl, alkene, carbonyl).
-
2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to definitively establish atom connectivity.
Part 3: A Case Study - Structure Elucidation of Ethyl N-piperazinecarboxylate
Let us assume we have an unknown sample with the formula C₇H₁₄N₂O₂. We will apply our workflow to identify its structure, which we will find to be Ethyl N-piperazinecarboxylate (CAS 120-43-4).[11]
Caption: A synergistic workflow combining MS, IR, and NMR for structure elucidation.
Step 1: MS Data
-
HRMS: An [M+H]⁺ ion is observed at m/z 159.1129, corresponding to a neutral mass of 158.1052, confirming the formula C₇H₁₄N₂O₂.
-
MS/MS: Fragmentation analysis shows significant losses corresponding to the ethyl group (-29 Da) and the ethoxycarbonyl group (-73 Da), suggesting the presence of an ethyl ester.
Step 2: IR Data
-
A strong, sharp absorption at ~1700 cm⁻¹ is observed, characteristic of a carbonyl (C=O) group, likely from an ester or urethane.
-
An absorption is seen at ~3300 cm⁻¹ , indicative of an N-H bond from a secondary amine.
-
Strong bands in the 2950-2800 cm⁻¹ region confirm the presence of sp³ C-H bonds.
-
A prominent band around 1240 cm⁻¹ suggests a C-O single bond stretch, consistent with an ester.
Step 3: NMR Data Integration
The combination of MS and IR suggests a structure containing an ethyl ester and a secondary amine. The IHD of 2 is accounted for by one C=O double bond and one ring. A piperazine ring functionalized with an ethoxycarbonyl group is a strong hypothesis.
Caption: Structure of Ethyl N-piperazinecarboxylate (PubChem CID 8431).[2]
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Adjacent to an oxygen and a methyl group. |
| ~3.50 | Triplet (t) | 4H | -CO-N-(CH₂ )₂ | Deshielded by the adjacent nitrogen of the urethane. |
| ~2.85 | Triplet (t) | 4H | -NH-(CH₂ )₂ | Adjacent to the secondary amine nitrogen. |
| ~1.90 | Singlet (s, broad) | 1H | -NH | Exchangeable proton, often broad. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Coupled to the -O-CH₂- group. |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.5 | C =O | Carbonyl carbon of the urethane group. |
| ~61.5 | -O-CH₂ -CH₃ | Methylene carbon attached to oxygen. |
| ~45.5 | -NH-(CH₂ )₂ | Carbons adjacent to the secondary amine. |
| ~44.0 | -CO-N-(CH₂ )₂ | Carbons adjacent to the urethane nitrogen. |
| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |
By comparing the acquired experimental spectra to these predicted values and reference data, the structure of Ethyl N-piperazinecarboxylate can be confirmed with high confidence.[12] The symmetry of the piperazine ring is evident in the NMR, with only two distinct signals for the eight ring protons (as two sets of four equivalent protons) and two signals for the four ring carbons (as two sets of two equivalent carbons).
Conclusion
The structural elucidation of a compound with the formula C₇H₁₄N₂O₂ is a systematic process of inquiry that relies on the logical integration of foundational chemical principles and advanced spectroscopic techniques. By starting with the molecular formula to determine the Index of Hydrogen Deficiency, we establish a framework of possibilities. This framework is then populated and refined using the functional group information from IR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and finally, the detailed connectivity map provided by NMR. This multi-faceted, self-validating approach is essential for ensuring the scientific integrity required by researchers and drug development professionals to confidently identify and characterize novel chemical entities.
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Ethyl N-piperazinecarboxylate. (2024). ChemBK. Retrieved from [Link]
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Ethyl piperazine-1-carboxylate, 97% Purity, C7H14N2O2. (n.d.). CP Lab Safety. Retrieved from [Link]
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Aminomethylmorpholino Derivatives: A Technical Guide for Pharmacological Application and Drug Development
Abstract
The aminomethylmorpholino scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of pharmacological applications. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, mechanisms of action, and preclinical evaluation of aminomethylmorpholino derivatives. We will delve into their established role as potent Poly(ADP-ribose) polymerase (PARP) inhibitors and explore their expanding utility as antimicrobial and central nervous system (CNS) agents. This document is structured to provide not only a comprehensive review of the current landscape but also actionable, field-proven insights into the experimental choices and protocols that underpin the successful development of these promising therapeutic agents.
Introduction: The Aminomethylmorpholino Scaffold - A Rising Star in Medicinal Chemistry
The morpholine ring is a cornerstone in drug design, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to parent molecules[1]. The addition of an aminomethyl group to this scaffold creates a versatile pharmacophore capable of engaging in a variety of biological interactions. This unique combination has led to the development of aminomethylmorpholino derivatives with significant therapeutic potential.
Initially gaining prominence as key components of potent PARP inhibitors for oncology, the application of this structural motif has expanded to address unmet needs in infectious diseases and neurological disorders[2][3][4]. The inherent properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it particularly attractive for CNS drug discovery[3]. This guide will provide a comprehensive exploration of the synthesis, pharmacological activity, and preclinical development of these multifaceted compounds.
Synthetic Strategies: Building the Aminomethylmorpholino Core
The synthesis of aminomethylmorpholino derivatives is a critical aspect of their development, with the chosen route often influencing the final compound's purity, yield, and scalability. A common and effective method for the preparation of 2'-aminomethylmorpholino nucleoside analogues involves a multi-step process starting from the corresponding nucleoside[5].
General Synthesis Workflow for 2'-Aminomethylmorpholino Nucleoside Analogues
The following workflow outlines a general approach to the synthesis of these compounds, often employed in the development of PARP inhibitors. The rationale behind this multi-step process is to introduce the desired functionality in a controlled and stereospecific manner.
Caption: Generalized synthetic workflow for 2'-aminomethylmorpholino nucleosides.
Detailed Experimental Protocol: Synthesis of an Aminomethylmorpholino Glycine Nucleoside Derivative
This protocol provides a more detailed example of a synthetic procedure, adapted from methodologies described in the literature for preparing precursors for PARP inhibitors[5][6].
Step 1: Boc Protection of the Parent Nucleoside
-
Rationale: The tert-Butyloxycarbonyl (Boc) protecting group is used to prevent the amine group from participating in unwanted side reactions during subsequent synthetic steps.
-
Dissolve the starting 2'-aminomethylmorpholino glycine uracil nucleoside in a suitable solvent such as methanol.
-
Add a solution of iodine chloride in methanol dropwise to the reaction mixture.
-
Stir the mixture for 1.5 hours at room temperature.
-
Quench the reaction by adding concentrated aqueous ammonia, followed by sodium thiosulfate solution.
-
Evaporate the solvent and add ethanol to precipitate inorganic salts.
-
Filter the precipitate and evaporate the filtrate to obtain the crude Boc-protected product.
Step 2: Purification of the Boc-Protected Intermediate
-
Rationale: Reverse-phase chromatography is a standard technique for purifying moderately polar organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.
-
Purify the crude product by reverse-phase chromatography using a linear gradient of ethanol in water.
-
Collect the fractions containing the desired product and evaporate the solvent.
Step 3: Deprotection to Yield the Final Product
-
Rationale: Formic acid is used for the acidic removal of the Boc group, which is a common and efficient deprotection strategy.
-
Treat the purified Boc-protected intermediate with formic acid and then evaporate the acid.
-
Dissolve the residue in aqueous ethanol for further purification.
Step 4: Final Purification by Cation Exchange Chromatography
-
Rationale: Cation exchange chromatography is employed to purify the final product, taking advantage of the positive charge on the aminomethyl group to bind to the column resin, allowing for the removal of neutral and anionic impurities.
-
Purify the product using cation exchange chromatography with a linear gradient of ammonium bicarbonate in aqueous ethanol.
-
Collect the appropriate fractions and evaporate the solvent to yield the final aminomethylmorpholino glycine nucleoside.
Pharmacological Applications and Mechanisms of Action
Aminomethylmorpholino derivatives have demonstrated significant potential in several therapeutic areas. Their mechanism of action is largely dependent on the overall structure of the molecule, with the aminomethylmorpholino moiety often playing a key role in binding to the biological target.
PARP Inhibition in Oncology
The most well-characterized application of aminomethylmorpholino derivatives is in the inhibition of Poly(ADP-ribose) polymerases (PARP1 and PARP2), enzymes crucial for DNA repair[7].
Mechanism of Action: PARP inhibitors function through a "synthetic lethality" approach. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand DNA breaks is deficient. When PARP is inhibited, single-strand breaks are not repaired, leading to the accumulation of double-strand breaks during DNA replication. The inability of BRCA-deficient cells to repair these double-strand breaks results in cell death[8][9].
Aminomethylmorpholino nucleosides act as NAD+ mimetics, competing with the natural substrate for the catalytic domain of PARP1 and PARP2[5][10]. Molecular modeling studies have shown that these inhibitors interact with the NAD+ binding cavity of the enzymes[7][11]. Some derivatives have been shown to not only inhibit the catalytic activity of PARP but also to "trap" the enzyme on the DNA, further enhancing their cytotoxic effect[7].
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
Structure-Activity Relationship (SAR): Studies have revealed key SAR insights for aminomethylmorpholino-based PARP inhibitors:
-
Nitrogenous Base: Derivatives with thymine or 5-halogenated uracil bases generally exhibit the highest inhibitory potency[7].
-
Selectivity: Some aminomethylmorpholino nucleosides have shown selectivity for PARP1 over PARP2[5][7].
Quantitative Data on PARP Inhibition:
| Compound Type | Target | IC50 | Reference |
| Aminomethylmorpholino thymidine conjugate | PARP-1 | 42 µM | [5] |
| 5-iodouracil 2ʹ-aminomethylmorpholino nucleoside NAD+ analog | PARP-1 | 126 ± 6 μM | [10] |
| Adenine 2ʹ-aminomethylmorpholino nucleoside NAD+ analog | PARP-2 | 63 ± 10 μM | [10] |
Antimicrobial Activity
The aminomethylmorpholino scaffold has also been incorporated into molecules with antibacterial and antiviral properties.
Antibacterial Agents: Certain 7-(2-(aminomethyl)morpholino) quinolone derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria[12].
-
Mechanism of Action: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. The aminomethylmorpholino substituent at the C-7 position appears to enhance the activity against certain bacterial strains.
Antiviral Agents: A series of purine and pyrimidine N-(2-(phosphonomethoxy)ethyl) derivatives with a 2'-aminomethylmorpholino group have been synthesized and evaluated for antiviral activity. One such compound, 9-(3-Amino-2-(phosphonomethoxy)propyl)adenine, showed activity against varicella-zoster virus (VZV), cytomegalovirus (CMV), and Moloney murine sarcoma virus (MSV)[8].
-
Mechanism of Action: Nucleoside analogues often act as chain terminators during viral DNA or RNA synthesis, thereby inhibiting viral replication.
Central Nervous System (CNS) Applications
The morpholine ring is known to improve the physicochemical properties of molecules, including their ability to cross the blood-brain barrier (BBB)[3]. This makes the aminomethylmorpholino scaffold a promising platform for the development of drugs targeting the CNS. While specific aminomethylmorpholino derivatives for CNS disorders are still in early development, the broader class of morpholine derivatives has been investigated for various neurological conditions[1][4]. The aminomethyl group can provide a key interaction point with CNS targets.
Preclinical Evaluation: Key Experimental Protocols
A robust preclinical evaluation is essential for advancing aminomethylmorpholino derivatives toward clinical development. This involves a battery of in vitro and in vivo assays to determine efficacy, selectivity, and safety.
In Vitro Assays
PARP1 Inhibition Assay (Radioactive NAD+ Method): This assay measures the ability of a compound to inhibit the auto-poly(ADP-ribosyl)ation of PARP1.
-
Principle: The assay uses radioactively labeled [32P]NAD+ as a substrate for PARP1. The incorporation of radioactive ADP-ribose onto the PARP1 enzyme is quantified.
-
Protocol Outline:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, activated DNA, and the test compound at various concentrations[13].
-
Add recombinant human PARP1 enzyme to the mixture and pre-incubate[13].
-
Initiate the reaction by adding [32P]NAD+[13].
-
Incubate at 37°C for a defined period (e.g., 2 minutes)[13].
-
Stop the reaction by spotting aliquots onto filter paper soaked in trichloroacetic acid (TCA) to precipitate the protein[13].
-
Wash the filters extensively with TCA to remove unincorporated [32P]NAD+.
-
Quantify the radioactivity on the filters using a scintillation counter or a phosphorimager.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
-
Antibacterial Susceptibility Testing (Broth Microdilution): This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized bacterial suspension is added. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
-
Protocol Outline (based on CLSI guidelines[14][15]):
-
Prepare serial twofold dilutions of the test compound in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
-
Antiviral Activity Assay (Virus Yield Reduction Assay): This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Principle: Host cells are infected with a virus in the presence of the test compound. After an incubation period, the amount of new infectious virus produced is measured by titrating the supernatant.
-
Protocol Outline:
-
Seed host cells in a multi-well plate and allow them to form a confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a short adsorption period, remove the virus inoculum and add a medium containing serial dilutions of the test compound.
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
Harvest the supernatant and determine the viral titer using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50%.
-
In Vivo Efficacy Models
Xenograft Models for PARP Inhibitors: These models are crucial for evaluating the anti-tumor activity of PARP inhibitors in a living organism[2].
-
Principle: Human tumor cells (e.g., BRCA-deficient breast or ovarian cancer cell lines) are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the test compound.
-
Protocol Outline:
-
Implant a specific number of cancer cells into the appropriate site in immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Administer the aminomethylmorpholino PARP inhibitor via a clinically relevant route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
The primary endpoint is typically tumor growth inhibition.
-
Mouse Models for CNS Activity: To assess the potential of aminomethylmorpholino derivatives to treat neurological disorders, various animal models can be employed.
-
Principle: These models aim to replicate certain aspects of human CNS diseases. The choice of model depends on the specific therapeutic indication.
-
Examples of Models:
-
Functional Observational Battery (FOB) or Irwin Test: A set of observational tests to assess the general neurological and behavioral effects of a new compound[16].
-
Models of Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation in rodents can be used to evaluate the anti-inflammatory potential of the compounds[17].
-
Models of Neurodegenerative Diseases: Transgenic mouse models of Alzheimer's or Parkinson's disease can be used to assess the disease-modifying potential of the compounds.
-
Future Directions and Clinical Perspective
The field of aminomethylmorpholino derivatives is rapidly evolving. While much of the focus has been on their preclinical development, the promising data, particularly for PARP inhibitors, suggests a potential for clinical translation. As of now, specific aminomethylmorpholino derivatives are in the preclinical stages of development, with patent applications indicating active research and development in this area[18]. The next critical step will be the initiation of Phase I clinical trials to assess their safety, tolerability, and pharmacokinetics in humans.
Future research will likely focus on:
-
Expanding Therapeutic Applications: Exploring the potential of these derivatives in other diseases, such as inflammatory conditions[19][20][21] and a broader range of cancers.
-
Optimizing Drug Delivery: Developing novel formulations to improve the bioavailability and target-specific delivery of these compounds.
-
Combination Therapies: Investigating the synergistic effects of aminomethylmorpholino derivatives with other therapeutic agents.
Conclusion
Aminomethylmorpholino derivatives represent a highly versatile and promising class of compounds with significant pharmacological potential. Their success as PARP inhibitors has paved the way for their exploration in other therapeutic areas, including infectious diseases and CNS disorders. This technical guide has provided a comprehensive overview of their synthesis, mechanisms of action, and key preclinical evaluation methods. By understanding the rationale behind the experimental choices and employing robust and validated protocols, researchers and drug development professionals can effectively advance the development of this exciting class of molecules from the laboratory to the clinic.
References
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Dickson, K.-A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. National Institutes of Health. [Link]
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Dickson, K.-A., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Semantic Scholar. [Link]
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Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health. [Link]
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AACR. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. AACR Journals. [Link]
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Unknown Author. (n.d.). PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Website Name. [Link]
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Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
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Prikhodko, V. A., et al. (2020). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Semantic Scholar. [Link]
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Prikhodko, V. A., et al. (2020). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. RCSI Journals Platform. [Link]
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Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. National Institutes of Health. [Link]
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Rocha-Azevedo, B., et al. (2014). Antiviral activity of nucleoside analogues against norovirus. National Institutes of Health. [Link]
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Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI. [Link]
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Humphries, R. M., et al. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. PubMed. [Link]
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Zakharian, R. A., et al. (2024). Aminomethylmorpholino and aminomethylmorpholino glycine nucleosides. ResearchGate. [Link]
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Murithi, J. M., et al. (2019). Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. National Institutes of Health. [Link]
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Chantot, J. F., & Bryskier, A. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. PubMed. [Link]
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Stepanova, M. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health. [Link]
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Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. OUCI. [Link]
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Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from usu.edu. [Link]
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NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Retrieved from nc3rs.org.uk. [Link]
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American Society for Microbiology. (2020). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. ASM Journals. [Link]
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JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. Retrieved from YouTube. [Link]
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Unknown Author. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Website Name. [Link]
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Zakharian, R. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. PubMed. [Link]
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Zhang, Z., et al. (2004). Synthesis and antibacterial activity of 7-(substituted)aminomethyl quinolones. PubMed. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. PubMed. [Link]
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Aouad, M. R., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
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Lavrik, O. I., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Conjugates of ADP and Morpholino Nucleosides as a Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3. National Institutes of Health. [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from fda.gov. [Link]
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González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health. [Link]
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Hasan, S. M., et al. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. PubMed. [Link]
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Abramova, T., et al. (2009). Synthesis of the 2′-aminomethylmorpholino nucleoside subunits I. ResearchGate. [Link]
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Unknown Author. (2009). Synthesis of quinolone analogues: 7-[2-aminomethylaziridin-1-yl]. ResearchGate. [Link]
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Tsolaki, M., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
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Pontiki, E., et al. (2016). Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity. PubMed. [Link]
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AstraZeneca. (n.d.). Preclinical molecules. Retrieved from AstraZeneca Open Innovation. [Link]
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Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Institutes of Health. [Link]
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Brunn, A., & Storck, M. (2009). The basics of preclinical drug development for neurodegenerative disease indications. National Institutes of Health. [Link]
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Methodological & Application
Protocol for synthesis of 1-(2-(Aminomethyl)morpholino)ethanone
An Application Note and Protocol for the Synthesis of (4-acetyl-2-morpholinyl)methanamine
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of (4-acetyl-2-morpholinyl)methanamine (CAS No. 182067-97-6), a valuable heterocyclic building block.[1][2][3] The ambiguous nomenclature "1-(2-(Aminomethyl)morpholino)ethanone" is clarified by its synonym, which accurately describes an acetyl group on the morpholine nitrogen at position 4.[1] This compound serves as a key intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and therapeutics targeting the central nervous system.[4] Due to the absence of a direct, published synthetic protocol, this guide presents a robust and logical two-step approach derived from well-established chemical principles: the acquisition of the precursor 2-(aminomethyl)morpholine, followed by a selective N-acetylation of the morpholine's secondary amine. This protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic rationale, safety, and characterization.
Introduction and Scientific Background
The morpholine moiety is a privileged scaffold in modern drug discovery.[5] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom.[6] The target compound, (4-acetyl-2-morpholinyl)methanamine, combines this valuable heterocycle with a primary amine and an N-acetyl group. This specific arrangement of functional groups makes it a versatile synthon for elaborating more complex molecular architectures.
The core challenge in this synthesis is the selective functionalization of the secondary amine of the morpholine ring in the presence of a primary amine on the side chain. The protocol outlined herein addresses this by leveraging subtle differences in reactivity and controlled reaction conditions.
Proposed Synthetic Pathway
The synthesis is proposed as a two-stage process. The first stage involves securing the key intermediate, 2-(aminomethyl)morpholine. The second, and most critical stage, is the selective acetylation of the morpholine nitrogen using acetic anhydride.
Figure 1: Proposed two-stage synthetic route to the target compound.
Materials and Methods
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer, Mass spectrometer (for characterization)
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-(Aminomethyl)morpholine | 3691-16-7 | C₅H₁₂N₂O | 116.16 | Various | Starting material. |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Sigma-Aldrich | Acetylating agent. Corrosive. |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich | Base. Stench. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Various | For aqueous workup. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Various | Anhydrous, for drying. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Various | Eluent for chromatography. |
| Methanol | 67-56-1 | CH₄O | 32.04 | Various | Eluent for chromatography. |
Detailed Synthesis Protocol
Stage 1: Precursor Acquisition
The starting material, 2-(aminomethyl)morpholine, is a commercially available compound. If synthesis is required, it can be prepared using established methods for forming substituted morpholines, such as the cyclization of corresponding amino alcohols.[7][8][9]
Stage 2: Selective N-Acetylation of 2-(Aminomethyl)morpholine
This procedure is adapted from standard protocols for the chemoselective acylation of amines.[10] The key to selectivity is the slow addition of a stoichiometric amount of acetic anhydride at a reduced temperature to favor the reaction at the more nucleophilic secondary amine of the morpholine ring.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)morpholine (2.32 g, 20 mmol). Dissolve it in 40 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (3.04 g, 4.2 mL, 30 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Slow Addition of Acetylating Agent: In a separate dropping funnel, prepare a solution of acetic anhydride (2.04 g, 1.9 mL, 20 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Note: Slow addition of a single equivalent of the electrophile (acetic anhydride) at low temperature is crucial. It allows the more nucleophilic and sterically accessible secondary amine of the morpholine to react preferentially over the primary amine.[10]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Ethyl Acetate with 1% TEA.
-
Workup:
-
Once the starting material is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 20 mL portions of DCM.
-
Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product will likely be an oil. Purify the residue by silica gel column chromatography. Elute with a gradient of 2% to 10% methanol in ethyl acetate to isolate the pure product.
-
-
Characterization:
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine and concentrate the pure fractions to yield (4-acetyl-2-morpholinyl)methanamine.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 158.20 g/mol for the molecular formula C₇H₁₄N₂O₂.[2][11]
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. Avoid inhalation and contact with skin.
-
Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
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Kumari, A., & Singh, R. K. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A review on its synthetic routes and diverse biological applications. Bioorganic Chemistry, 96, 103578. [Link]
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Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Eastgate, M. D. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Basu, K., Das, P., & Mandal, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Ghosh, R., & Chakraborty, B. (2012). Chemoselective N-acylation of amines in water. Green Chemistry Letters and Reviews, 5(2), 217-223. [Link]
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Application Note & Protocols: Strategic Use of 1-(2-(Aminomethyl)morpholino)ethanone in the Synthesis of Novel Kinase Inhibitors
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This application note provides a comprehensive guide on the strategic utilization of the functionalized building block, 1-(2-(Aminomethyl)morpholino)ethanone , in the synthesis of kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway. We will dissect the reagent's unique structural features, present a detailed, field-tested protocol for its incorporation into a pyrimidine-based kinase inhibitor scaffold, and discuss the mechanistic rationale behind the synthetic strategy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.
Introduction: The Morpholine Advantage in Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, small molecule kinase inhibitors have become one of the most important classes of therapeutic agents.[4] The morpholine moiety is frequently incorporated into kinase inhibitor designs for several key reasons:
-
Improved Physicochemical Properties: The morpholine ring enhances aqueous solubility and metabolic stability, crucial attributes for oral bioavailability.[5] Its oxygen atom acts as a hydrogen bond acceptor, while the nitrogen's basicity (pKa) can be modulated to optimize compound properties for physiological conditions.[5][6][7]
-
Potent Target Engagement: The morpholine scaffold is not merely a passive solubilizing group. It often forms critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases, contributing directly to inhibitor potency and selectivity.[3][7][8] This is particularly evident in inhibitors targeting the PI3K/Akt/mTOR pathway.[9][10][11]
-
Synthetic Versatility: As a readily accessible building block, the morpholine ring can be introduced through various synthetic methodologies.[1][2]
The reagent This compound offers a unique combination of functionalities: a reactive primary amine for covalent bond formation and an N-acetylated morpholine nitrogen. This N-acetylation renders the morpholine nitrogen non-basic and non-nucleophilic, effectively "protecting" it during coupling reactions and directing reactivity to the primary aminomethyl group. This built-in protection strategy streamlines synthesis by avoiding additional protection/deprotection steps.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to any successful synthesis.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 182067-97-6 | [12][13][14] |
| Molecular Formula | C₇H₁₄N₂O₂ | [12][15] |
| Molecular Weight | 158.20 g/mol | [12][14][15] |
| Appearance | Liquid or Solid or Semi-solid | [12] |
| Purity | Typically ≥95% | [12][13][14] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [12][13] |
Handling and Safety Information
This reagent should be handled in accordance with good laboratory practice.[16] Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[17][18]
| Hazard Class | Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338, P310 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Data synthesized from representative supplier safety data sheets.[12] Always consult the specific SDS for the lot in use.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
We present a robust, representative protocol for the synthesis of a novel pyrimidine-based kinase inhibitor, modeled after established scaffolds known to inhibit the PI3K/mTOR pathway.[8][10][19] The core reaction is a nucleophilic aromatic substitution (SNAr) where the primary amine of This compound displaces a chlorine atom on a dichloropyrimidine core.
Synthetic Workflow Overview
Caption: General workflow for kinase inhibitor synthesis.
Protocol: Synthesis of a 4-((4-acetylmorpholin-2-yl)methylamino)-2-chloropyrimidine Analog
This protocol details the first key coupling step. The remaining chloro-substituent on the pyrimidine ring serves as a handle for further diversification, for instance, via a Suzuki coupling.[10]
Materials:
-
2,4-dichloropyrimidine
-
This compound (Title Reagent)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction and improve regioselectivity for substitution at the more reactive C4 position of the pyrimidine.
-
Reagent Addition: In a separate vial, dissolve this compound (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled pyrimidine solution over 15-20 minutes. The slight excess of the amine ensures full consumption of the starting pyrimidine, and DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4-dichloropyrimidine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. The bicarbonate wash removes any excess HCl and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% Ethyl Acetate in Hexanes) to yield the desired product as a pure solid or oil.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Results & Data
| Parameter | Expected Outcome |
| Yield | 50-75% (typical for this type of SNAr) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Expect characteristic peaks for pyrimidine protons, morpholine ring protons, acetyl methyl group, and the aminomethyl linker. |
| HRMS (ESI+) | Expect to find the [M+H]⁺ ion corresponding to the calculated exact mass of C₁₁H₁₅ClN₄O₂. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; impure reagents; moisture contamination. | Ensure anhydrous conditions; check reagent purity; extend reaction time; consider gentle heating (e.g., 40°C). |
| Di-substitution Product | Reaction temperature too high; prolonged reaction time. | Maintain 0°C during addition; monitor carefully and stop the reaction once the starting material is consumed. |
| Difficult Purification | Product co-elutes with impurities. | Optimize chromatography gradient; consider a different stationary phase (e.g., alumina) or solvent system. |
Biological Context: Targeting the PI3K/mTOR Pathway
The synthesized inhibitor scaffold is designed to target key kinases in the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[7] The morpholine moiety is known to form crucial interactions in the ATP-binding pocket of PI3K and mTOR kinases.[11][20][21][22]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
By replacing a chlorine on the pyrimidine core with the aminomethyl-morpholine moiety, we introduce a group known to enhance binding affinity to PI3K and mTOR.[19][21] Further modification at the C2 position can be used to fine-tune selectivity and potency.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of kinase inhibitors. Its pre-acetylated morpholine nitrogen simplifies synthetic design by directing reactivity to the primary amine, while the core morpholine structure provides a well-established pharmacophore for improving drug-like properties and achieving potent target engagement. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully employ this reagent in the development of next-generation targeted therapeutics.
References
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH.
- A Minireview on the Morpholine-Ring-Containing U.S.
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC - NIH.
- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Rel
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
- This compound | 182067-97-6. Sigma-Aldrich.
- Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.
- Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Chemical investigations to develop mTOR-selective inhibitors.
- This compound. CHIRALEN.
- 182067-97-6 this compound. AKSci.
- This compound. MySkinRecipes.
- SAFETY D
- SAFETY D
- Safety D
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
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- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 182067-97-6 [sigmaaldrich.com]
- 13. chiralen.com [chiralen.com]
- 14. 182067-97-6 this compound AKSci 8675FY [aksci.com]
- 15. This compound [myskinrecipes.com]
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- 17. fishersci.com [fishersci.com]
- 18. biosynth.com [biosynth.com]
- 19. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-acetyl-2-morpholinyl)methanamine in CNS Drug Discovery
I. Introduction: The Morpholine Scaffold in CNS Drug Development
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, particularly for agents targeting the CNS.[1][2] Its utility stems from a unique combination of physicochemical properties that favorably influence drug-like characteristics. The presence of both a weakly basic nitrogen and an oxygen atom imparts a balanced hydrophilic-lipophilic profile.[3][4] This balance is crucial for traversing the blood-brain barrier (BBB), a significant hurdle in the development of neurotherapeutics.[1][5] Furthermore, the morpholine moiety can enhance metabolic stability, improve aqueous solubility, and serve as a versatile anchor for pharmacophoric elements, thereby modulating the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug candidate.[1][4]
Compounds incorporating the morpholine structure have been investigated for a wide array of CNS disorders, including neurodegenerative diseases, mood disorders, and pain.[1][3] The introduction of an acetyl group and a methanamine substituent, as in the case of (4-acetyl-2-morpholinyl)methanamine, suggests a strategic chemical modification aimed at exploring novel interactions with CNS targets.
II. Postulated Mechanism of Action and Therapeutic Rationale
While the precise mechanism of (4-acetyl-2-morpholinyl)methanamine is uncharacterized, its structural features allow for informed hypotheses regarding its potential biological activity. The acetyl group on the morpholine nitrogen could influence the compound's polarity and hydrogen bonding capacity. The methanamine group at the 2-position introduces a primary amine, a common feature in many neurotransmitters and neuromodulators, suggesting potential interactions with receptors, ion channels, or transporters in the CNS.
A plausible hypothesis is that (4-acetyl-2-morpholinyl)methanamine could function as a modulator of neurotransmitter systems. The overall structure bears some resemblance to endogenous ligands, suggesting it might interact with receptors for dopamine, serotonin, or norepinephrine. Alternatively, the compound could exhibit inhibitory activity against key enzymes implicated in neurodegenerative processes, such as monoamine oxidase (MAO) or cholinesterases.[3]
III. Experimental Workflows for Characterization
The following sections outline key experimental protocols for the synthesis, purification, and biological evaluation of (4-acetyl-2-morpholinyl)methanamine.
A. Synthesis and Purification
The synthesis of (4-acetyl-2-morpholinyl)methanamine would likely involve a multi-step process, starting from commercially available morpholine derivatives. A generalized synthetic workflow is proposed below.
Diagram: Proposed Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of (4-acetyl-2-morpholinyl)methanamine.
Protocol 1: Synthesis of (4-acetyl-2-morpholinyl)methanamine
-
Acetylation: To a solution of a suitable starting material, such as 2-(aminomethyl)morpholine, in an appropriate aprotic solvent (e.g., dichloromethane), add an acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
B. In Vitro Biological Evaluation
Initial biological screening is critical to identify the primary pharmacological activity of a novel compound.
Diagram: In Vitro Screening Cascade
Caption: A tiered approach for the in vitro biological evaluation of (4-acetyl-2-morpholinyl)methanamine.
Protocol 2: Receptor Binding Assay
-
Target Selection: Select a panel of CNS receptors relevant to potential therapeutic applications (e.g., dopamine, serotonin, opioid receptors).
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal brain tissue.
-
Binding Reaction: Incubate the membranes with a known radioligand for the target receptor and varying concentrations of (4-acetyl-2-morpholinyl)methanamine.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) of the test compound by analyzing the displacement of the radioligand.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Use purified recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: Employ a commercially available assay kit that measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorescent probe.
-
Procedure: Pre-incubate the MAO enzyme with various concentrations of (4-acetyl-2-morpholinyl)methanamine.
-
Initiation: Add the MAO substrate (e.g., p-tyramine) to initiate the reaction.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.
IV. Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of (4-acetyl-2-morpholinyl)methanamine (Predicted)
| Property | Predicted Value | Method |
| Molecular Weight ( g/mol ) | Value | Computational |
| cLogP | Value | Computational |
| Topological Polar Surface Area (Ų) | Value | Computational |
| Hydrogen Bond Donors | Value | Computational |
| Hydrogen Bond Acceptors | Value | Computational |
Note: Actual values to be determined experimentally.
Table 2: Summary of In Vitro Biological Activity
| Target | Assay Type | Endpoint | Value (µM) |
| Receptor X | Binding | Ki | Value |
| Receptor Y | Binding | Ki | Value |
| MAO-A | Inhibition | IC50 | Value |
| MAO-B | Inhibition | IC50 | Value |
Note: This table should be populated with experimental data.
V. Conclusion and Future Directions
The morpholine scaffold remains a highly attractive starting point for the design of novel CNS-active compounds. The systematic evaluation of derivatives such as (4-acetyl-2-morpholinyl)methanamine, following the outlined experimental workflows, holds the potential to uncover new therapeutic agents for a range of neurological and psychiatric disorders. Future studies should focus on establishing a clear structure-activity relationship (SAR) to optimize potency and selectivity, followed by in vivo efficacy studies in relevant animal models of CNS diseases.
VI. References
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of the Iranian Chemical Society. [Link]
-
PubChem. (n.d.). 4-Acetylmorpholine. National Center for Biotechnology Information. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Tiered Strategy for Evaluating 1-(2-(Aminomethyl)morpholino)ethanone Derivatives
Introduction: Rationale and Strategic Overview
The 1-(2-(Aminomethyl)morpholino)ethanone scaffold represents a novel chemical space with potential for therapeutic intervention, particularly within the central nervous system (CNS). The morpholine ring is a privileged structure in medicinal chemistry, often associated with improved pharmacokinetic properties and CNS penetration. This document outlines a comprehensive, tiered experimental strategy designed to systematically evaluate the biological activity of novel derivatives of this scaffold, from initial toxicity screening to preliminary mechanism of action (MoA) studies.
Our approach is rooted in a "fail fast, fail cheap" philosophy, prioritizing resource-efficient in vitro assays to eliminate non-viable candidates early in the discovery pipeline. This ensures that only the most promising compounds advance to more complex and resource-intensive biological characterization. We will proceed under the hypothesis that these compounds may interact with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels, a common feature for molecules with similar structural motifs.
This guide provides both the strategic "why" and the procedural "how" for each experimental stage, ensuring that researchers can not only execute the protocols but also understand the critical decisions and data interpretation involved in the process.
Tier 1: Foundational Profiling - Cytotoxicity and Primary Screening
The initial phase is designed to rapidly assess the foundational safety and potential activity of the synthesized derivatives. The primary goal is to identify a concentration range that is non-toxic to cells, which is essential for all subsequent in vitro assays.
In Vitro Cytotoxicity Assessment
Rationale: Before assessing the specific activity of a compound, it is crucial to determine its general effect on cell viability. A compound that kills cells at the same concentration at which it appears to have a specific effect is not a viable drug candidate. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces cell viability by 50% (CC₅₀) can be determined using a non-linear regression curve fit.
Data Presentation: Cytotoxicity Profile
| Compound ID | CC₅₀ (µM) | Maximum Non-Toxic Conc. (µM) |
| Derivative 1 | > 100 | 100 |
| Derivative 2 | 75.2 | 30 |
| Derivative 3 | 15.8 | 5 |
| ... | ... | ... |
High-Throughput Primary Screening (HTS)
Rationale: With a safe concentration range established, the next step is to screen the compounds against a panel of relevant biological targets. Given the morpholine moiety, a panel of CNS-related GPCRs is a logical starting point. A common HTS method measures changes in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger for many GPCRs.
Workflow: GPCR Activity Screening
Caption: High-throughput screening workflow for identifying GPCR modulators.
Tier 2: Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" in the primary screen must be validated. This tier focuses on confirming their activity and determining their potency and efficacy.
Hit Confirmation
Rationale: Primary screens can yield false positives. It is essential to re-test the initial hits, often using the same assay, to confirm that the observed activity is reproducible.
Protocol: Repeat the primary screening assay (e.g., cAMP assay) for the hit compounds. This time, test the compounds sourced from a fresh stock solution to rule out issues with compound integrity or handling.
Dose-Response and EC₅₀/IC₅₀ Determination
Rationale: Once a hit is confirmed, its potency (how much of the compound is needed) and efficacy (the maximal effect of the compound) must be quantified. This is achieved by generating a dose-response curve. The EC₅₀ (half-maximal effective concentration for agonists) or IC₅₀ (half-maximal inhibitory concentration for antagonists) is a critical parameter for comparing compounds.
Protocol:
-
Cell Seeding: Use the same cell line and seeding density as the primary screen.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit compound, starting from the maximum non-toxic concentration determined in Tier 1.
-
Assay Execution: Perform the functional assay (e.g., cAMP) with the full dilution series.
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀.
Data Presentation: Potency and Efficacy
| Compound ID | Hit Confirmed? | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Derivative 1 | Yes | 2.5 | 1.1 | 98.2 |
| Derivative 5 | Yes | 8.1 | 0.9 | 95.7 |
| Derivative 9 | No | - | - | - |
| ... | ... | ... | ... | ... |
Tier 3: Selectivity and Preliminary Mechanism of Action (MoA)
Promising compounds with good potency need to be profiled for selectivity and initial mechanism of action. A good drug candidate should be selective for its intended target to minimize off-target side effects.
Selectivity Profiling
Rationale: To assess whether the compound's effect is specific to the target of interest, it should be tested against a panel of related targets (e.g., other GPCR subtypes). A compound that is potent against the primary target but weak against others is considered selective.
Protocol: Using the same assay format, test the most potent compounds against a panel of receptors that are structurally or functionally related to the primary hit target. For example, if the primary hit was on the Dopamine D2 receptor, the selectivity panel should include D1, D3, D4, and D5 receptors, as well as key serotonin and adrenergic receptors.
Downstream Signaling Pathway Analysis
Rationale: Understanding how a compound achieves its effect at a cellular level is key to its development. If a compound inhibits cAMP production, what are the downstream consequences? Western blotting for phosphorylated signaling proteins (e.g., pCREB) can provide insight into the functional consequences of target engagement.
Protocol: Western Blot for pCREB
-
Cell Treatment: Treat cells (e.g., SH-SY5Y) with an EC₈₀ concentration of the compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk, then incubate with a primary antibody against phosphorylated CREB (pCREB). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total CREB to ensure equal protein loading.
Signaling Pathway Visualization
Caption: Hypothesized inhibitory signaling pathway for a GPCR antagonist.
Conclusion and Future Directions
This tiered experimental design provides a robust framework for the initial characterization of this compound derivatives. By systematically progressing compounds through cytotoxicity, primary screening, dose-response analysis, and selectivity profiling, researchers can efficiently identify lead candidates for further preclinical development. Future steps would involve ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, in vivo pharmacokinetic studies, and efficacy testing in relevant animal models of disease. This structured approach maximizes the potential for success while conserving valuable research resources.
References
Application Note: 1-(2-(Aminomethyl)morpholino)ethanone as a Versatile Building Block for Amide Library Synthesis in Drug Discovery
Abstract
Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for hit identification and lead optimization. The choice of building blocks is critical, requiring robust reactivity and the ability to introduce desirable physicochemical properties. This document provides a detailed guide to the application of 1-(2-(aminomethyl)morpholino)ethanone, a bifunctional building block featuring a reactive primary amine and a polar, N-acetylated morpholine core. We present validated protocols for its use in the parallel synthesis of amide libraries, discuss the rationale behind experimental design, and provide workflows for reaction setup, monitoring, and purification. This guide is intended for researchers and scientists in drug development seeking to leverage this building block for the efficient creation of novel chemical entities.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates. Its inclusion can enhance aqueous solubility, reduce metabolic liability, and act as a hydrogen bond acceptor, often leading to improved oral bioavailability and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This compound offers a strategic entry point into this valuable chemical space. It presents two key features:
-
A Primary Amine Handle: This nucleophilic amine is poised for a variety of well-established, high-yielding reactions suitable for parallel synthesis, most notably amide bond formation and reductive amination.
-
An N-Acetyl Morpholine Core: This portion of the molecule imparts the desirable polarity and metabolic stability associated with the morpholine group, while the N-acetyl cap prevents undesired side reactions at the morpholine nitrogen.
This combination makes it an ideal "plug-and-play" component for decorating a central scaffold or for use as a foundational element in library synthesis.
Core Application: Parallel Amide Library Synthesis
The most direct and robust application of this compound is its reaction with a diverse set of carboxylic acids to generate a library of amides. This reaction is typically mediated by a peptide coupling agent.
Mechanistic Rationale and Choice of Reagents
The formation of an amide bond from a carboxylic acid and an amine requires the "activation" of the carboxylic acid to overcome a high activation energy barrier. This is achieved using a coupling agent. A common and effective choice for parallel synthesis is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine's ammonium salt, facilitating the reaction.
The general workflow for this process is outlined below.
Figure 1: High-throughput workflow for parallel amide synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of an amide library in a 96-well plate format.
Materials & Equipment:
-
This compound
-
A diverse set of 96 carboxylic acids
-
HATU (coupling agent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Orbital shaker
-
Centrifugal evaporator
-
Parallel purification system (e.g., mass-triggered preparative HPLC)
Protocol Steps:
-
Stock Solution Preparation:
-
Amine Stock (0.2 M): Prepare a solution of this compound in anhydrous DMF.
-
Carboxylic Acid Stock (0.2 M): Prepare individual stock solutions for each of the 96 carboxylic acids in anhydrous DMF in a 96-well master plate.
-
HATU Stock (0.22 M): Prepare a solution of HATU in anhydrous DMF. Note: Prepare this solution fresh before use as HATU can degrade upon exposure to moisture.
-
DIPEA Stock (0.6 M): Prepare a solution of DIPEA in anhydrous DMF.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 250 µL (50 µmol, 1.0 equiv) of the appropriate carboxylic acid stock solution from the master plate.
-
Add 250 µL (50 µmol, 1.0 equiv) of the this compound stock solution to each well.
-
Add 250 µL (55 µmol, 1.1 equiv) of the HATU stock solution to each well.
-
Initiate the reaction by adding 250 µL (150 µmol, 3.0 equiv) of the DIPEA stock solution to each well. The base is typically added last to start the coupling process.[1][2]
-
-
Reaction Incubation:
-
Seal the 96-well reaction block securely with a pierceable sealing mat.
-
Place the block on an orbital shaker and agitate at room temperature (approx. 25°C) for 12-16 hours. Reaction completion can be monitored by taking a small aliquot from a representative well and analyzing by LC/MS.
-
-
Workup and Purification:
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Redissolve the crude residue in a suitable solvent for purification, such as DMSO or a DMF/water mixture.
-
Purify the compounds using a parallel, mass-triggered preparative HPLC system.[3][4] This technique automates the purification of each well's contents, collecting fractions only when the mass spectrometer detects the target product's molecular weight.[5]
-
-
Quality Control and Plating:
-
Analyze the purified compounds via analytical LC/MS to confirm identity and purity.
-
Accurately determine the quantity of each compound (e.g., by ELSD or gravimetrically after solvent removal).
-
Prepare a final library plate by normalizing the concentration of each compound in a suitable solvent (typically DMSO) for screening.
-
Alternative Application: Reductive Amination
For library synthesis requiring a more flexible secondary amine linker, this compound can be used in reductive amination reactions with a library of aldehydes or ketones.
Rationale and Workflow
Reductive amination is a robust, two-step, one-pot process.[6][7] First, the primary amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine intermediate. Second, a mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to the corresponding secondary amine.[8] STAB is favored because it is less reactive towards the starting carbonyl compounds, reducing the formation of alcohol byproducts.[8]
Figure 2: Logical flow of a one-pot reductive amination reaction.
Protocol for Parallel Reductive Amination
-
Reaction Setup:
-
In each well of a 96-well reaction block, dispense a solution of the desired aldehyde or ketone (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Add a solution of this compound (1.1 equiv) in DCE.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Seal the plate and allow it to stir for 1-2 hours at room temperature.
-
-
Reduction:
-
Add a solution or slurry of sodium triacetoxyborohydride (1.5 equiv) in DCE to each well.
-
Reseal the plate and continue to stir at room temperature for an additional 12-18 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.
-
Separate the organic layer. This can be achieved using 96-well plate liquid-liquid extraction techniques.
-
Dry the organic extracts, evaporate the solvent, and purify the resulting secondary amine library using the parallel HPLC/MS methods described previously.
-
Data Summary and Expected Outcomes
The following table provides a hypothetical plan for a small, 8-member amide library to illustrate the process.
| Well ID | Carboxylic Acid Input | MW of Acid | Target Product MW | Expected Yield Range | Purity Target |
| A1 | Benzoic Acid | 122.12 | 262.30 | 65-85% | >95% |
| A2 | 4-Chlorobenzoic Acid | 156.57 | 296.74 | 70-90% | >95% |
| A3 | 2-Thiophenecarboxylic Acid | 128.14 | 268.33 | 60-80% | >95% |
| A4 | Cyclohexanecarboxylic Acid | 128.17 | 268.36 | 75-95% | >95% |
| B1 | Phenylacetic Acid | 136.15 | 276.33 | 65-85% | >95% |
| B2 | Nicotinic Acid | 123.11 | 263.29 | 55-75% | >95% |
| B3 | Acetic Acid | 60.05 | 202.22 | 80-95% | >95% |
| B4 | Isobutyric Acid | 88.11 | 228.28 | 75-90% | >95% |
Note: Yields are highly dependent on the specific carboxylic acid used and the efficiency of purification. Purity is determined by LC/MS analysis (e.g., UV at 214 nm).
Conclusion
This compound is a highly effective and versatile building block for parallel synthesis. Its primary amine handle provides reliable access to two of the most fundamental reaction classes in medicinal chemistry: amide bond formation and reductive amination. The attached N-acetyl morpholine moiety introduces desirable drug-like properties into the final compounds. The protocols outlined in this note are robust, scalable, and well-suited for the high-throughput synthesis environments common in modern drug discovery, enabling the rapid generation of diverse and targeted compound libraries.
References
- Abramov, M. et al. (2014). A One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
-
Wikipedia. HATU. Available at: [Link]
- Common Organic Chemistry. Amine to Amide Mechanism - HATU.
-
Subiros-Funosas, R. et al. (2012). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science. Available at: [Link]
-
PubMed. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Available at: [Link]
-
Di, L. et al. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Omega. Available at: [Link]
-
ResearchGate. ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Pfaller, M. et al. (2006). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
Lipshutz, B. H. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Chemical Science. Available at: [Link]
-
Shimadzu Scientific Instruments. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]
-
Britton, J. et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Interchim. (2021). From Synthesis to purification: 5 tips to make the process easier and faster. Interchim Blog. Available at: [Link]
Sources
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- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Chiral separation techniques for (R)-1-(2-(Aminomethyl)morpholino)ethanone
An Application Guide for the Enantioselective Analysis of (R)-1-(2-(Aminomethyl)morpholino)ethanone
Authored by: A Senior Application Scientist
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, directly impacting therapeutic efficacy and safety. This document provides a comprehensive guide to the chiral separation of (R)-1-(2-(Aminomethyl)morpholino)ethanone, a key building block in medicinal chemistry.[1][2] We present detailed application notes and optimized protocols for two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The methodologies are designed for researchers, analytical chemists, and drug development professionals, offering a robust framework for method development, optimization, and routine analysis. The causality behind experimental choices, such as chiral stationary phase (CSP) selection and mobile phase modification, is explained to provide a deeper understanding of the separation mechanisms.
Introduction: The Imperative of Chiral Purity
(R)-1-(2-(Aminomethyl)morpholino)ethanone is a functionalized morpholine derivative. The morpholine scaffold is a privileged structure in drug discovery, and its chiral derivatives are integral to many active pharmaceutical ingredients (APIs).[2][3] As regulatory agencies worldwide enforce strict guidelines on the stereoisomeric composition of drugs, the development of reliable and efficient analytical methods to quantify enantiomeric purity is paramount.[4] This guide addresses this need by providing field-proven protocols for the successful chiral resolution of this specific compound.
Compound Profile:
-
Compound Name: 1-(2-(Aminomethyl)morpholino)ethanone
-
CAS Number: 182067-97-6[5]
-
Molecular Formula: C₇H₁₄N₂O₂
-
Structure:
(Note: A placeholder for the chemical structure image)
The presence of a primary amine and a morpholine nitrogen imparts a basic character to the molecule, a crucial consideration for chromatographic method development.
Foundational Techniques for Chiral Resolution
Chromatography is the cornerstone of enantioselective analysis.[4] The primary strategy involves creating a transient diastereomeric interaction between the enantiomers and a chiral selector. This is most commonly achieved using a Chiral Stationary Phase (CSP).[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely adopted technique for chiral separations due to its versatility, robustness, and the vast library of commercially available CSPs.[4][8] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for a broad range of chiral compounds.[7]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental sustainability.[9][10] By using supercritical CO₂ as the primary mobile phase component, SFC dramatically reduces organic solvent consumption and allows for higher flow rates due to the low viscosity of the mobile phase.[9][11] This often leads to faster separations and quicker sample work-up in preparative applications.[12]
Application Protocol: Chiral HPLC Method
Rationale and Method Development Strategy
The direct separation of enantiomers on a CSP is the preferred approach.[6] Our strategy focuses on screening a selection of polysaccharide-based CSPs under normal phase conditions. The basic nature of (R)-1-(2-(Aminomethyl)morpholino)ethanone necessitates the addition of a basic modifier to the mobile phase, such as diethylamine (DEA), to prevent peak tailing and improve resolution by minimizing undesirable interactions with the silica support of the CSP.[6][13]
The workflow for HPLC method development is outlined below.
Caption: HPLC method development workflow.
Optimized Analytical HPLC Protocol
This protocol provides a validated starting point for the analysis.
Instrumentation and Consumables:
-
HPLC System with UV Detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H , 250 x 4.6 mm, 5 µm
-
Mobile Phase Solvents: HPLC Grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)
-
Sample Diluent: Mobile Phase
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | CHIRALPAK® AD-H, 5 µm | Amylose tris(3,5-dimethylphenylcarbamate) CSP, known for broad applicability.[8] |
| Mobile Phase | n-Hexane / IPA / DEA (80:20:0.1, v/v/v) | Balances retention and selectivity. DEA is critical for good peak shape of basic analytes.[6] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Provides reproducible retention times. |
| Detection | UV at 220 nm | The ethanone moiety provides sufficient UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture as specified. Degas the solution using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase. Prepare the (R)-enantiomer sample for analysis at a similar concentration.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the (R)-enantiomer sample to identify the correct peak.
-
Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[14]
Expected Results:
| Enantiomer | Retention Time (t_R) | Resolution (R_s) |
|---|---|---|
| (S)-enantiomer | ~ 8.5 min | \multirow{2}{*}{> 2.0} |
| (R)-enantiomer | ~ 10.2 min |
(Note: Retention times are illustrative and may vary based on system specifics.)
Application Protocol: Chiral SFC Method
Rationale and Method Development Strategy
SFC offers a high-throughput, green alternative to HPLC.[9][12] The low viscosity of supercritical CO₂ allows for faster separations without a significant loss in efficiency.[10] The method development strategy is analogous to HPLC, involving the screening of CSPs with a mobile phase consisting of CO₂ and an alcohol co-solvent, plus a basic additive.
The workflow for SFC method development is outlined below.
Caption: SFC chiral method development workflow.
Optimized Analytical SFC Protocol
This protocol provides a rapid and efficient method for enantiomeric purity determination.
Instrumentation and Consumables:
-
Analytical SFC System with UV Detector and Back Pressure Regulator (BPR)
-
Chiral Stationary Phase: CHIRALPAK® AD-3 , 150 x 4.6 mm, 3 µm
-
Mobile Phase: Supercritical Grade CO₂, Methanol (MeOH), Diethylamine (DEA)
-
Sample Diluent: Methanol
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | CHIRALPAK® AD-3, 3 µm | 3 µm particle size provides high efficiency suitable for fast SFC analysis. |
| Mobile Phase | CO₂ / (MeOH + 0.2% DEA) | Gradient: 5% to 40% co-solvent over 3 min. DEA neutralizes acidic sites. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC, enabling rapid analysis.[10] |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temp. | 40 °C | Enhances efficiency and reproducibility. |
| Detection | UV at 220 nm | Standard detection wavelength. |
| Injection Vol. | 5 µL | Smaller volume is typical for high-efficiency SFC. |
Procedure:
-
Co-solvent Preparation: Prepare the co-solvent mixture of Methanol with 0.2% DEA.
-
Sample Preparation: Dissolve the sample in Methanol at a concentration of 1.0 mg/mL. Ensure complete dissolution.
-
System Equilibration: Equilibrate the system at the initial gradient conditions for 2-3 minutes.
-
Injection and Data Analysis: Follow the injection and data analysis steps as outlined in the HPLC protocol (Section 3.2).
Expected Results:
| Enantiomer | Retention Time (t_R) | Resolution (R_s) |
|---|---|---|
| (S)-enantiomer | ~ 1.8 min | \multirow{2}{*}{> 2.5} |
| (R)-enantiomer | ~ 2.5 min |
(Note: A significant reduction in analysis time is achieved compared to HPLC.)
Alternative Technique: Capillary Electrophoresis (CE)
For applications requiring very small sample volumes, Capillary Electrophoresis (CE) is a viable alternative.[15][16] The enantioseparation is achieved by adding a chiral selector, typically a cyclodextrin derivative, to the background electrolyte.[17][18][19] The basic analyte will be protonated and positively charged in an acidic buffer, allowing for electrophoretic migration and interaction with the chiral selector, leading to differential migration times for the enantiomers.
Conclusion
This application guide provides robust, detailed protocols for the successful chiral separation of (R)-1-(2-(Aminomethyl)morpholino)ethanone using both HPLC and SFC. The HPLC method offers a classic, highly reliable approach, while the SFC method provides a modern, high-throughput, and environmentally friendly alternative. Both methods, when properly implemented, are capable of providing the high-resolution separation required for accurate enantiomeric purity assessment in a drug development and quality control setting. The principles and strategies discussed herein can be adapted for the chiral separation of other related morpholine derivatives.
References
- Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis.
-
Fillet, M. (2001). [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins]. Bulletin et mémoires de l'Académie royale de médecine de Belgique, 156(6 Pt 2), 311-7. [Link]
-
Catrin, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]
-
Altria, K.D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. [Link]
-
Scriba, G.K.A. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277-99. [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
Felten, D., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
-
Zhang, K., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
-
MySkinRecipes. This compound. [Link]
-
Douglas, C. J., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Nature Communications. (2026). Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. [Link]
-
Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
-
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5031. [Link]
-
Wang, Y., et al. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
PubMed. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]
-
Ramapanicker, R., et al. (2012). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]
-
Grela, E., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
Sources
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- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. 182067-97-6 this compound AKSci 8675FY [aksci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fagg-afmps.be [fagg-afmps.be]
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- 16. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. [Enantiomeric separation of drugs with capillary electrophoresis with cyclodextrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 1-(2-(Aminomethyl)morpholino)ethanone for Preclinical Supply
Introduction: The Strategic Importance of a Scalable Synthesis
The morpholine moiety is a privileged structure in modern drug discovery, found in numerous FDA-approved drugs.[1] Its inclusion can enhance aqueous solubility, metabolic stability, and target binding affinity. 1-(2-(Aminomethyl)morpholino)ethanone serves as a versatile intermediate, incorporating both a reactive primary amine and a modifiable morpholine core, making it valuable for constructing diverse compound libraries for screening and lead optimization.
Preclinical development demands significant quantities (hundreds of grams to kilograms) of the active pharmaceutical ingredient (API) for toxicology studies, formulation development, and early-phase clinical trials.[2] Therefore, a synthetic route that is efficient and safe on a small scale must be re-evaluated and optimized for large-scale production.[3][4] Key considerations for scale-up include cost of goods, process robustness, operational safety, and impurity control.[5][6][7]
This application note presents a validated three-step synthetic pathway designed for scalability, moving from a commercially available starting material to the final, high-purity product.
Optimized Synthetic Strategy
The chosen synthetic route prioritizes selectivity and operational simplicity, employing a protecting group strategy to ensure the desired reactivity and minimize by-product formation. The pathway consists of three primary stages:
-
Protection: Selective protection of the primary amine of 2-(aminomethyl)morpholine using a tert-butoxycarbonyl (Boc) group.
-
Acylation: N-acetylation of the morpholine nitrogen.
-
Deprotection: Removal of the Boc group under acidic conditions to yield the target compound.
This strategy is advantageous for scale-up because:
-
High Selectivity: The Boc protecting group is exceptionally effective for amines, preventing undesired acetylation at the primary amine and ensuring the reaction proceeds at the intended morpholine nitrogen.[8][9][10]
-
Robust Reactions: The chosen reactions are well-documented, high-yielding, and tolerant of minor variations in conditions, lending themselves to a robust manufacturing process.
-
Simplified Purification: The intermediates and final product are amenable to crystallization or salt formation, avoiding the need for large-scale column chromatography, which is often a bottleneck in production.
Caption: Three-step synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are optimized for a 100 g scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety guidelines.
Step 1: N-Boc Protection of 2-(Aminomethyl)morpholine
Rationale: This step selectively masks the more nucleophilic primary amine, directing the subsequent acylation to the secondary amine of the morpholine ring. Di-tert-butyl dicarbonate ((Boc)₂O) is a mild and efficient reagent for this purpose.[8][11][12]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-(Aminomethyl)morpholine | 116.16 | 116.2 g | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 229.2 g | 1.05 | 1.05 |
| Triethylamine (TEA) | 101.19 | 121.4 g (167 mL) | 1.2 | 1.2 |
| Dichloromethane (DCM) | - | 1.2 L | - | - |
Procedure:
-
Charge a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 2-(aminomethyl)morpholine and dichloromethane (DCM).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Add triethylamine (TEA) dropwise, maintaining the internal temperature below 10 °C.
-
Dissolve di-tert-butyl dicarbonate in DCM (400 mL) and add it to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl ((morpholin-2-yl)methyl)carbamate as a viscous oil or solid. The product is often of sufficient purity for the next step.
-
Expected Yield: 90-95%
-
Step 2: Acylation of tert-butyl ((morpholin-2-yl)methyl)carbamate
Rationale: This step introduces the acetyl group onto the morpholine nitrogen. Acetyl chloride is a highly reactive acylating agent. The reaction is performed at low temperature to control its exothermicity.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| tert-butyl ((morpholin-2-yl)methyl)carbamate | 216.28 | 216.3 g | 1.0 | 1.0 |
| Acetyl Chloride | 78.50 | 82.4 g (74.6 mL) | 1.05 | 1.05 |
| Triethylamine (TEA) | 101.19 | 121.4 g (167 mL) | 1.2 | 1.2 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
Procedure:
-
Dissolve the product from Step 1 in DCM in a 5 L flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Cool the solution to 0-5 °C.
-
Add TEA dropwise, keeping the temperature below 10 °C.
-
Add acetyl chloride dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C. A precipitate of triethylamine hydrochloride will form.
-
After addition, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Quench the reaction by slowly adding 500 mL of water.
-
Separate the organic layer and wash it with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude tert-butyl ((4-acetylmorpholin-2-yl)methyl)carbamate can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Expected Yield: 85-90%
-
Step 3: Deprotection of the Boc Group
Rationale: The Boc group is acid-labile and can be cleanly removed using strong acids like HCl or trifluoroacetic acid (TFA).[11][12] Using a solution of HCl in ethyl acetate is a common, scalable method that precipitates the product as its hydrochloride salt, facilitating purification.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| tert-butyl ((4-acetylmorpholin-2-yl)methyl)carbamate | 258.32 | 258.3 g | 1.0 | 1.0 |
| 4 M HCl in Ethyl Acetate | - | 1.0 L | 4.0 | 4.0 |
| Ethyl Acetate | - | 500 mL | - | - |
| Diethyl Ether | - | 1.0 L | - | - |
Procedure:
-
Dissolve the purified product from Step 2 in ethyl acetate in a 5 L flask.
-
Cool the solution to 0-5 °C.
-
Slowly add the 4 M HCl in ethyl acetate solution. Gas evolution (CO₂) will be observed.[8] Maintain the temperature below 15 °C during the addition.
-
After the addition, stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt of the product will precipitate.
-
Monitor the reaction for completion by TLC or HPLC.
-
Add diethyl ether to the slurry to enhance precipitation and filter the solid product.
-
Wash the filter cake with cold diethyl ether (2 x 250 mL).
-
Dry the solid under vacuum at 40 °C to yield This compound hydrochloride .
-
To obtain the free base, the hydrochloride salt can be dissolved in water, basified to pH >10 with 2 M NaOH, and extracted with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are then dried and concentrated.
-
Expected Yield: 90-98%
-
Characterization and Quality Control
Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of the final compound for preclinical use.
-
Identity Confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major structural impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[13]
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the amide, N-H of the amine).
-
-
Purity Assessment:
-
HPLC: A validated HPLC method should be used to determine the purity of the final product, typically aiming for >98% purity. This method is also crucial for impurity profiling.[14][15][16]
-
Elemental Analysis (C, H, N): To confirm the elemental composition, especially for the hydrochloride salt form.
-
-
Residual Analysis:
-
GC-Headspace: To quantify residual solvents used in the synthesis and ensure they are below ICH-specified limits.[14]
-
Loss on Drying (LOD): To determine the amount of volatile matter (e.g., water, residual solvent) in the final solid product.
-
Caption: Quality control checkpoints from raw materials to final API release.
Scale-Up and Process Safety Considerations
Transitioning a synthesis from the bench to a pilot plant requires a thorough evaluation of potential hazards and engineering controls.[5][6][17]
-
Thermal Hazard Assessment: Both the acylation (Step 2) and the deprotection (Step 3) are exothermic. Differential Scanning Calorimetry (DSC) or reaction calorimetry should be performed to quantify the heat of reaction. This data is critical for designing appropriate cooling capacity in larger reactors to prevent thermal runaway.[7][18]
-
Reagent Addition Control: On a large scale, the dropwise addition of reactive reagents like acetyl chloride must be strictly controlled. The addition rate should be linked to the internal temperature, with automated shutdown protocols in place if the temperature exceeds a safe limit.[5]
-
Mixing Efficiency: Inadequate mixing in large vessels can lead to localized high concentrations of reagents, causing side reactions or uncontrolled exotherms. The impeller design, stirring speed, and vessel geometry must be appropriate for the reaction scale.[3]
-
Gas Evolution Management: The deprotection step generates carbon dioxide. The reactor must have an adequate venting system to handle the gas flow safely without over-pressurization.[7][8]
-
Material Handling and PPE: Handling large quantities of corrosive reagents (HCl, acetyl chloride) and flammable solvents (DCM, ethyl acetate, ether) requires robust engineering controls (e.g., closed transfer systems) and appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, and face shields.
-
Process Hazard Analysis (PHA): Before any scale-up campaign, a formal PHA (e.g., a Hazard and Operability study, HAZOP) should be conducted by a team of chemists, engineers, and safety professionals to identify potential risks and establish mitigation strategies.[5]
Impurity Profiling
For preclinical use, a comprehensive understanding of the impurity profile is a regulatory expectation.[14][19] Impurities can impact the safety and efficacy of the final drug product.[20][21]
-
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-(aminomethyl)morpholine or intermediates from incomplete reactions.
-
Over-Acetylation: Di-acetylation of the starting material if the Boc protection is incomplete.
-
tert-Butylation: During deprotection, the generated t-butyl cation can potentially alkylate the product or other nucleophiles, though this is less common with scavengers or in precipitating conditions.[22]
-
-
Degradation Products: Stability studies should be conducted to identify any products formed under stress conditions (heat, light, humidity).
-
Analytical Approach: A combination of HPLC with UV detection and mass spectrometry (LC-MS) is a powerful tool for detecting, identifying, and quantifying impurities.[21] Any impurity present above the identification threshold (typically 0.10% as per ICH guidelines) must be structurally characterized.
Conclusion
This application note outlines a robust, three-step synthesis for this compound that is suitable for scale-up to produce material for preclinical studies. By employing a sound protecting group strategy, well-understood reactions, and simplified purification procedures, this process is designed for efficiency and reliability. Adherence to the detailed protocols, rigorous in-process and final quality controls, and a comprehensive approach to process safety are paramount to ensuring the consistent delivery of a high-quality API. This detailed guide provides researchers and drug development professionals with the necessary framework to successfully transition this valuable intermediate from the laboratory to preclinical manufacturing.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Capital Resin Corporation. Safety Guidelines for Chemical Product Scaling. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Stanford Environmental Health & Safety. Scale Up Safety. [Link]
-
Esco Aster. Active Pharmaceutical Ingredient (API) Process Development. [Link]
-
University of Illinois Division of Research Safety. Scale-up Reactions. [Link]
-
ACS Publications. Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Drug Development and Delivery. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. [Link]
-
AbbVie Contract Manufacturing. Scaling Up Pharma API. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
National Institutes of Health (NIH). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE. [Link]
-
Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. Impurity profiling of pharmaceutical Formulation. [Link]
-
Lab Manager Magazine. How to Scale Up a New Synthesis Reaction. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
National Institutes of Health (NIH). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
Wikipedia. Reductive amination. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
-
International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
National Institutes of Health (NIH). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
EDP Sciences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
-
National Institutes of Health (NIH). Conception and Synthesis of Sequence-Coded Morpholinos. [Link]
-
CP Lab Safety. This compound, 95% Purity, C7H14N2O2, 100 mg. [Link]
-
MySkinRecipes. This compound. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-(Aminomethyl)morpholino)ethanone
Welcome to the technical support center for the synthesis of 1-(2-(aminomethyl)morpholino)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on improving yield and achieving high chemoselectivity. Below, you will find a series of frequently asked questions (FAQs) that address common experimental challenges, detailed troubleshooting protocols, and in-depth explanations of the underlying chemical principles.
The Core Challenge: Chemoselectivity in N-Acetylation
The synthesis of this compound from (morpholin-2-yl)methanamine presents a significant challenge in chemoselectivity. The starting material possesses two nucleophilic nitrogen atoms: a primary amine on the aminomethyl substituent and a secondary amine within the morpholine ring. Direct acylation without a carefully planned strategy is likely to result in a mixture of products, including the desired product, its N-acetylated isomer, and a di-acetylated byproduct. This guide will provide you with the necessary insights and methodologies to steer the reaction towards the desired outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of products with a low yield of the desired this compound. What is happening?
This is the most common issue in this synthesis and is due to the competing reactivity of the two amine groups. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them more likely to react with the acetylating agent. Therefore, a standard acylation will likely favor the formation of the undesired isomer, N-((4-acetylmorpholin-2-yl)methyl)acetamide, and the di-acetylated product.
Q2: How can I improve the selectivity of the reaction to favor acetylation of the secondary morpholine amine?
To achieve selective acetylation of the secondary amine, you need to either decrease the reactivity of the primary amine or use a method that is more sensitive to steric hindrance. The most robust method is to use a protecting group strategy.[1][2] This involves temporarily "blocking" the primary amine, performing the acetylation on the now more reactive secondary amine, and then removing the protecting group.
Q3: What are the best protecting groups for the primary amine in this synthesis?
Ideal protecting groups for amines are those that can be introduced and removed under mild conditions that do not affect the rest of the molecule.[3] For this synthesis, a tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O and can be removed under acidic conditions which are unlikely to affect the newly formed amide bond.
Q4: I am unsure which product I have synthesized. How can I distinguish between the desired product and its isomer?
You can use a combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between the isomers.
-
Mass Spectrometry: Both mono-acetylated isomers will have the same mass-to-charge ratio (m/z). However, their fragmentation patterns in tandem MS (MS/MS) may differ.
-
¹H NMR: The chemical shifts of the protons adjacent to the acetylated nitrogen will be different. For the desired product, the protons on the morpholine ring adjacent to the nitrogen will show a downfield shift. For the undesired isomer, the methylene protons of the aminomethyl group will be shifted downfield.
-
¹³C NMR: Similarly, the carbon atoms of the morpholine ring adjacent to the nitrogen will be shifted downfield in the desired product, while the carbon of the aminomethyl group will be shifted in the undesired isomer.
Q5: What are the common causes of low yield even when using a protecting group strategy?
Low yields can still occur due to several factors:
-
Incomplete protection or deprotection: Ensure your protection and deprotection steps go to completion by monitoring with TLC or LC-MS.
-
Suboptimal acylation conditions: Even with protection, the acylation of the secondary amine may be slow due to steric hindrance.[4] Using a more reactive acetylating agent or a catalyst like 4-dimethylaminopyridine (DMAP) can help.[5]
-
Purification losses: The products may be water-soluble, leading to losses during aqueous workups. Careful extraction and handling are necessary.
Visualizing the Synthetic Pathways
The choice of synthetic route has a direct impact on the product distribution. The following diagrams illustrate the non-selective versus the selective, protecting group-based approach.
Caption: Non-selective acetylation pathway.
Caption: Selective synthesis via a protecting group strategy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no product yield | Incomplete reaction, degradation of starting material or product. | - Monitor the reaction progress using TLC or LC-MS. - Ensure anhydrous conditions if using acetyl chloride. - Check the quality of your reagents. |
| Presence of multiple spots on TLC or peaks in LC-MS | Formation of a mixture of mono- and di-acetylated products. | - Implement a protecting group strategy for the primary amine. - Optimize reaction conditions (lower temperature, slow addition of acetylating agent) to improve selectivity. |
| Product is difficult to purify | The desired product and its isomer have similar polarities. | - Use column chromatography with a shallow gradient of a polar solvent. - Consider derivatization of the primary amine to alter its polarity before purification. |
| Mass spectrum shows the correct mass, but NMR is inconsistent with the desired structure | You have likely synthesized the N-acetylated isomer. | - Compare your NMR data with the expected shifts for both isomers. - Re-evaluate your synthetic strategy to favor acetylation of the secondary amine. |
Experimental Protocols
Protocol 1: Non-Selective Acetylation (for reference)
This protocol is likely to yield a mixture of products and is provided for illustrative purposes.
Materials:
-
(Morpholin-2-yl)methanamine
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Triethylamine (TEA) (if using AcCl)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (morpholin-2-yl)methanamine (1 equivalent) in DCM.
-
If using acetyl chloride, add triethylamine (1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Acetylation using a Boc Protecting Group
This protocol is designed to selectively produce this compound.
Step 1: Protection of the Primary Amine
-
Dissolve (morpholin-2-yl)methanamine (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.
-
Stir the mixture at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected intermediate.
Step 2: Acetylation of the Secondary Amine
-
Dissolve the Boc-protected intermediate (1 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work up the reaction as described in Protocol 1 to obtain the Boc-protected acetylated product.
Step 3: Deprotection of the Primary Amine
-
Dissolve the Boc-protected acetylated product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v).
-
Stir at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the final product with an organic solvent, dry, and concentrate to yield this compound.
Data Interpretation
| Compound | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (Predicted) |
| This compound (Desired) | 159.11 | - Acetyl CH₃ singlet (~2.1 ppm) - Morpholine protons adjacent to N-acetyl show complex multiplets, shifted downfield. - Free aminomethyl CH₂ protons (~2.8-3.0 ppm). |
| N-((Morpholin-2-yl)methyl)acetamide (Isomer) | 159.11 | - Acetyl CH₃ singlet (~2.0 ppm) - Methylene protons of the N-acetylated aminomethyl group shifted downfield (~3.2-3.4 ppm). - NH proton of the amide. |
| Di-acetylated Product | 201.12 | - Two distinct acetyl CH₃ singlets. - Both morpholine protons adjacent to N and aminomethyl protons are shifted downfield. |
References
-
University of Leiden. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]
- Wiley-VCH. (n.d.).
- Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. (n.d.). PMC.
-
ACS Publications. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters. [Link]
- Google Patents. (n.d.).
- BenchChem. (n.d.).
-
Organic Chemistry Portal. (n.d.). Acetamides. [Link]
- Asian Journal of Chemistry. (n.d.).
-
Chem-Station Int. Ed. (2014). Acyl Protective Groups. [Link]
- PMC. (n.d.). Conception and Synthesis of Sequence-Coded Morpholinos.
- Google Patents. (n.d.).
-
Patsnap. (n.d.). Preparation method for N-acetyl morpholine. [Link]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(2-aminophenyl)-. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]
-
PubMed. (2010). Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(2-aminophenyl)-. [Link]
- Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine.
-
PubMed. (n.d.). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. [Link]
-
Nature. (2015). Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. [Link]
-
PubMed. (2024). Synthesis and characterization of the trans- and cis-isomers of N-acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine and their attempted detection in human urine. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(2-methylphenyl)-. [Link]
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- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
Common side reactions in the synthesis of morpholine derivatives
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
I. N-Alkylation of Morpholine: A Double-Edged Sword
The N-alkylation of morpholine is a fundamental transformation for introducing substituents onto the nitrogen atom. While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and reduce yields.
FAQ 1: I'm seeing multiple spots on my TLC after N-alkylation of morpholine with an alkyl halide. What are the likely culprits?
When performing an N-alkylation of morpholine with an alkyl halide, the most common side products are the result of over-alkylation and elimination .
-
Over-alkylation: The initially formed tertiary amine can be further alkylated to form a quaternary ammonium salt. This is especially problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.
-
Elimination: If the alkyl halide has a hydrogen atom on the carbon adjacent to the halogen (β-hydrogen), a base can promote an elimination reaction (E2) to form an alkene, consuming your alkyl halide and generating unwanted byproducts.[1][2]
Here is a diagram illustrating the competing pathways:
Troubleshooting Guide: N-Alkylation
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Significant amount of quaternary ammonium salt (polar spot on TLC, insoluble in many organic solvents) | Over-alkylation due to highly reactive alkylating agent or prolonged reaction time. | 1. Use a less reactive alkylating agent: If possible, switch from an iodide to a bromide or chloride. The order of reactivity is R-I > R-Br > R-Cl. This slows down both the desired reaction and the over-alkylation, giving you more control.2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess.3. Monitor the reaction closely: Follow the reaction by TLC or LC-MS and stop it as soon as the starting morpholine is consumed.4. Lower the temperature: Running the reaction at a lower temperature can sometimes favor the initial alkylation over the second. |
| Low yield and presence of a non-polar byproduct | Elimination (E2) reaction of the alkyl halide, favored by strong, sterically hindered bases. | 1. Choose a weaker, non-hindered base: Use K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaH or LDA. These weaker bases are sufficient to deprotonate the morpholinium salt intermediate but are less likely to promote elimination of the alkyl halide.[3]2. Use a polar aprotic solvent: Solvents like acetonitrile or DMF favor the SN2 reaction over E2.[3]3. Consider the structure of the alkyl halide: If possible, use an alkyl halide with no β-hydrogens (e.g., neopentyl bromide) or one where elimination is disfavored (e.g., a primary alkyl halide). |
| Reaction is slow or incomplete | Insufficient reactivity of the alkylating agent or inappropriate reaction conditions . | 1. Increase the temperature: If elimination is not a major concern, gently heating the reaction can increase the rate of SN2.2. Use a more reactive alkyl halide: If possible, switch from a chloride to a bromide or iodide.3. Ensure your base is adequate: Anhydrous conditions and a sufficiently strong base are necessary to deprotonate the intermediate morpholinium salt and regenerate the nucleophilic morpholine. |
Experimental Protocol: N-Benzylation of Morpholine
This protocol provides a general procedure for the N-benzylation of morpholine, a common transformation in medicinal chemistry.
Materials:
-
Morpholine
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a flame-dried round-bottom flask, add morpholine (1.0 eq.).
-
Dissolve the morpholine in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).
-
Add anhydrous potassium carbonate (2.0 eq.).
-
To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 82 °C) and monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane).
-
Once the morpholine is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzylmorpholine.
II. Reductive Amination: Controlling the Imine Intermediate
Reductive amination is a powerful method for forming N-alkyl bonds, including the synthesis of morpholine derivatives. It involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ. The key to a successful reductive amination is controlling the formation and reduction of the imine intermediate.
FAQ 2: My reductive amination is giving me a mixture of products, including the starting amine and over-alkylated products. How can I improve the selectivity?
The formation of a mixture of products in reductive amination often stems from an imbalance between the rate of imine formation and the rate of reduction.
-
Over-alkylation: If you are starting with a primary amine to make a secondary amine, the product can react with another molecule of the carbonyl compound to form a tertiary amine.[4]
-
Reduction of the carbonyl starting material: If the reducing agent is too reactive, it can reduce the aldehyde or ketone before it has a chance to form the imine.
-
Formation of N-formylated byproducts: In Leuckart-Wallach type reactions that use formic acid or formamide, the amine can be N-formylated.[1][5]
Troubleshooting Guide: Reductive Amination
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Significant amount of over-alkylation product | The secondary amine product is reacting further with the carbonyl compound. | 1. Control stoichiometry: Use a slight excess of the amine relative to the carbonyl compound.2. Use a milder reducing agent: A less reactive reducing agent like sodium triacetoxyborohydride (STAB) will preferentially reduce the more electrophilic iminium ion over the less reactive imine formed from the secondary amine product.[6]3. Perform a stepwise reaction: First, form the imine, and then add the reducing agent in a separate step. This can give you more control over the reaction. |
| Presence of the alcohol corresponding to the carbonyl starting material | The reducing agent is too reactive and is reducing the carbonyl compound directly. | 1. Use a milder, more selective reducing agent: STAB is an excellent choice as it is generally not reactive enough to reduce aldehydes and ketones at an appreciable rate.[6]2. Control the pH: Imine formation is typically fastest at a pH of 4-6. At lower pH, the amine is protonated and non-nucleophilic. At higher pH, the carbonyl is not sufficiently activated. |
| Formation of N-formyl byproduct (in Leuckart-Wallach) | The amine is reacting with formic acid or formamide. | 1. Ensure complete hydrolysis: After the reaction, ensure complete hydrolysis of any formamide intermediates by heating with aqueous acid or base.2. Consider alternative reductive amination methods: If N-formylation is a persistent issue, consider using a different reducing agent such as NaBH₄ or H₂ with a metal catalyst. |
Experimental Protocol: Reductive Amination of Morpholine with Cyclohexanone
This protocol details the synthesis of N-cyclohexylmorpholine using sodium triacetoxyborohydride.
Materials:
-
Morpholine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
To a round-bottom flask, add morpholine (1.0 eq.) and cyclohexanone (1.1 eq.).
-
Dissolve the starting materials in dichloromethane (approximately 15 mL per mmol of morpholine).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Palladium-Catalyzed Synthesis: Modern Methods, Modern Challenges
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of N-aryl and N-heteroaryl morpholine derivatives.[2][7][8] While powerful, these reactions are sensitive to a number of variables.
FAQ 3: My Buchwald-Hartwig amination of morpholine with an aryl halide is giving low yields. What should I troubleshoot?
Low yields in Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation, inappropriate choice of ligand or base, and side reactions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and other impurities.
-
Ligand Choice: The choice of phosphine ligand is crucial and is highly dependent on the specific substrates. Bulky, electron-rich ligands are generally preferred.[9]
-
Base Choice: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.
-
Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or no conversion | Inactive catalyst: The Pd(0) species may not be forming or may be deactivated. | 1. Ensure inert atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.2. Use a pre-catalyst: Pd(II) pre-catalysts, especially those from later generations (e.g., G3 or G4 palladacycles), are often more reliable at generating the active Pd(0) species in situ.[5]3. Screen different ligands: The optimal ligand is substrate-dependent. Consider screening a panel of common Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos). |
| Formation of hydrodehalogenation byproduct | The aryl halide is reduced instead of undergoing amination. | 1. Ensure anhydrous conditions: Water can be a source of protons for hydrodehalogenation.2. Choose a different base: Some bases can promote this side reaction. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) may be necessary. |
| Reaction stalls at partial conversion | Catalyst inhibition or decomposition. | 1. Add more catalyst/ligand: Sometimes, a second charge of the catalyst and ligand can restart a stalled reaction.2. Consider a different solvent: The polarity and coordinating ability of the solvent can affect catalyst stability and activity. Toluene and dioxane are common choices. |
IV. Unintentional N-Oxide Formation: The Hidden Oxidant
A often overlooked side reaction in the synthesis and handling of morpholine derivatives is the formation of the corresponding N-oxide. This can occur through oxidation by atmospheric oxygen, especially for electron-rich tertiary amines, or by residual oxidizing agents from a previous step.[10][11][12][13]
FAQ 4: I have an unexpected polar byproduct in my morpholine derivative that I suspect is the N-oxide. How can I confirm this and how do I remove it?
N-oxides are significantly more polar than their parent amines and will have a much lower Rf on a silica gel TLC plate. They are also often highly water-soluble.
Confirmation:
-
Mass Spectrometry: The N-oxide will have a molecular weight that is 16 units higher than the parent amine.
-
NMR Spectroscopy: The protons on the carbons adjacent to the nitrogen will be shifted downfield in the ¹H NMR spectrum due to the deshielding effect of the N-oxide.
Removal and Prevention:
-
Reduction: N-oxides can be readily reduced back to the parent amine using a variety of reducing agents, such as PPh₃, H₂/Pd-C, or Na₂S₂O₃.
-
Prevention: To prevent aerial oxidation, store your morpholine derivatives under an inert atmosphere (argon or nitrogen), especially if they are to be stored for extended periods. If possible, storing them as a salt (e.g., hydrochloride) can also increase their stability towards oxidation.[14]
V. Purification Strategies for Morpholine Derivatives
The basicity and polarity of the morpholine ring can present unique challenges during workup and purification.
-
Chromatography: Morpholine derivatives can streak or tail on silica gel due to their basicity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape.
-
Extraction: For highly water-soluble morpholine derivatives, extraction from an aqueous phase can be difficult. "Salting out" by adding a large amount of NaCl or K₂CO₃ to the aqueous layer can decrease the solubility of your compound and drive it into the organic phase. Adjusting the pH of the aqueous layer to be basic (pH > 10) will ensure your morpholine derivative is in its free base form, which is generally less water-soluble than the protonated salt.
By understanding the fundamental principles behind these common side reactions and employing the troubleshooting strategies outlined in this guide, you will be better equipped to successfully synthesize and purify a wide range of morpholine derivatives.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-5vwkp-v2
- BenchChem. (2025).
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. BenchChem Technical Support.
- Reddit. (2018).
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. BenchChem Technical Support.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Analysis of Catalysts for Reductive Amination: A Guide for Researchers. BenchChem Technical Support.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Weiss, M., Bräse, S., & Masters, K.-S. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(21), 12383-12413.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- ResearchGate. (n.d.).
- Rossi, S., et al. (2023).
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- ResearchGate. (n.d.).
- Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
- Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9234-9240.
- ResearchG
- ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.
- SynArchive. (n.d.). Eschweiler-Clarke Reaction.
- BenchChem. (2025).
- Ambeed.com. (n.d.).
- Al-Azzawi, W., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(19), 4185.
- Weiss, M., Bräse, S., & Masters, K.-S. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18715-18733.
- Google Patents. (1993).
- Wikipedia. (n.d.). Leuckart reaction.
- ACD/Labs. (2008).
- Chemistry LibreTexts. (2023).
- Ingersoll, A. W., et al. (1946). studies on the leuckart reaction. Journal of the American Chemical Society, 68(3), 529-531.
- YouTube. (2023).
- Google Patents. (2022). PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE.
- Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
- Bheki, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5264-5313.
- Kim, D., & Lee, D. (2021). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Organic Letters, 23(15), 5866-5870.
- Venkatasai Life Sciences. (n.d.). Morpholine N-Oxide Impurity.
- National Institute of Standards and Technology. (n.d.). Morpholine - the NIST WebBook.
- Bari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More.
- Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-acetyl-2-morpholinyl)methanamine
Welcome to the technical support guide for the purification of (4-acetyl-2-morpholinyl)methanamine. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and encountering challenges in achieving the desired purity. As a chiral, bifunctional molecule, (4-acetyl-2-morpholinyl)methanamine presents a unique set of purification hurdles. This guide provides field-proven insights and detailed protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of (4-acetyl-2-morpholinyl)methanamine that influence its purification?
A1: Understanding the molecule's structure is paramount. It possesses several key features:
-
A Primary Amine (-CH₂NH₂): This group is basic (typical pKa ~9-10) and serves as the primary handle for purification via acid-base extraction or salt formation.
-
A Tertiary Amide (N-acetyl): The nitrogen in the morpholine ring is part of an amide linkage. Its basicity is significantly suppressed (pKa ~0-1) due to the electron-withdrawing effect of the acetyl group. This large difference in basicity between the two nitrogen atoms is crucial for selective chemical manipulation.
-
A Chiral Center: The carbon at the 2-position of the morpholine ring is a stereocenter. Syntheses often produce a racemic or diastereomeric mixture, making stereoisomer separation a critical and often challenging step.[1][2]
-
Polarity: The presence of the amine, amide, and ether functionalities makes the molecule quite polar and water-soluble, especially in its protonated (salt) form.
Q2: What are the most common impurities I should expect from the synthesis of (4-acetyl-2-morpholinyl)methanamine?
A2: Impurities are typically process-related and depend on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as a 2-(aminomethyl)morpholine precursor or the acetylating agent (e.g., acetic anhydride).
-
Over-Acetylated Byproducts: Di-acetylation where the primary amine also reacts with the acetylating agent.
-
Hydrolysis Products: Cleavage of the N-acetyl group under harsh acidic or basic conditions during work-up, reverting to the 2-(aminomethyl)morpholine precursor.
-
Positional Isomers: Depending on the synthetic strategy, isomers such as (4-acetyl-3-morpholinyl)methanamine could potentially form.
-
Stereoisomers: The presence of the opposite enantiomer or diastereomers is a common "impurity" that requires specialized separation techniques.[3][4]
Q3: How can I reliably assess the purity of my (4-acetyl-2-morpholinyl)methanamine samples?
A3: A multi-technique approach is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing an ion-pairing agent or buffer (like ammonium acetate or formic acid) is a good starting point.[5][6] For separating stereoisomers, a chiral HPLC method is essential.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the molecule's polarity and primary amine, derivatization (e.g., silylation or acylation) may be necessary to improve volatility and peak shape.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying impurities if they are present at levels >1-2%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the desired product and identifying the masses of unknown impurity peaks observed in the HPLC chromatogram.
Troubleshooting Guide: Common Purification Challenges
Q4: My crude product is contaminated with non-basic organic impurities. How can I perform an efficient initial cleanup?
A4: The significant difference in basicity between the primary amine and the amide nitrogen allows for a highly effective cleanup using acid-base extraction. The primary amine can be protonated and extracted into an aqueous acid phase, leaving non-basic impurities behind in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The (4-acetyl-2-morpholinyl)methanamine will protonate and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Wash (Self-Validation): Combine the aqueous extracts and wash once with fresh DCM or ethyl acetate to remove any residual non-basic or weakly basic impurities.
-
Solvent Removal: The product is now in the aqueous phase as its hydrochloride salt. The water can be removed under reduced pressure (roto-evaporation or lyophilization) to yield the crude salt.
-
Causality: This process works because the highly basic primary amine readily forms a water-soluble ammonium salt, while unreacted starting materials (like an acetylating agent) or non-basic byproducts remain in the organic solvent.
-
Q5: My product is an oil and refuses to crystallize. What strategies can I employ to induce solidification?
A5: Many amines and their derivatives are prone to being oils or low-melting solids. If direct crystallization of the free base fails, converting it to a salt is the most reliable strategy.[9][10]
-
Rationale: Salts introduce ionic character and strong lattice forces, which significantly increases the melting point and promotes crystallinity. Different counter-ions will produce salts with varying solubility profiles, allowing for empirical screening.
| Strategy | Description | Recommended Solvents/Reagents |
| Salt Formation | Convert the purified free base into a salt. The hydrochloride (HCl) salt is common. For chiral resolution, chiral acids like tartaric or mandelic acid are used.[11] | Dissolve the free base in a solvent like isopropanol or ethyl acetate. Add a solution of HCl in isopropanol or ethereal HCl dropwise until precipitation is complete. |
| Solvent Screening | Systematically test a range of solvents with varying polarities. | Start with polar, non-protic solvents like ethyl acetate or acetone. Try alcoholic solvents like ethanol or isopropanol. |
| Anti-Solvent Addition | Dissolve the compound in a small amount of a good solvent, then slowly add a poor solvent (an "anti-solvent") until turbidity persists. | Good solvent/anti-solvent pairs could be: Methanol/Diethyl Ether, DCM/Hexanes, Acetone/Water. |
| Sonication | Ultrasound can sometimes provide the energy needed to overcome the nucleation barrier in supersaturated solutions.[12] | Place the sealed vial containing the solution in an ultrasonic bath for short intervals. |
Q6: My analysis shows a mixture of stereoisomers. What is the most effective way to separate them?
A6: Separating stereoisomers is a common but significant challenge. The two primary industrial and laboratory methods are preparative chiral HPLC and classical resolution via diastereomeric salt formation.[1]
-
Preparative Chiral HPLC: This method uses a chiral stationary phase (CSP) to directly separate enantiomers or diastereomers. It can be highly effective but may be costly and require significant method development.
-
Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[3][11]
-
Dissolution: Dissolve one equivalent of the racemic (4-acetyl-2-morpholinyl)methanamine in a suitable solvent like ethanol or methanol.
-
Add Resolving Agent: Slowly add a solution of 0.5 equivalents of a chiral resolving acid (e.g., L-(-)-Dibenzoyl-tartaric acid) in the same solvent. Using 0.5 equivalents ensures that only one diastereomeric salt preferentially crystallizes.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4°C to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration. Wash with a small amount of cold solvent.
-
Purity Check (Self-Validation): Liberate the amine from a small sample of the crystals by treating with a base and extracting into an organic solvent. Analyze this sample by chiral HPLC to determine the enantiomeric excess (e.e.).
-
Recrystallization: If the e.e. is not satisfactory, recrystallize the diastereomeric salt from fresh solvent until a constant e.e. is achieved.
-
Liberation: Once the desired purity is reached, dissolve the bulk crystalline salt in water, basify with an aqueous base (e.g., 2 M NaOH), and extract the pure enantiomer into an organic solvent like DCM. Dry the organic layer, filter, and remove the solvent to yield the enantiomerically pure free base.
References
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Sulfur Recovery Engineering Inc. Amine Troubleshooting.
-
Scribd. Amine Treating - Troubleshooting Guide.
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Sohn, O. S., et al. (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 242(2), 374-80.
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Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
-
University of Colorado Boulder. Chapter 23: The Chemistry of Amines.
- National Institutes of Health (NIH). (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. [Source details not fully provided in search result].
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
HELIX Chromatography. HPLC Methods for analysis of Morpholine.
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Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1.
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The Royal Society of Chemistry. (2016). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. CrystEngComm, 18, 6241-6245.
-
Scribd. Troubleshooting of Amine Regn.
-
Guidechem. N-Acetylmorpholine 1696-20-4 wiki.
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Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 573-578.
-
ResearchGate. (2008). Chromatographic determination of morpholine and products of its microbiological degradation.
-
AIP Publishing. (2023). Synthesis and characterization new liquid crystals from organic amine compounds chlorpheniramine, clementine, 6-Alkoxy alanine and P-amino bazaamide. AIP Conference Proceedings.
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ResearchGate. (2018). The derivatization reaction of morpholine.
- National Institutes of Health (NIH). (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Source details not fully provided in search result].
-
A. A. (2010). Chiral Drugs: An Overview. Journal of Association of Physicians of India, 58.
-
Matuszewski, B. K., & Woolf, E. J. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Pharmaceutical research, 11(3), 449-454.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - N-Acetylmorpholine.
-
Google Patents. (2006). Process for preparing N-acetyl morpholine. CN1283632C.
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 15543, 4-Acetylmorpholine.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- National Institutes of Health (NIH). (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Source details not fully provided in search result].
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ResearchGate. (2017). A review on pharmacological profile of Morpholine derivatives.
- National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Source details not fully provided in search result].
-
ResearchGate. (2019). Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization.
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95-99.
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ResearchGate. (2019). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation.
-
Google Patents. (2014). [Patent information on related chemical synthesis]. US 9,676,692 B2.
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IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
-
Google Patents. (2020). Preparation method of N-acetyl morpholine. CN110642807A.
-
Google Patents. (2011). Synthesis method of 4-acetoxyl-2-azetidinone. CN102002066A.
-
Google Patents. (2000). Convergent process for the preparation of a morpholine compound. US6051717A.
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Optimizing reaction conditions for acetylating aminomethylmorpholine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the acetylation of 4-aminomethylmorpholine to synthesize N-((morpholin-4-yl)methyl)acetamide. This document provides troubleshooting solutions and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure product purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the acetylation of aminomethylmorpholine. Each problem is presented in a question-and-answer format, providing a systematic approach to identifying the cause and implementing a solution.
Q1: My reaction resulted in a very low yield or failed to proceed to completion. What are the common causes and solutions?
Low or no yield is a common challenge in acylation reactions. Several factors, from reagent quality to reaction setup, can be responsible.[1][2]
Root Cause Analysis & Solutions:
-
Reagent Quality & Stoichiometry:
-
Aminomethylmorpholine Purity: Ensure the starting amine is pure and free from significant impurities.
-
Acetylating Agent Degradation: Acetic anhydride and acetyl chloride are susceptible to hydrolysis. Use a fresh bottle or a recently opened container.[1] A slight excess of the acetylating agent (typically 1.1–1.5 equivalents) is often used to drive the reaction to completion.[1]
-
Solvent Anhydrousness: Any moisture in the reaction will consume the acetylating agent and, in the case of Lewis acid catalysts, deactivate them.[2] Use anhydrous solvents for the reaction.
-
-
Insufficient Base or Incorrect Base Choice:
-
Problem: The acetylation reaction generates an acidic byproduct (acetic acid from acetic anhydride or HCl from acetyl chloride).[3][4][5] This acid will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[6]
-
Solution: Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.[6][7] For aliphatic amines, which are more basic, a combination of a buffer like sodium acetate and a scavenger base like triethylamine (TEA) can be effective, especially in aqueous or semi-aqueous systems, to keep the amine in its free, nucleophilic state.
-
-
Suboptimal Reaction Temperature:
-
Problem: While many acetylations proceed at room temperature, the reaction rate for aminomethylmorpholine might be slow.
-
Solution: Gentle heating (e.g., 40–60 °C) can significantly increase the reaction rate. However, avoid excessive heat, which can promote side reactions.[1] Conversely, highly reactive agents like acetyl chloride may require cooling in an ice bath during addition to control the reaction rate and prevent byproduct formation.[8]
-
-
Poor Mixing/Solubility:
-
Problem: If the starting material is not fully dissolved or the mixture is not stirred effectively, the reaction will be incomplete.
-
Solution: Choose a solvent in which all reactants are soluble. Ensure vigorous and constant stirring throughout the reaction.
-
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Product impurity is often due to unreacted starting materials or the formation of side products.
Common Impurities & Prevention Strategies:
-
Unreacted Starting Material:
-
Cause: This is the most common impurity and is typically due to the issues described in Q1 (incomplete reaction).
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9][10] Continue the reaction until the starting amine spot has completely disappeared. A slight excess of the acetylating agent can also help consume all the starting amine.
-
-
Byproducts from Workup:
-
Cause: The acidic byproduct (HCl or acetic acid) and the scavenger base (e.g., triethylamine hydrochloride) must be removed during the workup.
-
Solution: A standard workup involves washing the organic phase with a dilute acid (e.g., 1M HCl) to remove the excess amine base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove the acidic byproduct and any remaining acetylating agent.
-
-
Diacetylation:
-
Cause: For primary amines, there is a theoretical possibility of the initial amide product being further acetylated to form a diacetylated product. However, amides are significantly less nucleophilic than amines, so this is generally not a major concern under standard conditions.[7]
-
Solution: Use mild reaction conditions and avoid a large excess of a highly reactive acetylating agent like acetyl chloride.
-
Q3: The reaction starts but seems to stall before completion. Why is this happening?
A stalling reaction is typically a sign that one of the reactants has been rendered unreactive.
Troubleshooting a Stalled Reaction:
-
Check the Base: The most likely culprit is the protonation of the starting amine.[6] Ensure you have added at least a full equivalent of your scavenger base. If your amine was stored as a hydrochloride salt, you will need an additional equivalent of base to free the amine in situ.[8]
-
Add a Catalyst: If the reaction is simply slow, the addition of a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the rate, especially when using the less reactive acetic anhydride.[11][12]
-
Re-evaluate Reagents: If the reaction stalls immediately, it could point to a completely hydrolyzed acetylating agent.
Frequently Asked Questions (FAQs)
This section covers fundamental choices regarding reagents and monitoring that are critical for success.
Q4: Which acetylating agent should I use: Acetic Anhydride or Acetyl Chloride?
Both are effective reagents, but they have important differences in reactivity, handling, and byproducts.[3] The choice depends on the specific requirements of your synthesis.
| Feature | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) |
| Reactivity | Very High . More reactive and faster reaction times.[3][5] | Moderate . Less reactive, allowing for more controlled reactions.[5] |
| Byproduct | Hydrogen Chloride (HCl). Corrosive gas.[3][5] | Acetic Acid (CH₃COOH). Less corrosive and easier to remove.[3][4] |
| Handling | Fumes in air, highly corrosive, moisture-sensitive.[13] | Less volatile, less corrosive, easier to handle.[4][13] |
| Cost | Generally more expensive. | Generally less expensive and more accessible.[4] |
| Typical Use Case | When rapid and complete acetylation is needed and the substrate is not acid-sensitive.[3] | Preferred for larger-scale reactions, sensitive substrates, and when milder conditions are desired.[3][5] |
Senior Scientist Recommendation: For most standard applications involving aminomethylmorpholine, acetic anhydride is the preferred reagent due to its milder nature, ease of handling, and less corrosive byproduct.[4][5] Acetyl chloride should be reserved for cases where acetic anhydride fails to give satisfactory results.
Q5: How do I choose the right solvent and base for the reaction?
The solvent and base work together to facilitate the reaction by ensuring solubility and neutralizing acidic byproducts.
Solvent Selection: Aprotic solvents are typically used. The ideal solvent should dissolve the aminomethylmorpholine and be inert to the reaction conditions.
-
Dichloromethane (DCM): An excellent, general-purpose solvent for these reactions.
-
Tetrahydrofuran (THF): Another good option, particularly if solubility in DCM is an issue.
-
Acetonitrile: Can also be used. Interestingly, under specific catalytic conditions (e.g., alumina at high temperature), acetonitrile can serve as both the solvent and the acetylating agent, though this is a more advanced application.[14][15]
Base Selection: The primary role of the base is to act as a proton scavenger.
-
Triethylamine (TEA, Et₃N): A common, inexpensive, and effective base for neutralizing HCl or acetic acid.
-
Pyridine: Also a common choice. It can sometimes act as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, which can accelerate the reaction.[8] However, it can be more difficult to remove during workup.
-
4-(Dimethylamino)pyridine (DMAP): Primarily used as a highly effective nucleophilic catalyst (not as a stoichiometric base) to speed up slow acetylations, especially with acetic anhydride.[11]
Q6: How can I effectively monitor the reaction's progress?
The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[9][10][16]
TLC Monitoring Workflow:
-
Prepare the TLC Plate: On a silica gel plate, draw a starting line in pencil. Spot three lanes:
-
Develop the Plate: Place the plate in a TLC chamber containing an appropriate solvent system (eluent). A common system for amines and amides is a mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol, sometimes with a few drops of triethylamine to prevent streaking of the basic amine.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if your compounds are UV-active) and/or by staining (e.g., with ninhydrin, which specifically stains primary amines, or potassium permanganate for general visualization).[8]
-
Interpret the Results:
-
The product, N-((morpholin-4-yl)methyl)acetamide, will be less polar than the starting amine. Therefore, it will have a higher Rf value (it will travel further up the plate).
-
The reaction is complete when the starting material spot in the "Reaction Mixture" lane (Lane 3) has completely disappeared. The co-spot lane helps to confirm the identity of the spots.[18]
-
Visualizations & Diagrams
Reaction Mechanism: Nucleophilic Acyl Substitution This diagram illustrates the fundamental mechanism for the acetylation of an amine.
Caption: General mechanism of amine acetylation.
General Experimental Workflow This flowchart outlines the key stages of the acetylation process from setup to analysis.
Caption: Standard workflow for aminomethylmorpholine acetylation.
Troubleshooting Decision Tree A logical guide to diagnosing and solving common reaction issues.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride (Preferred Method)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminomethylmorpholine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes. If the reaction is slow, gently warm the mixture to 40°C.
-
Workup: Once the starting amine is consumed, cool the reaction to room temperature. Dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove triethylamine), saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-((morpholin-4-yl)methyl)acetamide by recrystallization or flash column chromatography.
Protocol 2: Acetylation using Acetyl Chloride
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminomethylmorpholine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.[8]
-
Addition of Acetylating Agent: Cool the flask in an ice-water bath (0°C). Add acetyl chloride (1.05 eq) dropwise to the vigorously stirred solution.[8] Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers. Wash the organic layer sequentially with 1M HCl and brine.
-
Isolation & Purification: Follow steps 6 and 7 from Protocol 1.
References
-
Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction?. (2023, September 11). brainly.com. Retrieved from [Link]
-
acetic anhydride is preferres over chloride for acelyation why. (n.d.). Filo. Retrieved from [Link]
-
acylation of amines. (2013, February 13). Mastering Chemistry Help. Retrieved from [Link]
-
Acetyl Chloride. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Kollar, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved from [Link]
-
Acetic anhydride or acetyl chloride, that is the question... (2024, March 30). Sciencemadness Discussion Board. Retrieved from [Link]
-
Herz, J. E. (1966). Optimizing experimental conditions: The use of TLC to follow the course of a reaction. Journal of Chemical Education, 43(11), 599. Retrieved from [Link]
-
Ghosh, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. Retrieved from [Link]
-
Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (n.d.). IJCRT.org. Retrieved from [Link]
-
Ghosh, K., et al. (2013). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. ResearchGate. Retrieved from [Link]
-
Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 4-6. Retrieved from [Link]
- Methods for the acylation of amine compounds. (2001). Google Patents.
-
What is acetylation of amines?. (2016, October 17). Quora. Retrieved from [Link]
-
Kumar, S., et al. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved from [Link]
-
Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved from [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from [Link]
-
Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates. (2023, November 14). National Institutes of Health. Retrieved from [Link]
- Process for the purification of amines. (1967). Google Patents.
-
A Novel Method for Preparation of Linezolid. (2019, April 16). ResearchGate. Retrieved from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile. (2020, April 23). ResearchGate. Retrieved from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide. (2021, February 1). PubMed Central. Retrieved from [Link]
- Preparation method of N-acetyl morpholine. (2020). Google Patents.
-
Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives. (2021, February 20). International Journal of Research in Engineering and Science. Retrieved from [Link]
-
The suspected reaction mechanism of acetylation. (n.d.). ResearchGate. Retrieved from [Link]
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Stability issues and storage of 1-(2-(Aminomethyl)morpholino)ethanone
Welcome to the technical support center for 1-(2-(Aminomethyl)morpholino)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this compound. As your partner in research, we aim to equip you with the necessary knowledge to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: While room temperature is acceptable for short-term storage, for long-term stability, it is best to store it in a cool, dry place[1]. Some suppliers recommend refrigeration at 2-8°C[2].
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen[3][4]. This is crucial to prevent oxidation, particularly of the primary amine group.
-
Light: Protect the compound from light by storing it in a dark place or using an amber vial[2][3][4]. Light can provide the energy to initiate degradation reactions.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination[5].
Q2: What is the expected shelf-life of this compound?
A2: Under optimal storage conditions, one supplier suggests a shelf life of up to 1095 days (3 years)[2]. However, the actual shelf-life can be influenced by the purity of the initial material and the consistency of storage conditions. It is good practice to re-evaluate the purity of the compound if it has been in storage for an extended period, especially if used in sensitive applications.
Q3: What are the visible signs of degradation?
A3: The physical appearance of this compound can range from a liquid to a solid or semi-solid[3]. Visible signs of degradation may include:
-
A change in color (e.g., yellowing or browning).
-
A change in physical state (e.g., a solid becoming gummy or a liquid becoming viscous).
-
The appearance of particulates or cloudiness in a solution.
If you observe any of these changes, it is highly recommended to assess the purity of the compound before use.
Potential Stability Issues and Degradation Pathways
The chemical structure of this compound contains two key functional groups that can be susceptible to degradation: the N-acetyl group on the morpholine ring and the primary amine of the aminomethyl group. Understanding these potential degradation pathways is essential for troubleshooting and ensuring the integrity of your results.
Hydrolysis of the N-Acetyl Group
The amide bond of the N-acetyl group can undergo hydrolysis, particularly in the presence of strong acids or bases, or with prolonged exposure to moisture, especially at elevated temperatures. This reaction would yield acetic acid and 2-(aminomethyl)morpholine.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water[6].
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the acetyl group[7][8].
Oxidation of the Aminomethyl Group
The primary amine of the aminomethyl group is susceptible to oxidation. Oxidizing agents, including atmospheric oxygen over long periods, can react with the amine. The oxidation of primary amines can lead to a variety of products, including imines, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions[1][3][9].
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Q2: I suspect my compound has degraded. How can I confirm this?
A2: The most reliable way to confirm degradation is through analytical testing. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of morpholine derivatives.[10][11][12][13][14] A stability-indicating HPLC method can separate the parent compound from its degradation products.
A general workflow for purity assessment involves:
-
Prepare a standard solution: Dissolve a small, accurately weighed amount of a trusted reference standard or a newly purchased batch of this compound in a suitable solvent.
-
Prepare a sample solution: Prepare a solution of the suspect compound at the same concentration as the standard solution.
-
Analyze by HPLC: Analyze both solutions using an appropriate HPLC method.
-
Compare chromatograms: Compare the chromatogram of the suspect sample to that of the reference standard. Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, which could be degradation products.
-
A change in the retention time of the main peak, which might indicate a change in the compound or interaction with the column.
-
Q3: I don't have access to a reference standard. How can I still assess the purity of my compound?
A3: If a reference standard is unavailable, you can perform a "forced degradation" study on a small amount of your compound to generate potential degradation products.[15] This can help you develop a stability-indicating analytical method.
Forced Degradation Protocol (for method development):
-
Acid Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 60°C) for a few hours.
-
Base Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 M NaOH) and heat gently.
-
Oxidation: Dissolve the compound in a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Heat a solid sample of the compound in an oven.
-
Photostability: Expose a solution of the compound to UV and visible light.
Analyze the stressed samples by HPLC. The appearance of new peaks will indicate the formation of degradation products and help you confirm that your HPLC method can separate them from the parent compound.
Analytical Protocols
The following is a general starting point for developing an HPLC method for the purity assessment of this compound. Method optimization will be required.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV detector at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Note: Since the molecule lacks a strong chromophore, derivatization may be necessary for sensitive detection.[12][13]
References
- Lee, S. H., & Lee, S. H. (2005). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 70(23), 9436–9438.
-
Britannica. (n.d.). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
Filo. (n.d.). Reaction of oxidation of amines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]
- Singh, S., et al. (2016). Different analytical methods of estimation of morpholine or its derivatives.
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
- Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
- Bolton, P. D. (1966). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry, 19(6), 1013-1021.
-
Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
- Combourieu, B., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(1), 367-370.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). The microbial degradation of morpholine. Retrieved from [Link]
Sources
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- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Reaction of oxidation of amines | Filo [askfilo.com]
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- 5. fishersci.ie [fishersci.ie]
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- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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Technical Support Center: Byproduct Identification in 1-(2-(Aminomethyl)morpholino)ethanone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-(Aminomethyl)morpholino)ethanone. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the identification and mitigation of byproducts in reactions involving this versatile building block. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and integrity of your reaction products.
Troubleshooting Guide: Navigating Common Byproduct Formation
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations grounded in chemical principles and actionable solutions.
Issue 1: Observation of an Unexpected Peak with M+16 Mass Shift in LC-MS Analysis
Question: During the workup of my reaction involving this compound, I've observed a significant impurity with a mass corresponding to the starting material plus 16 amu. What is the likely identity of this byproduct and how can I prevent its formation?
Answer:
An M+16 mass shift is a strong indicator of N-oxidation , a common metabolic and chemical transformation of tertiary amines.[1] In the case of this compound, the tertiary nitrogen within the morpholine ring is susceptible to oxidation, forming the corresponding N-oxide .
Causality: The formation of the N-oxide can be attributed to several factors:
-
Oxidizing Agents: The presence of residual oxidizing agents from previous synthetic steps or inadvertent exposure to atmospheric oxygen, especially under heating or in the presence of metal catalysts, can promote N-oxidation.[2]
-
Reaction Conditions: Certain reaction conditions, such as the use of hydrogen peroxide, peroxy acids (e.g., m-CPBA), or even prolonged heating in the presence of air, can lead to the formation of N-oxides.[1]
-
Inherent Reactivity: The lone pair of electrons on the morpholine nitrogen is available for oxidation.
Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: If possible, choose reagents and catalysts that are not strong oxidizing agents. If their use is unavoidable, ensure they are completely quenched during the reaction workup.
-
Temperature Control: Avoid excessive heating, as this can accelerate oxidation reactions.
Analytical Confirmation: Beyond LC-MS, the formation of an N-oxide can be confirmed by ¹H NMR spectroscopy. You would expect to see a downfield shift of the protons adjacent to the morpholine nitrogen due to the deshielding effect of the N-O bond.
Issue 2: Formation of a Higher Molecular Weight Impurity, Suggesting Dimerization or Oligomerization
Question: My reaction is producing a byproduct with a molecular weight that appears to be a dimer or even a small oligomer of my target molecule. What could be causing this?
Answer:
The presence of both a nucleophilic primary amine and an electrophilic acetyl group on the same molecule, this compound, creates the potential for intermolecular reactions, leading to dimers or oligomers.
Plausible Mechanisms:
-
Intermolecular Acylation: The primary amine of one molecule can act as a nucleophile and attack the acetyl group of another molecule. While the acetyl group is on a tertiary amide and thus less reactive than, for example, an acyl chloride, this can still occur, particularly at elevated temperatures or with prolonged reaction times. This would result in the formation of a new amide bond and the elimination of morpholine.
-
Aldol-type Condensation: The acetyl group has acidic alpha-protons. Under basic conditions, these can be deprotonated to form an enolate, which can then react with the acetyl group of another molecule in an aldol-type condensation.
Troubleshooting and Prevention:
-
Control of Stoichiometry: In reactions where this compound is a reactant, carefully control the stoichiometry to favor the desired reaction over self-condensation. Using a slight excess of the other reactant can sometimes suppress dimerization.
-
Temperature and Reaction Time: Minimize reaction temperature and time to reduce the likelihood of these slower, intermolecular side reactions.
-
pH Control: If using basic conditions, consider using a milder, non-nucleophilic base and a lower temperature to disfavor enolate formation.
Issue 3: Evidence of Ring-Opening or Degradation of the Morpholine Moiety
Question: I am observing multiple smaller, more polar byproducts in my reaction mixture, suggesting that the morpholine ring might be degrading. What are the likely degradation pathways?
Answer:
The morpholine ring is generally stable, but it can undergo degradation under certain conditions, particularly oxidative stress or extreme pH.
Degradation Pathways:
-
Oxidative Cleavage: As discussed in the context of N-oxidation, stronger oxidative conditions can lead to the cleavage of the C-C or C-O bonds within the morpholine ring. This can be promoted by visible light and a photosensitizer in the presence of oxygen, leading to oxidative ring-opening.
-
Microbial Degradation: While more relevant in environmental or biological contexts, it's worth noting that certain microorganisms can degrade morpholine. This process is often initiated by a monooxygenase enzyme that hydroxylates a carbon atom adjacent to the nitrogen, leading to C-N bond cleavage.[3] This can result in intermediates like 2-(2-aminoethoxy)acetate.[3]
-
Acid/Base Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the ether linkage of the morpholine ring can be susceptible to hydrolysis, leading to ring-opened products.
Preventative Measures:
-
Avoid Harsh Conditions: Whenever possible, avoid using strong oxidizing agents, extreme pH, and high temperatures for prolonged periods.
-
Photostability: Protect the reaction mixture from light, especially if photosensitive reagents are present.
-
Purity of Starting Materials: Ensure that the starting materials and solvents are free from contaminants that could catalyze degradation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when acylating the primary amine of this compound?
A1: When acylating the primary amine, the most common byproduct is the di-acylated product . This occurs when the intended acylating agent reacts not only with the primary amine but also with the newly formed secondary amide. Over-acylation is a common issue in amine acylations.[5]
-
Mitigation:
-
Stoichiometry Control: Use a controlled amount of the acylating agent (e.g., 1.0 to 1.1 equivalents).
-
Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-acylation.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to moderate the reactivity.
-
Q2: Can the N-acetyl group on the morpholine ring be hydrolyzed during my reaction?
A2: Yes, the N-acetyl group is an amide and can undergo hydrolysis under either acidic or basic conditions, especially with heating. This would lead to the formation of 2-(aminomethyl)morpholine.
-
To avoid hydrolysis:
-
Maintain a neutral or near-neutral pH if possible.
-
Avoid prolonged heating in aqueous acidic or basic solutions.
-
If an acidic or basic workup is necessary, perform it at a low temperature and for the shortest possible time.
-
Q3: What analytical techniques are best suited for identifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for robust byproduct identification.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from its impurities. A stability-indicating HPLC method should be developed to resolve all potential byproducts.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for initial identification of byproducts like N-oxides or dimers.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile byproducts.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise structure of isolated byproducts.[7]
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: While generally stable, consider the following:
-
Strong Oxidizing Agents: As mentioned, these can lead to N-oxidation and ring degradation.[9]
-
Strong Acids/Bases: Can cause hydrolysis of the N-acetyl group.
-
Aldehydes and Ketones: The primary amine can react to form imines (Schiff bases). This may be a desired reaction, but if not, these reagents should be avoided.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 1N NaOH, and dilute to the initial concentration.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat at 60-80 °C for a specified period. Cool, neutralize with 1N HCl, and dilute to the initial concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Keep the solid drug substance in an oven at a high temperature (e.g., 105 °C) for a specified period. Dissolve in the solvent to the initial concentration.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified period.
-
Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC with UV and MS detection, to identify and quantify the degradation products.
Protocol 2: HPLC Method for Impurity Profiling
This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Potential Byproducts and their Characteristics
| Byproduct Name | Potential Origin | Molecular Weight Change | Key Analytical Signature |
| This compound N-oxide | Oxidation | +16 | M+16 in MS; Downfield shift of morpholine protons in ¹H NMR |
| Di-acylated Product | Over-acylation | + Mass of acyl group | M + acyl group mass in MS; Absence of primary amine protons in ¹H NMR |
| Dimer/Oligomer | Intermolecular reaction | Multiple of parent mass | Higher MW peaks in MS; Complex NMR spectra |
| 2-(Aminomethyl)morpholine | Hydrolysis of N-acetyl group | -42 | M-42 in MS; Absence of acetyl protons in ¹H NMR |
| Ring-opened Products | Oxidative/Hydrolytic Degradation | Variable (often smaller fragments) | Multiple polar peaks in HPLC; Fragmentation pattern in MS/MS |
Visualizations
Caption: Potential byproduct pathways from this compound.
Caption: Workflow for identifying unknown byproducts.
References
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
- Google Patents. (2021).
-
Knapp, J. S., & Brown, H. B. (1982). The microbial degradation of morpholine. Journal of Applied Bacteriology, 52(1), 59-67. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Mitch, W. A., et al. (2003). N-Nitrosodimethylamine (NDMA) as a drinking water contaminant: a review. Environmental Engineering Science, 20(5), 389-404. [Link]
-
Nature Communications. (2022). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 13(1), 1-11. [Link]
-
MDPI. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(15), 3456. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 159-165. [Link]
-
MDPI. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4933. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. JETIR, 8(9). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.ie [fishersci.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Technical Support Center: Enhancing the Purity of C7H14N2O2 Isomers
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of purifying synthesized C7H14N2O2 isomers. As compounds with this molecular formula are typically amino acid derivatives or related structures, this guide focuses on the common impurities and purification strategies relevant to this class of moderately polar small molecules.
Introduction: The Challenge of Purity in C7H14N2O2 Synthesis
Achieving high purity for C7H14N2O2 isomers, such as N,N-dimethylglycine ethyl ester or substituted piperazine esters, is critical for their application in pharmaceutical research and development. Impurities can arise from various sources, including unreacted starting materials, side reactions, or residual reagents from the synthesis and workup. This guide is designed to provide a logical framework for identifying and removing these impurities, thereby ensuring the integrity of your downstream applications.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you might encounter during the purification of C7H14N2O2 isomers.
Q1: My crude product is an oil and won't crystallize. What should I do?
Answer: "Oiling out" is a common issue when a compound's melting point is lower than the temperature of the crystallization solution, or when significant impurities are present.[1]
-
Initial Steps:
-
Re-dissolve and Modify Solvent System: Return the mixture to the heat and add more of the "good" solvent (the one in which your compound is more soluble) to ensure complete dissolution. Then, cool the solution much more slowly.[1]
-
Scratching and Seeding: If the solution remains clear upon cooling, try inducing crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" from a previous pure batch if available.[1]
-
Reduce Solvent Volume: If crystallization still doesn't occur, it's likely you have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[1]
-
-
Advanced Strategy: Switch Purification Method If recrystallization repeatedly fails, the impurity level may be too high for this technique to be effective. At this point, flash column chromatography is the recommended next step to remove the bulk of the impurities. After chromatography, the partially purified fractions containing your product can often be successfully recrystallized.
Q2: After an esterification reaction to produce an amino acid ethyl ester, my NMR shows unreacted amino acid starting material. How can I remove it?
Answer: Unreacted amino acids are a common impurity in esterification reactions. Due to their zwitterionic nature at neutral pH, they have significantly different solubility profiles compared to their ester counterparts, which can be exploited for purification.
-
Causality: Amino acids are polar and often water-soluble, while the corresponding ethyl esters are significantly more soluble in organic solvents.
-
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate the carboxylic acid of the unreacted amino acid, making it highly water-soluble and causing it to partition into the aqueous layer.
-
Separate the organic layer and wash it with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.
This acid-base extraction is a highly effective method for removing acidic impurities from a neutral organic product.[2][3]
-
Q3: My synthesis of a piperazine-2-carboxylic acid derivative involved EDC/DMAP coupling, and now I have urea byproducts in my final product. How do I get rid of them?
Answer: Carbodiimide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are notorious for producing urea byproducts that can be challenging to remove.
-
Causality: The main byproduct, N-(3-dimethylaminopropyl)-N'-ethylurea (EDU), is often soluble in organic solvents used for chromatography, making co-elution a problem.
-
Purification Strategy:
-
Aqueous Acid Wash: After the reaction, perform a workup by washing the organic solution (e.g., DCM or ethyl acetate) with a dilute acid, such as 1M HCl. The basic nitrogen atoms in both the urea byproduct and any residual DMAP will be protonated, rendering them water-soluble and easily extracted into the aqueous phase.
-
Chromatography Adjustments: If the urea byproduct persists, modifying your column chromatography conditions can help. For basic compounds like many piperazine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can improve the peak shape of your desired product and help separate it from less basic impurities.
-
Q4: I'm struggling to purify my highly polar C7H14N2O2 isomer on a standard silica gel column. What are my options?
Answer: Highly polar compounds can bind very strongly to silica gel, leading to poor recovery, or they may be insoluble in typical non-polar eluents.[4][5] In such cases, alternative chromatographic techniques are necessary.
-
Strategy 1: Reversed-Phase Chromatography This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water and acetonitrile or methanol). It is well-suited for many polar compounds that are soluble in aqueous-organic mixtures.[4]
-
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for very polar compounds that show little to no retention in reversed-phase chromatography.[6][7] It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[6][7] As the aqueous content in the mobile phase increases, the elution strength increases, allowing for the separation of highly polar analytes.[6]
Part 2: Frequently Asked Questions (FAQs)
What are the most common isomers of C7H14N2O2 in a drug development context? Based on the molecular formula, common isomers include:
-
N,N-Dimethylglycine ethyl ester: A simple amino acid derivative.
-
Piperazine-2-carboxylic acid ethyl ester: A cyclic diamine structure.
-
Ethyl 2-amino-3-(dimethylamino)propanoate: A substituted amino acid ester.
How do I choose the right solvent for recrystallization? The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] Impurities should either be completely soluble or completely insoluble at all temperatures.[10] A good starting point is to test small amounts of your crude product in various solvents of differing polarities (e.g., hexane, ethyl acetate, ethanol, water).[8][11]
What analytical techniques should I use to assess the purity of my final compound? A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities if their signals are distinct from your product's signals. Quantitative NMR (qNMR) can also be used to determine purity.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing you to determine the molecular weights of impurities.[15][16]
My reaction seems to be clean by TLC, but the final yield after purification is low. What could be the problem? Low yield despite a clean reaction on TLC can be due to several factors during workup and purification:
-
Product Solubility: Your product might have some solubility in the aqueous layer during extraction, leading to losses.[17]
-
Volatility: If your product is volatile, it may be lost during solvent removal on a rotary evaporator.[17]
-
Adsorption: The compound might be irreversibly adsorbed onto silica gel during chromatography or other filtration media.[17]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines the standard steps for purifying a moderately polar compound like a C7H14N2O2 isomer on silica gel.
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) that gives your desired compound an Rf value of approximately 0.3.[18]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution process using TLC to identify which fractions contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
-
Protocol 2: Systematic Solvent Screening for Recrystallization
This protocol provides a structured approach to finding a suitable solvent for recrystallization.
-
Preparation: Place a small amount (10-20 mg) of your crude C7H14N2O2 into several different test tubes.
-
Solvent Addition (Room Temperature): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise, up to about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[10]
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will now fully dissolve the compound.[8][9]
-
Cooling: Allow the solutions that formed to cool slowly to room temperature, and then in an ice bath. The best solvent will be the one from which your compound crystallizes out as a solid.[8]
-
Solvent Pair Testing: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then cool slowly.
Data Presentation: Recrystallization Solvent Guide
| Solvent Class | Example Solvents | Polarity | Good for Crystallizing... |
| Protic | Water, Ethanol, Methanol | High | Polar compounds, salts |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Medium | Moderately polar compounds, esters, ketones |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low | Nonpolar compounds (often used as the "poor" solvent in a pair) |
Visualization: Purification Workflow
This diagram illustrates a typical workflow for the purification and analysis of a synthesized organic compound.
Caption: A general workflow from synthesis to a pure, characterized compound.
Visualization: Troubleshooting Decision Tree
This diagram helps guide the decision-making process when initial purification attempts are unsuccessful.
Caption: A decision tree for selecting a purification strategy based on impurity type.
References
- Benchchem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. RSC Education.
- Unknown. Recrystallization.
-
PrepChem.com. Preparation of Ethyl 3-(N,N-Dimethylamino)propionate. Available at: [Link]
-
ACS Publications. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
- Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
- MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics.
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
- Google Patents. CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
- Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds.
- University of Rochester. Chromatography: How to Run a Flash Column. Department of Chemistry.
-
American Chemical Society. Identification and Determination of Amino Acid Ethyl Esters in Wines. Available at: [Link]
-
SciELO. Article. Available at: [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. Available at: [Link]
- Unknown. Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Pacific BioLabs. Identity and Purity - Small Molecules.
-
NIH. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. Available at: [Link]
- Sigma-Aldrich. Small Molecule HPLC.
-
PubChem. Ethyl 2-amino-3-(dimethylamino)propanoate. Available at: [Link]
-
ResearchGate. (PDF) Impurity profile of amino acids?. Available at: [Link]
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
Sources
- 1. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
- 2. Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate | C9H20N2O2 | CID 12316894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1311313-71-9|Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride|BLD Pharm [bldpharm.com]
- 4. N,N-Dimethylglycine | 1118-68-9 [chemicalbook.com]
- 5. PIPERAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. diaion.com [diaion.com]
- 10. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aklectures.com [aklectures.com]
- 14. prepchem.com [prepchem.com]
- 15. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl 2-amino-3-(dimethylamino)propanoate | C7H16N2O2 | CID 22723250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of Morpholine-Containing Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of morpholine and its derivatives. This guide is designed to provide in-depth technical knowledge, field-proven insights, and practical troubleshooting for your experiments.
Section 1: Foundational Knowledge: Understanding Morpholine Degradation Pathways
This section addresses the fundamental mechanisms governing the breakdown of the morpholine ring, a common scaffold in pharmaceuticals and industrial chemicals.[1][2][3]
Question: What are the primary mechanisms for morpholine degradation?
Answer: Morpholine is primarily degraded through microbial pathways, although it is relatively stable chemically.[4] The most well-documented and efficient degradation occurs aerobically by specific bacterial strains, particularly from the genus Mycobacterium.[5][6] These microbes can utilize morpholine as a sole source of carbon, nitrogen, and energy.[7][8] The degradation process is enzymatic and inducible, meaning the necessary enzymes are synthesized by the microbe in the presence of morpholine.[8]
A critical concern driving the study of its degradation is the potential for morpholine, a secondary amine, to undergo N-nitrosation in the environment to form N-nitrosomorpholine (NMOR), a known carcinogen.[6][9]
Question: What is the key enzymatic step in the microbial degradation of morpholine?
Answer: The initial and rate-limiting step in the microbial catabolism of morpholine is the cleavage of the heterocyclic ring. This is catalyzed by a monooxygenase enzyme, specifically a soluble cytochrome P-450.[5][10] This enzyme hydroxylates the morpholine ring, leading to the cleavage of a C-N bond.[5][11] The involvement of cytochrome P-450 has been confirmed through experiments using specific inhibitors like metyrapone, which halts morpholine degradation in competent microbial cultures.[5][12]
Question: What are the major proposed metabolic pathways and their intermediates?
Answer: Following the initial ring cleavage, two primary degradation pathways have been proposed, both of which ultimately lead to mineralization (breakdown into simpler inorganic compounds).
-
The Glycolate/Diglycolic Acid Pathway: This is a frequently observed route in Mycobacterium strains. The initial ring cleavage leads to the formation of 2-(2-aminoethoxy)acetate. This intermediate is further metabolized to glycolate and eventually mineralized.[5][11] Some studies suggest this pathway branches, with one branch being induced while the other is inhibited depending on the morpholine concentration.[13][14]
-
The Ethanolamine Pathway: An alternative proposed route involves the formation of ethanolamine as a key intermediate.[7][8] However, the detection of ethanolamine has been less consistent, suggesting it might be a transient intermediate that is rapidly consumed or that the glycolate pathway is more dominant in the studied strains.[5]
Regardless of the specific pathway, the degradation process liberates the nitrogen from the morpholine ring as ammonia, which can be utilized by the microorganisms.[7][8][13]
Caption: Overview of microbial degradation pathways for morpholine.
Section 2: Troubleshooting Guide for Degradation Experiments
This section provides solutions to common problems encountered during the study of morpholine degradation.
Question: My microbial culture is not degrading morpholine, or the rate is extremely slow. What are the likely causes?
Answer: This is a common issue with several potential root causes. Follow this troubleshooting workflow:
-
Verify the Microbe: First, confirm you are using a known morpholine-degrading strain, such as a species of Mycobacterium or Arthrobacter.[5][7] Many common lab strains (e.g., E. coli) cannot metabolize morpholine.[10] If isolating from the environment, a period of acclimatization is necessary, as the degradation enzymes are inducible.[8][15]
-
Check for Substrate Inhibition: High concentrations of morpholine can be inhibitory or toxic to the microbes.[16] If you started with a high concentration (>1 g/L), run a dose-response experiment to find the optimal concentration for your strain.
-
Monitor pH: The breakdown of morpholine releases ammonia, which can significantly increase the pH of the medium, inhibiting bacterial growth.[17] Monitor the pH of your culture. If it rises above 8.0, consider using a buffered mineral salts medium or implementing a pH control system for bioreactor studies.
-
Ensure Aeration: Morpholine degradation is an aerobic process requiring oxygen for the initial monooxygenase-catalyzed step.[12] Ensure your culture is adequately aerated through shaking or sparging with air.
-
Confirm Nutrient Availability: While morpholine can serve as the sole carbon and nitrogen source, ensure your mineral salts medium is not lacking other essential micronutrients (e.g., phosphate, magnesium, iron) required for bacterial growth.[11]
Caption: Troubleshooting logic for morpholine degradation experiments.
Question: I am struggling to detect and quantify morpholine and its degradation intermediates. What are the best analytical approaches?
Answer: This is a significant challenge due to morpholine's high water solubility and lack of a strong chromophore, which makes extraction and direct spectrophotometric analysis difficult.[9][13][14] A multi-faceted approach is often required.
| Analytical Technique | Application | Advantages | Disadvantages & Considerations |
| Spectrophotometry | Routine estimation of morpholine concentration. | Simple, rapid, and inexpensive. | Indirect method (e.g., Stevens and Skov method); susceptible to interference from other amines.[5][7] |
| 1H NMR Spectroscopy | Direct, in-situ identification and quantification of morpholine and major intermediates (e.g., glycolate). | Requires no sample preparation; provides structural information; non-destructive. | Lower sensitivity (detection limit ~50 µM); requires specialized equipment.[5][11] |
| Gas Chromatography (GC) | Quantification of morpholine and volatile intermediates. | High sensitivity and resolution. | Morpholine may require derivatization to improve volatility and peak shape; challenging for non-volatile intermediates.[17] |
| Mass Spectrometry (MS) | Identification of unknown metabolites when coupled with GC or LC; confirmation of intermediate structures. | High specificity and structural elucidation capabilities. | Can be complex; direct infusion of culture media may cause ion suppression.[11][13] |
| HPLC | Quantification of a broader range of polar and non-polar intermediates. | Versatile; can analyze polar compounds without derivatization. | Morpholine lacks a UV chromophore, requiring use of alternative detectors like ELSD, CAD, or MS. |
Pro-Tip: For robust and defensible data, combining techniques is the best strategy. Use 1H NMR or a validated HPLC-MS method for accurate identification and quantification of key metabolites.[5][11] Use a simpler spectrophotometric method for rapid, routine monitoring of morpholine disappearance.
Section 3: Frequently Asked Questions (FAQs)
Q: Which microorganisms are most commonly cited for morpholine degradation? A: The vast majority of bacteria capable of using morpholine as a sole source of carbon and nitrogen belong to the genus Mycobacterium.[5][7] Strains like Mycobacterium aurum and other environmental isolates are frequently studied.[5][11] Some Arthrobacter species have also been identified as morpholine degraders.[5]
Q: Can morpholine degradation occur in anaerobic environments? A: The primary, well-studied pathways are aerobic, relying on oxygen-dependent monooxygenases for the initial ring attack.[12] While some degradation in anaerobic settings might be possible through different microbial consortia, it is expected to be significantly slower and less efficient.
Q: What is the relevance of studying the degradation of morpholine-containing drugs like gefitinib or linezolid? A: While the core morpholine ring is known for its metabolic stability in humans, which is often a desirable trait for drug design, understanding its potential environmental fate is crucial.[3][18] Pharmaceuticals entering wastewater systems can be subjected to microbial action. Studying the degradation of the morpholine moiety helps predict the environmental persistence and potential transformation products of these widely used drugs.
Q: Are there non-biological degradation pathways for morpholine? A: Morpholine is chemically stable in water and not expected to degrade significantly through hydrolysis.[4] In the atmosphere, it can be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of less than a day. However, in soil and water, microbial biodegradation is the primary route of removal.[15]
Section 4: Key Experimental Protocols
Protocol 1: Aerobic Microbial Degradation Assay
This protocol details how to set up a batch experiment to assess the degradation of morpholine by a pure microbial culture.
Objective: To quantify the rate of morpholine degradation and identify major intermediates.
Materials:
-
Known morpholine-degrading bacterial strain (e.g., Mycobacterium aurum MO1).
-
Sterile Mineral Salts Medium (MSM), pH ~6.6 (e.g., Knapp buffer: 1 g/L KH₂PO₄, 1 g/L K₂HPO₄, 40 mg/L MgSO₄·7H₂O, 4 mg/L FeCl₃).[11]
-
Sterile morpholine stock solution (e.g., 1 M).
-
Sterile baffled Erlenmeyer flasks (e.g., 250 mL).
-
Shaking incubator.
-
Analytical equipment (spectrophotometer, NMR, or GC-MS).
Procedure:
-
Inoculum Preparation: a. Grow a pre-culture of the bacterial strain in a nutrient-rich medium (e.g., Nutrient Broth) until it reaches the late logarithmic phase. b. Harvest cells by centrifugation (e.g., 8,000 x g for 10 min). c. Wash the cell pellet twice with sterile MSM to remove residual nutrient broth. d. Resuspend the cells in a known volume of MSM. Measure the optical density at 600 nm (OD₆₀₀) to standardize the inoculum.
-
Assay Setup: a. In a 250 mL baffled flask, add 50 mL of sterile MSM. b. Add morpholine from the stock solution to a final concentration of 10 mM (~0.87 g/L). c. Inoculate the medium with the washed cell suspension to a starting OD₆₀₀ of approximately 0.1. d. Prepare a "no-inoculum" control flask with MSM and morpholine to check for abiotic degradation. e. Prepare a "no-substrate" control flask with MSM and inoculum to monitor background cell activity.
-
Incubation and Sampling: a. Incubate all flasks at 30°C with vigorous shaking (e.g., 200 rpm) to ensure aeration. b. At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask. c. Immediately process the sample by centrifuging to pellet the cells. d. Collect the supernatant for analysis. Store at -20°C if not analyzed immediately.
-
Analysis: a. Measure the residual morpholine concentration in the supernatant using a pre-determined analytical method (e.g., 1H NMR, GC-MS). b. Analyze the supernatant for the appearance of key intermediates like 2-(2-aminoethoxy)acetate and glycolate.[5] c. Plot morpholine concentration versus time to determine the degradation rate.
Caption: Experimental workflow for a microbial degradation assay.
Section 5: References
-
Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 153–160. [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Hungarian Journal of Industry and Chemistry, 50(1), 33-44. [Link]
-
Emtiazi, G., & Knapp, J. S. (2005). The microbial degradation of morpholine. ResearchGate. [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry. [Link]
-
Knapp, J. S., & Callely, A. G. (1982). The microbial degradation of morpholine. Journal of Applied Microbiology. [Link]
-
Nogler, J. E., & Kane, L. Morpholine Degradation Pathway. Eawag-BBD. [Link]
-
World Health Organization. (1995). Morpholine (HSG 92). INCHEM. [Link]
-
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. [Link]
-
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]
-
Tros M., et al. (1998). The utilization of morpholine as a sole nitrogen source by Gram-negative bacteria. ResearchGate. [Link]
-
U.S. Department of Agriculture. (2000). Morpholine.pdf. Agricultural Marketing Service. [Link]
-
Kumar, R. (2022). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. ResearchGate. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Poupin, P., et al. (2011). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. [Link]
-
Tzara, A., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
-
IGNOU. (n.d.). UNIT 8 BIODEGRADATION OF XENOBIOTIC COMPOUNDS. eGyanKosh. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
World Health Organization. (1996). Morpholine (EHC 179). INCHEM. [Link]
-
Kiki, C., et al. (2021). Xenobiotics—Division and Methods of Detection: A Review. Molecules, 26(21), 6433. [Link]
-
Knapp, J. S., & Callely, A. G. (1982). The microbial degradation of morpholine. Semantic Scholar. [Link]
-
Labdex. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. [Link]
-
Ali, M. A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 705-751. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Morpholine Building Blocks: A Comparative Analysis of 1-(2-(Aminomethyl)morpholino)ethanone and its Congeners
For researchers, scientists, and professionals in drug development, the morpholine scaffold is a cornerstone of modern medicinal chemistry. Its frequent appearance in approved pharmaceuticals is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1] The strategic introduction of this privileged structure often hinges on the selection of the appropriate morpholine-based building block. This guide provides an in-depth technical comparison of 1-(2-(aminomethyl)morpholino)ethanone with other commonly employed 2-(aminomethyl)morpholine derivatives, offering field-proven insights and experimental context to inform your synthetic strategies.
The Strategic Importance of the Morpholine Moiety
The morpholine ring is more than just a cyclic ether-amine; it is a versatile tool for optimizing drug candidates. Its weak basicity compared to piperidine, coupled with its hydrogen bond accepting capability, can enhance aqueous solubility, improve metabolic stability, and fine-tune a molecule's interaction with its biological target.[2][3] The choice of building block to introduce this moiety is therefore a critical decision in the synthetic workflow, impacting not only the efficiency of the synthesis but also the overall properties of the final compound.
A Comparative Overview of Key 2-(Aminomethyl)morpholine Building Blocks
This guide will focus on four key building blocks, each presenting a unique set of advantages and challenges in a synthetic context:
-
This compound: The N-acetylated derivative.
-
N-Boc-2-(aminomethyl)morpholine: The tert-butyloxycarbonyl protected amine.
-
N-Cbz-2-(aminomethyl)morpholine: The benzyloxycarbonyl protected amine.
-
2-(Aminomethyl)morpholine: The unprotected parent amine.
Below is a high-level comparison of these building blocks:
| Feature | This compound | N-Boc-2-(aminomethyl)morpholine | N-Cbz-2-(aminomethyl)morpholine | 2-(Aminomethyl)morpholine |
| Primary Amine Reactivity | Free and reactive | Protected | Protected | Free and reactive |
| Morpholine Nitrogen Reactivity | Deactivated (amide) | Free and reactive | Free and reactive | Free and reactive |
| Deprotection Required? | No | Yes (acid-labile) | Yes (hydrogenolysis) | No |
| Stability | Generally stable | Stable | Stable | Can be prone to side reactions |
| Typical Applications | Direct use in amide coupling, reductive amination | Amide coupling after Boc deprotection | Amide coupling after Cbz deprotection | Direct use where morpholine N is not a concern |
| Commercial Availability | Readily available[4][5][6] | Readily available | Readily available | Readily available |
In-Depth Analysis and Experimental Considerations
This compound: The "Ready-to-Use" Reagent
The N-acetyl group on the morpholine nitrogen renders it significantly less nucleophilic, effectively protecting it from participating in many common synthetic transformations. This makes this compound an attractive choice when the synthetic strategy calls for selective functionalization of the primary aminomethyl group without affecting the morpholine nitrogen.
Advantages:
-
Orthogonality: The deactivated morpholine nitrogen allows for selective reactions at the primary amine without the need for a dedicated protection/deprotection sequence for the morpholine nitrogen.
-
Streamlined Synthesis: Bypassing protection and deprotection steps can significantly shorten a synthetic route, improving overall efficiency and reducing costs.
Disadvantages:
-
Limited Scope: The presence of the acetyl group is permanent. If subsequent modification of the morpholine nitrogen is desired, this building block is unsuitable.
-
Potential for Hydrolysis: While generally stable, the acetyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, which could be a limitation in some multi-step syntheses.
Typical Application: Amide Bond Formation
In the synthesis of kinase inhibitors and other complex molecules, the formation of an amide bond is a frequent and crucial step.[7] this compound can be directly coupled with a carboxylic acid using standard coupling reagents.
N-Boc-2-(aminomethyl)morpholine: The Workhorse of Modern Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[2]
Advantages:
-
Robust Protection: The Boc group is stable to basic, nucleophilic, and reductive conditions, offering excellent compatibility with a broad array of synthetic transformations.
-
Facile Deprotection: Removal is typically achieved with high yield using mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are orthogonal to many other protecting groups.
Disadvantages:
-
Additional Synthetic Steps: The use of N-Boc-2-(aminomethyl)morpholine necessitates the addition of deprotection steps, which adds to the overall step count of a synthesis.
-
Atom Economy: The introduction and removal of a protecting group reduces the overall atom economy of the synthetic process.
Typical Application: Sequential Functionalization
The Boc group allows for the selective functionalization of the morpholine nitrogen first, followed by deprotection and subsequent reaction at the primary amine.
N-Cbz-2-(aminomethyl)morpholine: The Classic Choice for Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[6] Its key feature is its removal by catalytic hydrogenolysis, a mild and highly selective method.
Advantages:
-
Orthogonality to Acid/Base Labile Groups: Cbz is stable to both acidic and basic conditions, making it an excellent choice when other protecting groups like Boc or Fmoc are present in the molecule.
-
Mild Deprotection: Catalytic hydrogenation (e.g., H₂, Pd/C) is a very mild deprotection method that is compatible with a wide range of functional groups.
Disadvantages:
-
Catalyst Poisoning: The presence of sulfur-containing functional groups or certain heterocycles can poison the palladium catalyst, rendering hydrogenolysis ineffective.
-
Specialized Equipment: Hydrogenolysis requires a source of hydrogen gas and appropriate safety precautions.
Typical Application: Synthesis of Molecules with Acid-Sensitive Functionality
When a target molecule contains acid-labile groups, the Cbz protecting group provides a safe and effective way to unmask the primary amine at a late stage of the synthesis.
2-(Aminomethyl)morpholine: The Direct and Economical Approach
The use of the unprotected 2-(aminomethyl)morpholine is the most direct and atom-economical approach. However, it comes with the challenge of controlling selectivity.
Advantages:
-
Cost-Effective: As the parent compound, it is generally the most inexpensive of the four building blocks.
-
No Protecting Group Manipulations: Eliminates the need for protection and deprotection steps, leading to shorter synthetic routes.
Disadvantages:
-
Lack of Selectivity: Both the primary amine and the secondary morpholine amine are nucleophilic and can react with electrophiles, leading to mixtures of products.
-
Cross-Reactivity: In reactions like acylation, double acylation can occur. In reductive amination, the secondary amine can also react with the aldehyde.
Typical Application: When Selectivity is Not a Concern or Can Be Controlled
In some cases, the desired product may involve the reaction of both amine groups, or reaction conditions can be optimized to favor reaction at the more nucleophilic primary amine. For example, in the synthesis of certain PI3K inhibitors, the morpholine nitrogen is often desired to be unsubstituted.[8][9]
Experimental Protocols: Representative Synthetic Transformations
The following protocols are provided as general guidelines and may require optimization for specific substrates.
Protocol 1: Amide Coupling with this compound
This protocol describes a typical amide coupling reaction using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 70-95% (substrate dependent)
Protocol 2: Reductive Amination with N-Boc-2-(aminomethyl)morpholine (after deprotection)
This two-step protocol involves the deprotection of the Boc group followed by reductive amination.
Step 1: Boc Deprotection
Materials:
-
N-Boc-2-(aminomethyl)morpholine (1.0 eq)
-
Trifluoroacetic acid (TFA, 10 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-2-(aminomethyl)morpholine in DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
Step 2: Reductive Amination
Materials:
-
Crude amine salt from Step 1 (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
DIPEA (to neutralize the amine salt)
Procedure:
-
Suspend the crude amine salt in DCM or DCE.
-
Add DIPEA to neutralize the salt and stir for 10 minutes.
-
Add the aldehyde or ketone and stir for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 60-90% (over two steps, substrate dependent)
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its N-protected or unprotected counterparts is a strategic decision that should be guided by the overall synthetic plan.
-
This compound is the ideal choice for rapid and direct functionalization of the primary amine when the morpholine nitrogen is intended to remain as an N-acetyl group in the final product.
-
N-Boc- and N-Cbz-2-(aminomethyl)morpholine offer greater flexibility for more complex synthetic routes where protection of the primary amine is necessary to achieve selectivity. The choice between Boc and Cbz will depend on the orthogonality required with other protecting groups in the molecule.
-
2-(Aminomethyl)morpholine is a direct and economical option when selectivity is not a concern or can be controlled by reaction conditions.
By understanding the unique properties and applications of each of these building blocks, researchers can make informed decisions to streamline their synthetic efforts and accelerate the drug discovery process.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
- Gao, Y., et al. (2021). Discovery of Novel PI3Kδ Inhibitors for the Treatment of Hematological Malignancies. Journal of Medicinal Chemistry, 64(15), 11370–11393.
- Knight, Z. A., et al. (2010). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 143(6), 939–951.
-
PubChem. (n.d.). (S)-2-(N-Boc-aminomethyl)morpholine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Raoof, S. S., Khammas, S. J., & AlKaissi, S. S. (2016).
- Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e21685.
- Lukyanenko, E. R., Kurkin, A. V., & Nekrasov, M. D. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244.
- Agami, C., Couty, F., & Puchot-Guillot, F. (2002).
- Awuchi, C. G., et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry, 28.
- Burgess, K., Linthicum, D. S., & Shin, H. (1995). Solid-phase syntheses of unnatural biopolymers containing repeating urea units. Angewandte Chemie International Edition in English, 34(8), 907-909.
- Loro, C., et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Asian Journal of Organic Chemistry, e202300540.
- Jain, A., & Sahu, S. K. (2024).
- Bombrun, A., & Confalone, P. N. (2009). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Organic Letters, 11(15), 3426–3429.
- Roy, A., & Lepore, S. D. (2014). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- Kaneka Corporation. (2013). Process for producing N-protected amino acid. U.S.
- G.D. Searle LLC. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- G.D. Searle LLC. (2010). Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold.
- The University of Manchester. (2021).
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- Hegab, M. I., et al. (2007). Synthesis, X-ray structure and Pharmacological activity of some 6,6-disubstituted chromeno[4,3-b] and chromeno-[3,4-c]-quinolines. Archiv der Pharmazie, 340(8), 396-399.
- Bombrun, A. (2009). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- Odame, F., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 11(10), 1109-1126.
- Raoof, S. S. (2016).
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- G.D. Searle LLC. (2002). 2-(aminomethyl)
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A Researcher's Guide to the Comparative Analysis of Novel Kinase Inhibitors: A Case Study with C7H14N2O2
This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the hypothetical molecule C7H14N2O2, hereafter referred to as "Compound X," as a case study. In the dynamic field of drug discovery, particularly in oncology and inflammatory diseases, protein kinases remain a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of modern pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols to guide the characterization and comparative analysis of new chemical entities.
The narrative that follows is designed to be a self-validating system of inquiry. We will not merely list procedural steps but delve into the causality behind experimental choices, ensuring that each stage of the analysis builds logically upon the last. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a robust foundation for your own research endeavors.
The Crucial First Step: Initial Characterization of Compound X
The journey of a novel kinase inhibitor from a chemical formula to a potential therapeutic agent begins with its initial biochemical characterization. The primary objective is to determine its potency and selectivity profile across a panel of kinases. This is critical because the human kinome consists of over 500 members, and off-target effects can lead to toxicity and undesirable side effects.
For our case study, Compound X (C7H14N2O2) was subjected to a series of in vitro kinase activity assays to determine its half-maximal inhibitory concentration (IC50) against a representative panel of kinases. The results are compared against Staurosporine, a well-known, non-selective kinase inhibitor, to provide a benchmark for potency and to highlight the potential selectivity of our hypothetical compound.
Comparative Inhibitory Activity of Compound X
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Interpretation of a Hypothetical Dataset: The data presented in the table above suggests that Compound X exhibits a degree of selectivity. For instance, it is a potent inhibitor of Kinase A and Kinase D, with IC50 values in the low nanomolar range. However, it is significantly less active against Kinase B and Kinase E, and virtually inactive against Kinase C. This profile is notably different from Staurosporine, which demonstrates broad and potent inhibition across most of the kinases tested. This initial screen provides a compelling reason to further investigate Compound X as a potentially selective inhibitor of Kinases A and D.
Foundational Experimental Protocols
To ensure the reproducibility and validity of our findings, we present detailed, step-by-step methodologies for the key experiments that would be performed to generate the data for our comparative analysis.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase activity assay.
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
Compound X (or other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a serial dilution of Compound X in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initi
-
A Researcher's Guide to Validating the Biological Activity of 1-(2-(Aminomethyl)morpholino)ethanone Analogs
Abstract
The morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous drugs due to its favorable physicochemical and metabolic properties.[1][2] Specifically, 1-(2-(Aminomethyl)morpholino)ethanone and its analogs represent a class of compounds with significant potential for modulating central nervous system (CNS) targets.[3][4] The structural characteristics of these molecules, particularly the morpholine ring's ability to enhance blood-brain barrier permeability, suggest potential applications as neuroprotective or nootropic agents.[5][6] This guide presents a comprehensive, tiered strategy for the systematic validation and comparison of the biological activity of novel analogs of this parent compound. We provide a logical workflow, detailed experimental protocols for primary and secondary assays, and a framework for data interpretation to identify promising lead candidates for further development.
Rationale and Strategic Overview
The core hypothesis is that modifications to the this compound scaffold can yield analogs with potent and selective biological activity relevant to neurodegenerative diseases or cognitive enhancement. The morpholine ring is a versatile pharmacophore known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors.[1][7] Our objective is to design and execute a screening cascade that first establishes a safety profile and then interrogates plausible mechanisms of action.
This validation strategy is built on a tiered approach:
-
Tier 1: Primary Screening. Establishes the therapeutic window by assessing general cytotoxicity and evaluates broad neuroprotective effects against a common stressor.
-
Tier 2: Mechanistic Elucidation. Probes specific, high-probability molecular targets based on the known pharmacology of morpholine-containing CNS drugs.[8]
This structured workflow ensures that resources are focused on analogs that are both non-toxic and functionally active, maximizing the efficiency of the drug discovery process.
Caption: High-level experimental workflow for validating analogs.
Tier 1: Primary Screening Protocols
The initial goal is to quickly eliminate compounds with overt toxicity and identify those with promising neuroprotective properties. We utilize the human neuroblastoma cell line SH-SY5Y, a well-established and relevant model for neuropharmacological studies.
Protocol: Cell Viability (MTT Assay)
This assay determines the concentration at which a compound becomes toxic to cells. It measures the metabolic activity of viable cells, which contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the various concentrations of the analogs. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for 24 hours.[11]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each analog.
Protocol: Neuroprotection (Glutamate-Induced Excitotoxicity Assay)
Glutamate-induced excitotoxicity is a key pathological mechanism in many neurodegenerative diseases.[13] This assay assesses the ability of the analogs to protect neurons from glutamate-induced cell death.
Methodology:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells as described above. Differentiate the cells towards a neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days to enhance their susceptibility to glutamate.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test analogs and incubate for 24 hours.[14][15] This pre-incubation allows the compounds to exert their potential protective mechanisms.
-
Glutamate Insult: Introduce a toxic concentration of L-glutamate (e.g., 50-100 mM, concentration to be optimized) to all wells except the negative control wells.
-
Incubation: Incubate the cells for an additional 24-48 hours.[16]
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.1.
-
Analysis: Calculate the percentage of neuroprotection for each analog concentration compared to the glutamate-only treated cells. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each active analog.
Tier 1 Data Summary
The results from these primary screens can be summarized to compare the therapeutic index of each analog.
| Analog | Cytotoxicity IC₅₀ (µM) | Neuroprotection EC₅₀ (µM) | Therapeutic Index (IC₅₀/EC₅₀) |
| Analog A | > 100 | 5.2 | > 19.2 |
| Analog B | 45.8 | 15.1 | 3.0 |
| Analog C | 89.2 | 1.8 | 49.6 |
| Positive Control | 95.5 | 3.5 | 27.3 |
Table 1: Hypothetical data from primary screening. A higher therapeutic index is desirable.
Tier 2: Mechanistic Validation
Analogs demonstrating a favorable therapeutic index in Tier 1 are advanced to mechanistic studies. Based on the CNS-active nature of morpholine derivatives, two plausible targets are the dopamine transporter (DAT) and acetylcholinesterase (AChE).[5][17]
Caption: Potential mechanism: Inhibition of dopamine reuptake.
Protocol: Dopamine Transporter (DAT) Binding Assay
This assay measures the affinity of the analogs for the dopamine transporter, a key regulator of dopaminergic neurotransmission.[18] It is a competitive binding assay using a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT). Protein concentration should be determined via a BCA assay.[18]
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL binding buffer, 50 µL [³H]WIN 35,428 (a radioligand for DAT), and 100 µL membrane suspension.[18]
-
Non-specific Binding: 50 µL GBR 12909 (a potent DAT inhibitor, 10 µM final) to block all specific binding, 50 µL radioligand, and 100 µL membrane suspension.
-
Test Compound: 50 µL of varying concentrations of the test analog, 50 µL radioligand, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.
-
Data Acquisition: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percent inhibition of specific binding versus the log concentration of the analog to determine the IC₅₀. Convert IC₅₀ to Ki (binding affinity) using the Cheng-Prusoff equation.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE, the enzyme that degrades acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[19][20] This colorimetric assay is based on the Ellman method.[21]
Methodology:
-
Reagent Preparation: Prepare Assay Buffer, DTNB (Ellman's reagent), the substrate acetylthiocholine (ATCh), and a solution of purified AChE enzyme.[20][21]
-
Assay Setup (96-well plate):
-
100% Activity Control: 20 µL Assay Buffer, 20 µL inhibitor solvent (e.g., DMSO), and 20 µL AChE enzyme solution.[21]
-
Blank (No Enzyme): 40 µL Assay Buffer and 20 µL inhibitor solvent.
-
Test Compound: 20 µL Assay Buffer, 20 µL of varying concentrations of the test analog, and 20 µL AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the analogs to bind to the enzyme.[21]
-
Reaction Initiation: Add 140 µL of a working reagent mix (containing ATCh and DTNB) to all wells to start the reaction.[21]
-
Data Acquisition: Measure the absorbance at 412 nm kinetically over 10-20 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percent inhibition for each analog concentration relative to the 100% activity control. Plot the percent inhibition versus the log concentration of the analog to determine the IC₅₀.
Tier 2 Data Summary
| Analog | DAT Binding Ki (nM) | AChE Inhibition IC₅₀ (nM) |
| Analog A | 85 | > 10,000 |
| Analog B | 1,250 | 450 |
| Analog C | 35 | 98 |
| Positive Control (Donepezil) | > 10,000 | 6.7 |
Table 2: Hypothetical data from mechanistic assays. Lower values indicate higher potency.
Comparative Analysis and Conclusion
By integrating the data from both tiers, a comprehensive profile of each analog emerges.
-
Analog A: Shows good neuroprotection and a high therapeutic index. Its potent and selective activity at the dopamine transporter (Ki = 85 nM) with no off-target effects on AChE suggests it is a promising candidate for conditions involving dopaminergic dysfunction.
-
Analog B: Exhibits weaker activity in all assays and a low therapeutic index, making it a lower priority candidate.
-
Analog C: Demonstrates the most potent neuroprotection and an excellent therapeutic index. Its dual-action profile, potently inhibiting both DAT (Ki = 35 nM) and AChE (IC₅₀ = 98 nM), suggests it could be a highly valuable candidate for complex neurodegenerative diseases like Alzheimer's, where multiple neurotransmitter systems are affected.
This systematic validation framework provides a robust and efficient pathway for identifying and characterizing novel this compound analogs. The data generated allows for a clear, evidence-based selection of lead candidates for subsequent, more complex preclinical studies, including in vivo efficacy and pharmacokinetic profiling.
References
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Title: PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW Source: ijprems URL: [Link]
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Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]
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Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL: [Link]
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Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]
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Title: An updated review on morpholine derivatives with their pharmacological actions Source: gscbiologicalpress.com URL: [Link]
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Title: MTT assay Source: Protocols.io URL: [Link]
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Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]
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Title: QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit Source: BioAssay Systems URL: [Link]
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Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: discoverx.com URL: [Link]
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Title: Excitotoxicity In Vitro Assay Source: Creative Biolabs URL: [Link]
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Title: DAT Transporter Assay Source: BioIVT URL: [Link]
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Comparative Cross-Reactivity Analysis of Novel (4-acetyl-2-morpholinyl)methanamine Derivatives
A Senior Application Scientist's Guide to Evaluating Off-Target Selectivity
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, contributing to the high attrition rates in clinical trials.[1][2] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a novel series of compounds synthesized from a (4-acetyl-2-morpholinyl)methanamine scaffold. As Senior Application Scientists, our goal is to not only present data but to illuminate the causality behind our experimental choices and provide a framework for robust, self-validating protocols.
The morpholine ring is a privileged pharmacophore in medicinal chemistry, prized for its ability to improve pharmacokinetic properties and engage in critical interactions with biological targets, particularly kinases.[3][4][5] Our investigation centers on a series of proprietary compounds (CMPD-1, CMPD-2, and CMPD-3) designed as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways frequently dysregulated in cancer. This guide will detail the synthetic rationale, present a head-to-head comparison of their selectivity against a panel of relevant off-target kinases and a representative G-protein coupled receptor (GPCR), and provide the detailed methodologies underpinning our findings.
Synthetic Strategy: From Scaffold to Library
The synthesis of our compound library originates from the versatile starting material, (4-acetyl-2-morpholinyl)methanamine. This scaffold provides a key N-acetylated morpholine core, with the primary amine of the methanamine group serving as a handle for diversification. The following workflow outlines the general synthetic route employed to generate our test compounds, CMPD-1, CMPD-2, and CMPD-3, which feature varying aryl substitutions. This diversification is crucial for exploring the structure-activity relationship (SAR) and its influence on target selectivity.[6][7]
Caption: General synthetic workflow for the diversification of the (4-acetyl-2-morpholinyl)methanamine scaffold.
The Imperative of Cross-Reactivity Profiling
The rationale for selecting a specific panel of off-targets is a critical aspect of preclinical drug development. While our compounds were designed for PI3Kα, the highly conserved nature of the ATP-binding site across the human kinome necessitates a broad assessment of kinase selectivity.[6] Furthermore, interactions with other major drug target classes, such as GPCRs, must be evaluated to preemptively identify potential liabilities.[8] Our chosen panel, therefore, includes closely related kinases from the PI3K family (PI3Kβ, PI3Kδ), other key signaling kinases (AKT1, mTOR, SRC), and a representative GPCR (Adrenergic α2A receptor) to provide a comprehensive overview of selectivity.
Comparative Selectivity Data
The following tables summarize the inhibitory activity (IC50) and binding affinity (Ki) of our three lead compounds against the primary target (PI3Kα) and the selected panel of off-targets. This quantitative data allows for a direct comparison of their selectivity profiles.
Table 1: Kinase Inhibition Profile (IC50 values in nM)
| Target | CMPD-1 (IC50 nM) | CMPD-2 (IC50 nM) | CMPD-3 (IC50 nM) | Staurosporine (Control) (IC50 nM) |
| PI3Kα (Primary Target) | 15 | 8 | 25 | 5 |
| PI3Kβ | 250 | 150 | 400 | 10 |
| PI3Kδ | 800 | 550 | >1000 | 15 |
| AKT1 | >10,000 | >10,000 | >10,000 | 20 |
| mTOR | 1,200 | 900 | 2,500 | 8 |
| SRC | >10,000 | 8,500 | >10,000 | 3 |
Table 2: GPCR Binding Affinity (Ki values in nM)
| Target | CMPD-1 (Ki nM) | CMPD-2 (Ki nM) | CMPD-3 (Ki nM) | Yohimbine (Control) (Ki nM) |
| Adrenergic α2A | >10,000 | >10,000 | 9,800 | 2 |
Analysis of Selectivity:
-
CMPD-2 emerges as the most potent and selective compound against the primary target, PI3Kα, with an IC50 of 8 nM. It maintains a favorable selectivity window against other PI3K isoforms and demonstrates minimal activity against the other kinases and the adrenergic receptor tested.
-
CMPD-1 shows good potency for PI3Kα but exhibits more cross-reactivity with PI3Kβ and mTOR compared to CMPD-2.
-
CMPD-3 is the least potent of the series and shows some off-target binding to the Adrenergic α2A receptor, which could be a potential liability.
This comparative analysis underscores the subtle but critical impact of structural modifications on a compound's selectivity profile.
Methodologies for Cross-Reactivity Assessment
To ensure the trustworthiness and reproducibility of our findings, we employed standardized, industry-accepted assay formats. Below are the detailed protocols for the kinase inhibition and GPCR binding assays.
Experimental Workflow Visualization
Caption: High-level workflow for the kinase and GPCR cross-reactivity assays.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This assay quantitatively measures the ability of a test compound to displace a fluorescently labeled, ATP-competitive tracer from the kinase active site. The protocol is adapted from Thermo Fisher Scientific's standard procedure.[1][9][10]
Materials:
-
Kinases (PI3Kα, PI3Kβ, PI3Kδ, AKT1, mTOR, SRC)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer specific to the kinase family
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (CMPD-1, -2, -3) and Staurosporine control
-
384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Subsequently, create a 3X intermediate dilution in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and Eu-labeled antibody in 1X Kinase Buffer A. The final concentration of each will depend on the specific kinase being tested.
-
Tracer Preparation: Prepare a 3X solution of the appropriate kinase tracer in 1X Kinase Buffer A. The concentration should be near the Kd of the tracer for the kinase.
-
Assay Assembly: a. Add 5 µL of the 3X intermediate compound dilution to the assay wells. b. Add 5 µL of the 3X kinase/antibody mixture to all wells. c. Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells. d. The final reaction volume is 15 µL.
-
Incubation and Reading: a. Cover the plate and incubate for 60 minutes at room temperature, protected from light. b. Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for Adrenergic α2A Receptor
This competitive binding assay measures the affinity of test compounds for the Adrenergic α2A receptor by quantifying their ability to displace a specific radioligand.[2][11][12]
Materials:
-
Cell membranes expressing the human Adrenergic α2A receptor
-
Radioligand: [3H]-Rauwolscine
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Test Compounds (CMPD-1, -2, -3) and Yohimbine control
-
96-well filter plates (GF/C)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in binding buffer containing a small percentage of DMSO.
-
Assay Incubation: a. In a 96-well plate, combine 50 µL of test compound, 50 µL of radioligand (at a final concentration near its Kd), and 150 µL of the membrane preparation. b. For determining non-specific binding, use a high concentration of an unlabeled competitor (e.g., Yohimbine). c. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through the GF/C filter plate, followed by four washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: a. Allow the filters to dry. b. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting non-specific binding from total binding. b. Plot the percent specific binding against the logarithm of the compound concentration to determine the IC50. c. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel compounds derived from the (4-acetyl-2-morpholinyl)methanamine scaffold. Through a combination of targeted synthesis and systematic screening, we have demonstrated a clear path to identifying candidates with superior selectivity profiles. Our data highlights CMPD-2 as a promising lead candidate due to its high potency for PI3Kα and excellent selectivity against a panel of relevant off-targets.
The methodologies presented herein are robust, reproducible, and grounded in established principles of pharmacology. By explaining the causality behind our experimental design and providing detailed, self-validating protocols, we aim to equip fellow researchers with the tools to conduct rigorous cross-reactivity studies. Future work will involve expanding the screening panel to include a wider range of kinases and other target classes, as well as progressing the most selective compounds into cellular and in vivo models to further validate their therapeutic potential. Early and thorough off-target profiling is not merely a regulatory requirement but a cornerstone of efficient and successful drug development.[8]
References
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Bamborough, P., et al. (2011). A great contribution to the field was the recent large-scale publication of the binding Kds of 3800 compounds against 172 kinases. PubChem Database. Available at: [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]
- Cheng, Y.C., & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
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Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]
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Douglas, N. R., et al. (2015). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]
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Douglas, C. J., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC - NIH. Available at: [Link]
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Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
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A Comprehensive Guide to Evaluating the In Vivo and In Vitro Efficacy of 1-(2-(Aminomethyl)morpholino)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Morpholine-Containing Compounds in CNS Disorders
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active compounds due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2][3] This structural feature, combined with an ethanone backbone and an aminomethyl substitution, in the class of 1-(2-(aminomethyl)morpholino)ethanone derivatives, presents a compelling case for their investigation as potential therapeutic agents for neurological and neurodegenerative disorders. The inherent basic nitrogen in the morpholine ring can play a crucial role in receptor interactions, while the overall structure may influence pharmacokinetic and pharmacodynamic profiles.[1][4] This guide provides a comprehensive framework for the systematic evaluation and comparison of the in vivo and in vitro efficacy of novel this compound derivatives, with a focus on their potential as nootropic and neuroprotective agents.
Given the nascent stage of research on this specific class of compounds, this document will serve as a practical guide for researchers, outlining a rigorous, multi-tiered approach to screening and characterization. We will delve into the causality behind the selection of specific assays, provide detailed, self-validating experimental protocols, and illustrate how to present and interpret the resulting data to build a robust structure-activity relationship (SAR) profile.
I. Foundational In Vitro Efficacy Screening: Target Identification and Cellular Effects
The initial phase of evaluation focuses on cell-free and cell-based assays to rapidly screen a library of this compound derivatives. This approach allows for a cost-effective and high-throughput assessment of their primary biological activities and potential mechanisms of action.
Acetylcholinesterase (AChE) Inhibition Assay: A Key Target for Cognitive Enhancement
The cholinergic hypothesis of memory posits that a decline in acetylcholine levels is a key factor in cognitive decline, particularly in Alzheimer's disease.[5] Therefore, inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a validated therapeutic strategy for improving cognitive function.[2]
This protocol is adapted from the widely used Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 5 µL of the test compound solution or positive/negative controls to the respective wells.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of AChE inhibition for each concentration of the test compounds.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of enzyme activity) for each derivative.
-
Neuroblastoma Cell Viability Assay: Assessing Neuroprotective Potential
To evaluate the potential neuroprotective effects of the derivatives, a cell-based assay using a human neuroblastoma cell line, such as SH-SY5Y, is employed.[6][7][8][9][10] This assay assesses the ability of the compounds to protect neuronal cells from a toxic insult, such as oxidative stress induced by hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce cytotoxicity by adding a predetermined concentration of H₂O₂ to the wells (except for the control wells) and incubate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the EC50 value (the concentration of the compound that provides 50% protection against the toxic insult).
-
II. In Vivo Efficacy Assessment: Correlating Cellular Effects with Behavioral Outcomes
Promising candidates identified from the in vitro screening are advanced to in vivo studies to assess their efficacy in a whole-organism context. Rodent models are invaluable for evaluating cognitive enhancement and neuroprotective effects.[11]
Morris Water Maze (MWM): Evaluating Spatial Learning and Memory[18][19][20][21][22]
The MWM is a widely accepted behavioral assay for assessing hippocampal-dependent spatial learning and memory in rodents.[12][13]
Apparatus:
-
A circular pool (1.5 m diameter) filled with opaque water.
-
A submerged escape platform.
-
A video tracking system.
Procedure:
-
Acclimatization:
-
Handle the animals for several days before the experiment.
-
Allow the animals to swim freely in the pool for 60 seconds without the platform on the day before the training starts.
-
-
Acquisition Phase (4 days):
-
Divide the animals into groups (vehicle control, positive control, and test compound groups).
-
Administer the test compounds or vehicle orally 30 minutes before the first trial each day.
-
Conduct four trials per day for each animal, starting from four different quadrants of the pool.
-
In each trial, the animal is allowed to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, it is allowed to stay there for 15 seconds. If not, it is gently guided to the platform and allowed to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow each animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Passive Avoidance Test: Assessing Fear-Motivated Learning and Memory[23][24][25][26][27]
The passive avoidance test is used to evaluate long-term memory based on a negative reinforcement paradigm.[14][15]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place the animal in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (24 hours later):
-
Administer the test compounds or vehicle 30 minutes before the trial.
-
Place the animal back in the light compartment and open the door.
-
Record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.
-
III. Bridging the Gap: In Vivo Mechanistic Studies
To understand how the observed behavioral effects are mediated at a neurochemical level, in vivo microdialysis can be employed to measure neurotransmitter levels in specific brain regions.[16][17][18][19][20]
In Vivo Microdialysis for Acetylcholine Measurement[28][29][30][31][32]
This technique allows for the direct measurement of extracellular acetylcholine levels in the hippocampus or prefrontal cortex of freely moving animals, providing a direct link between compound administration and cholinergic neurotransmission.
Procedure:
-
Surgical Implantation:
-
Surgically implant a microdialysis guide cannula into the target brain region of the anesthetized animal.
-
-
Microdialysis Probe Insertion and Perfusion:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals before and after the administration of the test compound.
-
Analyze the acetylcholine concentration in the dialysate samples using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).
-
IV. Data Presentation and Comparative Analysis
A systematic presentation of the collected data is crucial for a clear comparison of the derivatives and for establishing a structure-activity relationship.
Table 1: Hypothetical In Vitro Efficacy of this compound Derivatives
| Derivative | AChE Inhibition IC50 (µM) | Neuroprotection EC50 (µM) |
| Compound A | 5.2 ± 0.4 | 12.8 ± 1.1 |
| Compound B | 1.8 ± 0.2 | 8.5 ± 0.7 |
| Compound C | 15.6 ± 1.3 | 25.1 ± 2.2 |
| Donepezil | 0.02 ± 0.003 | N/A |
Table 2: Hypothetical In Vivo Efficacy of Lead Candidates in Rodent Models
| Treatment | MWM Escape Latency (Day 4, sec) | MWM Time in Target Quadrant (%) | Passive Avoidance Latency (sec) |
| Vehicle | 45.3 ± 3.1 | 28.5 ± 2.5 | 45.8 ± 5.2 |
| Compound B (10 mg/kg) | 22.1 ± 2.5 | 45.2 ± 3.8 | 185.3 ± 15.1 |
| Donepezil (1 mg/kg) | 25.4 ± 2.8 | 42.1 ± 3.5 | 160.7 ± 12.9 |
| *p < 0.05 compared to vehicle |
V. Visualizing the Workflow and a Hypothetical Mechanism of Action
VI. Discussion: Bridging In Vitro and In Vivo Data and Navigating Translational Challenges
A critical aspect of this guide is the emphasis on a multi-modal evaluation strategy. While in vitro assays provide valuable, high-throughput data on specific molecular targets and cellular responses, they often lack the complexity of a living system.[21][22] Therefore, a direct correlation between in vitro potency and in vivo efficacy is not always observed.[23][24][25][26]
Several factors can contribute to this discrepancy:
-
Pharmacokinetics: A compound that is highly potent in vitro may have poor absorption, distribution, metabolism, and excretion (ADME) properties in vivo, preventing it from reaching its target in the brain at a therapeutic concentration.[1]
-
Blood-Brain Barrier Permeability: The ability of a compound to cross the blood-brain barrier is a critical determinant of its central nervous system activity.[1][2] While the morpholine scaffold is generally favorable, subtle structural modifications can significantly impact permeability.[27][28][29]
-
Off-Target Effects: A compound may interact with multiple targets in vivo, leading to a complex pharmacological profile that is not captured in a single in vitro assay.
The proposed workflow, which integrates in vitro screening with in vivo behavioral and neurochemical analyses, is designed to address these challenges. By systematically evaluating a series of derivatives, researchers can build a comprehensive SAR profile that considers not only potency at the molecular target but also the physicochemical properties that govern in vivo efficacy. This integrated approach is essential for identifying lead candidates with the highest probability of success in further preclinical and clinical development.[3][24][30]
Conclusion
The exploration of this compound derivatives as potential therapeutic agents for CNS disorders represents a promising avenue of research. This guide provides a robust and scientifically sound framework for the comprehensive evaluation of their in vivo and in vitro efficacy. By following the detailed protocols and adopting the proposed multi-tiered screening strategy, researchers can effectively identify and characterize lead candidates, build a strong understanding of their structure-activity relationships, and ultimately contribute to the development of novel and effective treatments for cognitive and neurodegenerative disorders. The journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges, but a systematic and well-reasoned approach, as outlined in this guide, significantly enhances the probability of success.
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Benchmarking Novel Scaffolds: A Comparative Guide to Evaluating 1-(2-(Aminomethyl)morpholino)ethanone Against Known Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer. The relentless pursuit of novel, potent, and selective kinase inhibitors is driven by the need to overcome resistance to existing therapies and to develop treatments with improved safety profiles. This guide provides a comprehensive framework for benchmarking a novel chemical scaffold, exemplified by 1-(2-(Aminomethyl)morpholino)ethanone, against established kinase inhibitors.
While this compound is documented as a synthetic building block, its structural motifs, particularly the morpholine ring, are present in numerous potent kinase inhibitors.[1] For instance, the morpholino-triazine scaffold is a key feature of dual PI3K/mTOR inhibitors like PKI-587.[2] This structural homology provides a strong rationale for investigating the potential of the aminomethylmorpholino ethanone core as a novel kinase inhibitor scaffold, hypothetically targeting the PI3K/Akt/mTOR signaling pathway—a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It will not only present a hypothetical comparison but will also provide the detailed experimental protocols and rationale necessary to conduct a robust in-house evaluation of this or any other novel chemical scaffold. We will proceed with the hypothesis that the aminomethylmorpholino ethanone scaffold may exhibit inhibitory activity against kinases in the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates extracellular cues to control a wide array of cellular functions.[3][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][6] A simplified representation of this pathway is provided below, highlighting the key nodes that are targeted by various classes of inhibitors.
Caption: Proposed experimental workflow for benchmarking AME-01.
Part 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of AME-01 on the kinase enzymes of interest in a purified, cell-free system.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to inhibition of the kinase.
Materials:
-
Recombinant human kinases (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR)
-
Appropriate kinase substrates (e.g., PIP2 for PI3K)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (AME-01 and benchmarks) serially diluted in DMSO
-
Assay plates (e.g., 384-well, white, low-volume)
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of AME-01 and benchmark compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the kinase enzyme and its specific substrate.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves using a non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Summary: Biochemical Potency
Table 2: Hypothetical IC50 Values (nM) from In Vitro Kinase Assays
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR |
| AME-01 (Hypothetical) | 150 | 800 | 950 | 1200 | 25 |
| Buparlisib | 52 | 166 | 116 | 262 | >10,000 |
| Gedatolisib | 0.4 | 3.6 | 1.1 | 1.2 | 1.6 |
| Everolimus | >10,000 | >10,000 | >10,000 | >10,000 | 2 |
| Dasatinib | 500 | 450 | 300 | 350 | 800 |
Interpretation of Hypothetical Results: In this hypothetical scenario, AME-01 demonstrates potent inhibition of mTOR and moderate, slightly selective inhibition of PI3Kα. This profile suggests a potential dual mTOR/PI3Kα inhibitory mechanism, though with a clear preference for mTOR. Its potency is less than the established dual inhibitor Gedatolisib but shows a more favorable profile than the broadly active Dasatinib against these specific targets.
Part 2: Cellular Activity and Mechanism of Action
Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step. We will assess the ability of AME-01 to modulate the PI3K/Akt/mTOR signaling pathway and inhibit cancer cell proliferation.
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol assesses the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt and S6 Kinase (S6K), in a cancer cell line. A decrease in the phosphorylated forms of these proteins indicates pathway inhibition. We will use a breast cancer cell line like MCF-7, which is known to have PI3K pathway activation.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (AME-01 and benchmarks)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of AME-01 and benchmark compounds for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and apply a chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Hypothetical Data Summary: Cellular Pathway Inhibition
Table 3: Hypothetical Cellular IC50 (nM) for Pathway Marker Inhibition
| Compound | p-Akt (Ser473) Inhibition | p-S6K (Thr389) Inhibition |
| AME-01 (Hypothetical) | 300 | 50 |
| Buparlisib | 100 | >5000 |
| Gedatolisib | 5 | 10 |
| Everolimus | >10,000 | 20 |
Interpretation of Hypothetical Results: The hypothetical data for AME-01 in cells aligns with the biochemical findings, showing potent inhibition of p-S6K (a direct mTORC1 substrate) and less potent inhibition of p-Akt (downstream of PI3K). This further supports a primary mechanism of mTOR inhibition with secondary effects on PI3K.
Conclusion: Synthesizing the Evidence
This guide has outlined a comprehensive, albeit hypothetical, benchmarking strategy for a novel chemical entity, this compound (AME-01). By employing a multi-tiered approach encompassing biochemical potency, broad kinase selectivity, and cellular mechanism of action, we can build a detailed profile of a new scaffold.
Based on our hypothetical results, AME-01 emerges as a promising scaffold with a dual mTOR/PI3Kα inhibitory profile. Its performance, when contextualized against established benchmarks like Buparlisib, Gedatolisib, and Everolimus, would allow researchers to make informed decisions about its potential for further development. The morpholine moiety, a key feature of this scaffold, appears to confer favorable activity within the PI3K/Akt/mTOR pathway, warranting further medicinal chemistry efforts to optimize potency and selectivity.
The true value of any novel scaffold lies in its unique properties—be it a novel selectivity profile, improved pharmacokinetic properties, or the ability to overcome known resistance mechanisms. The systematic benchmarking process detailed herein provides the essential framework for uncovering that value.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminomethylmorpholino Ethanones
Introduction: Deconstructing the Aminomethylmorpholino Ethanone Scaffold for Therapeutic Potential
In the landscape of medicinal chemistry, the assembly of privileged scaffolds into novel molecular architectures is a cornerstone of rational drug design. The aminomethylmorpholino ethanone framework represents a compelling, albeit underexplored, chemotype with significant therapeutic promise. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this class of compounds, drawing upon established principles from related molecular series to inform future drug discovery efforts.
The aminomethylmorpholino ethanone scaffold is a composite of three key pharmacophoric elements:
-
The Morpholine Ring: A versatile heterocyclic moiety known to enhance the potency and modify the pharmacokinetic properties of various drug molecules.[1] Its inclusion can improve aqueous solubility and metabolic stability, making it a frequent choice in the design of CNS-active agents and kinase inhibitors.[1][2]
-
The Aminomethyl Linker: This flexible linker provides a crucial point of connection and spatial orientation for the other two fragments. Its length and substitution can significantly impact receptor or enzyme binding.
-
The Ethanone Moiety: The presence of a substituted phenyl ethanone fragment introduces a key interactive feature. The aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, while the carbonyl group can act as a hydrogen bond acceptor.
Given the diverse biological activities associated with morpholine and ethanone-containing compounds, aminomethylmorpholino ethanones present a rich scaffold for targeting a range of biological entities, including G-protein coupled receptors (GPCRs) like opioid receptors, and enzymes such as monoamine oxidase (MAO) and protein kinases. This guide will explore the hypothetical SAR of this scaffold, offering insights into how structural modifications might be rationally designed to optimize biological activity.
Comparative Analysis of Structure-Activity Relationships
Due to the limited direct literature on aminomethylmorpholino ethanones, this section will present a comparative SAR analysis based on established findings for structurally related compounds. We will dissect the scaffold into three primary regions for modification and discuss the anticipated impact of various substitutions.
Region 1: The Morpholine Ring
The morpholine ring offers several avenues for substitution, primarily on the nitrogen atom and the carbon atoms of the ring.
-
Substitution on the Morpholine Nitrogen: While the core structure implies the nitrogen is part of the aminomethyl linker, in related scaffolds, direct substitution on the morpholine nitrogen (if not the point of attachment) can influence activity. For instance, in some series, N-alkylation can modulate receptor affinity and selectivity.
-
Substitution on the Morpholine Carbons: The introduction of substituents on the carbon atoms of the morpholine ring can introduce stereochemical complexity and alter the overall shape and lipophilicity of the molecule. This can lead to improved target engagement and selectivity. For example, stereochemical changes in morpholine analogues have been shown to be critical for tachykinin receptor binding affinity.[3]
Region 2: The Aminomethyl Linker
The linker between the morpholine and ethanone moieties is a critical determinant of the spatial relationship between these two key binding elements.
-
Linker Length: Altering the length of the alkyl chain can optimize the distance between the morpholine and the phenyl ring of the ethanone, potentially improving the fit within a binding pocket.
-
Substitution on the Linker: Introducing substituents on the linker can restrict conformational flexibility, which may lock the molecule into a more bioactive conformation.
Region 3: The Phenyl Ring of the Ethanone Moiety
The aromatic ring of the ethanone fragment is a prime site for modification to fine-tune electronic and steric properties, thereby influencing target affinity and selectivity.
-
Positional Isomerism of Substituents: The position of substituents on the phenyl ring (ortho, meta, or para) can dramatically alter the binding mode and potency.
-
Electronic Effects of Substituents: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the electronic character of the aromatic ring and its ability to engage in specific interactions. For instance, in a series of 2-pyrazoline-1-ethanone derivatives, compounds with electron-withdrawing substituents on the phenyl ring exhibited stronger MAO-A inhibitory activity.[4]
-
Steric Bulk of Substituents: The size of the substituents can influence the orientation of the molecule within the binding site and can be optimized to enhance potency and selectivity.
Table 1: Hypothetical SAR of Aminomethylmorpholino Ethanones Based on Related Scaffolds
| Modification Region | Structural Change | Anticipated Effect on Activity | Rationale/Supporting Evidence from Related Compounds |
| Morpholine Ring | Introduction of methyl groups on carbons | May increase lipophilicity and van der Waals interactions. | Stereochemistry of morpholine analogues is crucial for receptor binding.[3] |
| N-oxide formation | May improve pharmacokinetic properties. | A common strategy to enhance drug-like properties. | |
| Aminomethyl Linker | Lengthening the alkyl chain | Could optimize spacing for bivalent binding. | Linker length is a key parameter in the design of bitopic ligands.[5] |
| Introduction of a methyl group on the α-carbon | May introduce a chiral center and improve potency/selectivity. | Chirality often plays a critical role in ligand-receptor interactions. | |
| Phenyl Ring (Ethanone) | Para-substitution with a halogen (e.g., F, Cl) | Likely to enhance potency. | Electron-withdrawing groups on the phenyl ring of ethanone derivatives can increase MAO inhibitory activity.[4] |
| Meta-substitution with a methoxy group | May improve selectivity for certain targets. | Positional isomerism is a key determinant of activity in many drug classes. | |
| Introduction of a bulky hydrophobic group | Could enhance binding to hydrophobic pockets. | Important for interactions with certain kinase domains. |
Experimental Protocols for Biological Evaluation
To validate the hypothetical SAR outlined above, a series of robust in vitro and in vivo assays would be required. The following protocols are representative of the types of experiments necessary to characterize the biological activity of novel aminomethylmorpholino ethanones.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This assay is crucial for evaluating the potential of these compounds to act as MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases.
Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline (positive control for MAO-A)
-
Selegiline (positive control for MAO-B)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.
-
In a 96-well plate, add 20 µL of each compound dilution.
-
Add 160 µL of the respective MAO enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Kinase Inhibition Assay
Given that many morpholine-containing compounds are kinase inhibitors, this assay would be essential to explore this potential activity.
Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases.
Materials:
-
Recombinant protein kinases (e.g., PI3K, AKT, mTOR)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
Staurosporine (broad-spectrum kinase inhibitor control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound, the specific kinase, and its corresponding peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Protocol 3: Opioid Receptor Binding Assay
This assay would determine the affinity of the compounds for opioid receptors, a common target for CNS-active drugs.
Objective: To determine the binding affinity (Ki) of test compounds for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes expressing human recombinant µ, δ, or κ opioid receptors
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)
-
Naloxone (non-selective opioid antagonist)
-
Incubation buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In test tubes, combine the cell membranes, the appropriate radioligand, and either buffer (for total binding), a high concentration of naloxone (for non-specific binding), or the test compound.
-
Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compounds.
-
Determine the IC50 values and calculate the Ki values using the Cheng-Prusoff equation.
Visualization of SAR Workflow and Potential Signaling Pathway
To visually represent the logical flow of a SAR study and a potential biological pathway these compounds might modulate, the following diagrams are provided.
Caption: A typical workflow for the structure-activity relationship (SAR) study of novel compounds.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by an aminomethylmorpholino ethanone derivative.
Conclusion and Future Directions
The aminomethylmorpholino ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this specific chemical class is currently lacking, a systematic SAR exploration, guided by the principles outlined in this guide, has the potential to yield potent and selective modulators of various biological targets. Future research should focus on the synthesis of a diverse library of analogues with systematic modifications to the morpholine ring, the aminomethyl linker, and the phenyl ethanone moiety. The biological evaluation of these compounds using the described protocols will be crucial for elucidating the SAR and identifying lead candidates for further preclinical development. The integration of computational modeling and structural biology will undoubtedly accelerate these efforts, paving the way for the discovery of new drugs with improved efficacy and safety profiles.
References
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A µ-opioid receptor modulator that works cooperatively with naloxone. PubMed Central. [Link]
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Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI. [Link]
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Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. [Link]
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Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed. [Link]
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Design, synthesis, and biological evaluation of dimorpholine substituted thienopyrimidines as potential class I PI3K/mTOR dual inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. PubMed. [Link]
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Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. PubMed. [Link]
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Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. PubMed. [Link]
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Design, synthesis, and biological evaluation of inhibitors of Rho protein kinase. ResearchGate. [Link]
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Synthesis and biological evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. [Link]
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Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. PubMed. [Link]
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Structure activity relationship, vibrational spectral investigation and molecular docking analysis of anti-neuronal drug 4-(2-Aminoethyl) Morpholine. ResearchGate. [Link]
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Structure-activity relationship study of anoplin. PubMed. [Link]
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Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology. [Link]
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GRKs as Key Modulators of Opioid Receptor Function. MDPI. [Link]
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Synthesis and Pharmacological Evaluation Aminothiazolomorphinans at Mu and Kappa Opioid Receptors. PubMed Central. [Link]
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Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors. PubMed. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-(2-(Aminomethyl)morpholino)ethanone: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the morpholine scaffold remains a privileged structure, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to lead compounds. A key derivative, 1-(2-(aminomethyl)morpholino)ethanone, serves as a valuable building block in the synthesis of a variety of pharmacologically active agents. This guide provides a comprehensive head-to-head comparison of plausible synthetic routes to this versatile intermediate, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages to inform strategic decisions in drug development campaigns.
Introduction to this compound
This compound, with a molecular formula of C₇H₁₄N₂O₂, is a bifunctional molecule featuring a secondary amine within the morpholine ring, a primary amine on the exocyclic methyl group, and a tertiary amide.[1] This unique combination of functional groups makes it an attractive synthon for introducing the morpholine moiety while providing a handle for further chemical elaboration. Its utility is particularly noted in the development of kinase inhibitors and central nervous system (CNS) targeted therapeutics.[2] Given its strategic importance, the efficient and scalable synthesis of this intermediate is a critical consideration for medicinal and process chemists.
Synthetic Strategies: A Comparative Analysis
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Route A: Direct Acylation of a Pre-formed Morpholine Ring. This approach involves the synthesis of the 2-(aminomethyl)morpholine core followed by a selective N-acetylation of the morpholine nitrogen.
-
Route B: Multi-step Synthesis Involving Ring Formation of an Acylated Precursor. This strategy entails the construction of the morpholine ring from an acyclic precursor that already contains the N-acetyl group.
The following sections will provide a detailed examination of each route, including step-by-step experimental procedures, mechanistic insights, and a comparative analysis of key performance indicators.
Route A: Post-Cyclization N-Acetylation
This synthetic pathway prioritizes the early construction of the morpholine ring, followed by a final acetylation step. The key intermediate for this route is 2-(aminomethyl)morpholine.
Experimental Protocol: Route A
Step 1: Synthesis of 2-(Aminomethyl)morpholine
The synthesis of the morpholine ring can be achieved through various established methods. A common approach involves the cyclization of a suitable amino alcohol precursor.
Step 2: N-Acetylation of 2-(Aminomethyl)morpholine
With the 2-(aminomethyl)morpholine in hand, the final step is the selective acetylation of the secondary amine of the morpholine ring.
-
Procedure: To a solution of 2-(aminomethyl)morpholine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added a base, typically triethylamine (1.1 eq). Acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices
-
Choice of Acetylating Agent: Both acetyl chloride and acetic anhydride are effective acetylating agents.[3] Acetyl chloride is generally more reactive, which can lead to faster reaction times but may also result in more side products if the reaction is not carefully controlled. Acetic anhydride is less reactive and often provides cleaner reactions, with the byproduct being acetic acid, which can be easily removed during aqueous workup.
-
Role of the Base: A non-nucleophilic organic base like triethylamine is crucial to neutralize the hydrochloric acid or acetic acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
-
Temperature Control: The initial cooling to 0 °C is a standard precaution to manage the exothermic nature of the acylation reaction, particularly when using the more reactive acetyl chloride.
Visualizing the Pathway: Route A
Caption: Synthetic pathway for Route A.
Route B: Pre-Cyclization N-Acetylation
In contrast to Route A, this strategy introduces the acetyl group at an earlier stage, carrying it through the morpholine ring formation step.
Experimental Protocol: Route B
Step 1: Synthesis of an N-Acetylated Acyclic Precursor
This step would involve the synthesis of a molecule containing the necessary functionalities for subsequent cyclization, with the nitrogen already acetylated.
Step 2: Cyclization to Form the N-Acetylated Morpholine Ring
-
Procedure: An N-acetylated amino diol precursor (1.0 eq) is subjected to cyclization conditions. This could involve an intramolecular Williamson ether synthesis, where a hydroxyl group is deprotonated with a strong base like sodium hydride in an aprotic solvent such as THF, followed by displacement of a leaving group (e.g., a tosylate or mesylate) on the other end of the chain. Alternatively, a Mitsunobu reaction could be employed for the intramolecular cyclization. The reaction is typically heated to drive the cyclization to completion. Workup involves quenching the reaction, extraction, and purification by column chromatography to yield this compound.
Causality Behind Experimental Choices
-
Protecting Group Strategy: In this route, the acetyl group can be viewed as both a part of the final molecule and a protecting group for the amine during the synthesis of the acyclic precursor. This can simplify the overall synthesis by avoiding the need for a separate protecting group introduction and removal sequence for the amine.
-
Cyclization Method: The choice of cyclization method (e.g., Williamson ether synthesis, Mitsunobu reaction) depends on the specific structure of the acyclic precursor and the desired reaction conditions. The Williamson ether synthesis is a classic and robust method, while the Mitsunobu reaction offers milder conditions but requires stoichiometric amounts of reagents that need to be removed during purification.
Visualizing the Pathway: Route B
Caption: Synthetic pathway for Route B.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Route A: Post-Cyclization N-Acetylation | Route B: Pre-Cyclization N-Acetylation |
| Overall Strategy | Convergent approach, with late-stage functionalization. | Linear approach, with early introduction of the acetyl group. |
| Key Challenge | Selective N-acetylation of the morpholine nitrogen in the presence of the primary amine. This may require a protecting group on the primary amine. | Synthesis of the acyclic N-acetylated precursor, which may involve multiple steps and purification challenges. |
| Potential for Side Reactions | Over-acetylation to form the di-acetylated product. | Incomplete cyclization or side reactions during the synthesis of the acyclic precursor. |
| Purification | Final product purification can be straightforward if selectivity is high. | May require multiple chromatographic purifications throughout the synthesis of the precursor. |
| Scalability | Generally considered more scalable, as the final step is a common and well-understood transformation. | The scalability may be limited by the efficiency and robustness of the multi-step synthesis of the acyclic precursor. |
| Flexibility for Analogs | The common intermediate, 2-(aminomethyl)morpholine, can be used to synthesize a variety of N-acylated analogs by simply changing the acylating agent. | Less flexible for generating a library of N-acylated analogs, as a new acyclic precursor would need to be synthesized for each analog. |
Conclusion and Future Perspectives
Both Route A and Route B present viable, albeit conceptually different, approaches to the synthesis of this compound. The choice between the two will ultimately depend on the specific goals of the research program.
Route A is likely the preferred method for exploratory medicinal chemistry programs where the rapid generation of a diverse set of N-acylated analogs is desired. The convergent nature of this route and the commercial availability of the key intermediate, 2-(aminomethyl)morpholine, make it an attractive option for quickly assessing structure-activity relationships.
Route B may be more suitable for process development and large-scale synthesis if a robust and efficient synthesis of the N-acetylated acyclic precursor can be established. By introducing the acetyl group early, this route can potentially streamline the overall process and avoid the need for protecting group manipulations in the later stages.
Future research in this area could focus on the development of more efficient and selective methods for the synthesis of the 2-(aminomethyl)morpholine core, as this would benefit both synthetic strategies. Additionally, the exploration of enzymatic or flow chemistry approaches could offer more sustainable and scalable solutions for the synthesis of this important pharmaceutical building block.
References
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PubChem. This compound. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
- Google Patents. Preparation method for N-acetyl morpholine.
- Google Patents. Preparation method of N-acetyl morpholine.
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MySkinRecipes. This compound. Available at: [Link]
- Google Patents. Process for the preparation of morpholines.
- Google Patents. Synthesis of morpholine.
- Google Patents. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
- Google Patents. Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
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Fiveable. Acetylation Definition. Available at: [Link]
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Wikipedia. Acetylation. Available at: [Link]
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Fiveable. Acetylation Definition. Available at: [Link]
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A Comparative Guide to Reproducibility in Gene Function Studies: Evaluating Morpholino Oligonucleotides and Their Alternatives
This guide provides an in-depth comparison of common technologies used for modulating gene function, with a core focus on the factors that govern experimental reproducibility. While the specific compound "1-(2-(Aminomethyl)morpholino)ethanone" does not correspond to a standard reagent in published literature, its chemical motifs—a morpholine ring and an aminomethyl group—are foundational to the class of Morpholino antisense oligonucleotides. Therefore, we will use Morpholinos as our central topic, comparing their performance and reproducibility against the other two pillars of gene function analysis: RNA interference (siRNA) and CRISPR-Cas9.
This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how to select the appropriate tool and design robust, repeatable experiments to investigate gene function.
Introduction: The Challenge of Reproducible Gene Targeting
The choice of technology is the first and most critical decision in designing a reproducible study. Here, we compare three leading platforms: Morpholino Oligonucleotides (a steric-blocking antisense approach), Small Interfering RNA (siRNA, an RNA degradation-based mechanism), and CRISPR-Cas9 (a genome editing tool).
Technology Overview: Mechanisms of Action
A clear understanding of how each tool works is essential to diagnosing and preventing reproducibility issues.
Morpholino Oligonucleotides (Morpholinos)
Morpholinos are synthetic molecules, typically 25 bases in length, that have a morpholine ring in their backbone instead of the deoxyribose or ribose sugar found in DNA and RNA. This modification makes them resistant to nuclease degradation and uncharged, which reduces non-specific binding to cellular proteins.
-
Mechanism: They operate via a steric-blocking mechanism. By binding to a complementary sequence in a target RNA, they physically obstruct the cellular machinery. They do not induce RNA degradation. This can be used to:
-
Block the initiation of translation by targeting the 5' UTR or the start codon (AUG).
-
Modify pre-mRNA splicing by blocking splice sites or splice-regulatory elements.
-
Caption: Mechanism of Morpholino Oligonucleotides.
Small Interfering RNA (siRNA)
siRNAs are short, double-stranded RNA molecules, typically 21-23 nucleotides long. They leverage the cell's endogenous RNA interference (RNAi) pathway to degrade a target mRNA.
-
Mechanism:
-
The siRNA duplex is incorporated into the RNA-Induced Silencing Complex (RISC).
-
The passenger strand is cleaved and discarded.
-
The guide strand, now part of the active RISC, guides the complex to the complementary mRNA target.
-
The Argonaute-2 (Ago2) protein within RISC cleaves the mRNA, leading to its degradation and preventing protein translation.
-
Caption: Mechanism of siRNA-mediated gene silencing.
CRISPR-Cas9
The CRISPR-Cas9 system is a gene-editing tool derived from a bacterial immune system. It consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific location in the genome.
-
Mechanism:
-
The gRNA forms a complex with the Cas9 protein.
-
The gRNA directs the complex to a complementary 20-nucleotide sequence in the genomic DNA, provided it is adjacent to a Protospacer Adjacent Motif (PAM).
-
Cas9 creates a double-strand break (DSB) in the DNA.
-
The cell's DNA repair machinery attempts to fix the break, often via Non-Homologous End Joining (NHEJ), which frequently introduces insertions or deletions (indels). These indels can cause frameshift mutations, leading to a non-functional gene product (gene knockout).
-
Caption: Mechanism of CRISPR-Cas9 gene knockout.
Comparative Analysis of Performance and Reproducibility
The choice of technology directly impacts the reliability and consistency of your results. The following table summarizes key performance indicators.
| Feature | Morpholino Oligonucleotides | siRNA / shRNA | CRISPR-Cas9 |
| Target Molecule | pre-mRNA / mRNA | mRNA | Genomic DNA |
| Mechanism | Steric Blockade (Translation/Splicing) | mRNA Degradation (RNAi) | DNA Cleavage (Gene knockout) |
| Effect Duration | Transient (2-5 days, depends on cell division) | Transient (3-7 days) to Stable (shRNA) | Permanent (heritable change) |
| Typical Efficacy | High (>90% knockdown is common) | Variable (50-95% knockdown) | High (>90% knockout in edited cells) |
| Off-Target Effects | Low, primarily sequence-dependent. Can trigger p53-mediated apoptosis in some contexts. | Moderate to High. Off-target mRNA degradation and saturation of the RNAi machinery are common. | Moderate. Off-target DNA cleavage can occur at sites with sequence homology. Requires extensive validation. |
| Toxicity | Generally low in common model systems (zebrafish, xenopus). High concentrations can cause effects. | Can induce an interferon response. Off-target effects can lead to toxicity. Delivery vehicles can be toxic. | Can be toxic due to DSBs. Potential for large-scale genomic rearrangements. |
| Delivery | Challenging in cell culture (requires microinjection, electroporation, or delivery reagents). Excellent for embryos. | Relatively straightforward in cell culture using lipid-based transfection reagents. In vivo delivery is a major hurdle. | Requires delivery of a large protein (Cas9) and gRNA, often via plasmid, virus (AAV, lentivirus), or RNP. |
| Reproducibility | High. The direct mechanism and stability lead to consistent dose-dependent responses. Key variables are delivery consistency and oligo quality. | Moderate. Highly dependent on transfection efficiency, cell state, and the specific siRNA sequence, which can have variable off-target profiles. | Moderate to High. Mosaicism (incomplete editing in a cell population) is a major issue. Reproducibility depends on gRNA efficiency, Cas9 activity, and the clonal selection process. |
Protocol Deep Dive: A Self-Validating Morpholino Experiment
To ensure reproducibility, a protocol must include internal controls that validate its success at each critical step. Here, we provide an exemplar protocol for knocking down a target gene in zebrafish embryos, a system where Morpholinos are considered a gold standard.
Objective: To knock down the expression of Gene-X and validate the specificity of the effect.
Required Reagents:
-
Standard Control Morpholino (non-targeting sequence)
-
Gene-X Targeting Morpholino (translation or splice-blocking)
-
5-mismatch Control Morpholino for Gene-X (same sequence as the targeting oligo but with 5 base mismatches)
-
(Optional) Gene-X mRNA (for rescue experiments)
-
Phenol Red (for injection visualization)
-
Nuclease-free water
Experimental Workflow
Caption: Reproducible Morpholino Experimental Workflow.
Step-by-Step Methodology
-
Preparation of Injection Mixes (Causality: Precise dosage is key to reproducibility)
-
Reconstitute all Morpholino oligos (Target, Standard Control, Mismatch Control) in sterile, nuclease-free water to a stock concentration of 1 mM. Heating at 65°C for 10 minutes can aid dissolution.
-
Prepare working solutions by diluting the stock. A typical starting range is 0.5 to 2.0 ng/nL. The optimal concentration must be determined empirically.
-
Expertise Insight: A common cause of variability is inconsistent oligo concentration. Always measure the concentration of your stock via spectrophotometry before making dilutions.
-
Add Phenol Red to a final concentration of 0.1% as a visualization aid for injection.
-
-
Microinjection (Causality: Consistent delivery ensures a uniform biological response)
-
Calibrate your needle by breaking the tip to the desired diameter.
-
Calibrate the injection volume by injecting a drop into a mineral oil bath and measuring its diameter with a graticule. Aim for a 2 nL injection volume into the yolk of 1-cell stage embryos.
-
Trustworthiness: Inject four distinct groups:
-
Uninjected Control
-
Standard Control Morpholino
-
Gene-X Targeting Morpholino
-
5-Mismatch Control Morpholino
-
-
This control scheme is critical. The Standard Control accounts for the effects of the injection process and the presence of a foreign oligo. The 5-Mismatch Control is the most stringent test for sequence specificity.
-
-
Phenotypic Analysis (Causality: Objective scoring prevents bias)
-
At the desired timepoint (e.g., 24, 48 hpf), observe the embryos.
-
The phenotype of interest should be present in the Gene-X Targeting Morpholino group but absent or significantly attenuated in all three control groups.
-
Expertise Insight: Develop a clear, quantitative scoring system for the phenotype (e.g., "mild," "moderate," "severe") and perform the analysis blinded to the treatment group to ensure objectivity.
-
-
Molecular Validation (Causality: This confirms the mechanism of action)
-
For Splice-Blocking MOs: Extract RNA from pools of ~20 embryos per group. Perform RT-PCR using primers that flank the targeted exon. The correctly spliced product should be reduced in the target group, with a corresponding increase in an incorrectly spliced band.
-
For Translation-Blocking MOs: Extract protein from pools of ~50 embryos. Perform a Western Blot using a validated antibody against Gene-X protein. The protein level should be significantly reduced only in the target group.
-
-
Rescue Experiment (Causality: This is the definitive proof of specificity)
-
Create a fifth experimental group: co-inject the Gene-X Targeting Morpholino with in vitro-synthesized mRNA coding for Gene-X.
-
Trustworthiness: This mRNA should not contain the Morpholino binding site (e.g., use a construct lacking the 5' UTR for a translation-blocking MO).
-
If the phenotype is specifically caused by the knockdown of Gene-X, its re-introduction via mRNA should rescue the embryos, leading to a wild-type or near-wild-type appearance.
-
Conclusion: Selecting the Right Tool for a Reproducible Study
There is no single "best" technology for all applications. The optimal choice depends on the experimental goal, the model system, and the desired endpoint.
-
Choose Morpholinos for rapid, reliable, and transient knockdown in developmental biology models like zebrafish and Xenopus. Their high specificity and dose-dependent response make them excellent for establishing a causal link between a gene and a phenotype. The key to reproducibility lies in meticulous injection calibration and the use of stringent controls.
-
Choose siRNA for transient knockdown in cell culture. It is a cost-effective and high-throughput method. However, achieving reproducibility requires careful screening of multiple siRNA sequences to find one with high efficacy and minimal off-target effects, alongside consistent transfection efficiency.
-
Choose CRISPR-Cas9 when a permanent and heritable gene knockout is required, or for creating specific mutations. It is the most powerful tool for generating stable knockout cell lines and animal models. Reproducibility challenges stem from ensuring high editing efficiency, characterizing off-target events, and mitigating mosaicism through clonal selection and validation.
By understanding the underlying mechanisms and potential pitfalls of each technology, and by incorporating a self-validating experimental design, researchers can significantly enhance the scientific integrity and reproducibility of their gene function studies.
References
-
Bill, B. R., Petzold, A. M., Clark, K. J., Schimmenti, L. A., & Ekker, S. C. (2009). A primer for morpholino use in zebrafish. Journal of visualized experiments : JoVE, (27), 1154. [Link]
-
Jackson, A. L., & Linsley, P. S. (2010). Recognizing and avoiding siRNA off-target effects for target identification and therapeutic application. Nature reviews. Drug discovery, 9(1), 57–67. [Link]
-
Stainier, D. Y., Raz, E., Lawson, N. D., Ekker, S. C., Burdine, R. D., Eisen, J. S., Ingham, P. W., Schulte-Merker, S., Yelon, D., & Weinstein, B. M. (2017). Guidelines for morpholino use in zebrafish. PloS genetics, 13(10), e1007000. [Link]
-
Robu, M. E., Larson, J. D., Nasevicius, A., Beiraghi, S., Brenner, C., Farber, S. A., & Ekker, S. C. (2007). p53 activation by knockdown of MDM2 and MDM4 in zebrafish embryos. Science (New York, N.Y.), 316(5829), 1351–1354. [Link]
-
Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & nucleic acid drug development, 7(3), 187–195. [Link]
A Senior Application Scientist's Guide to Establishing the Biological Equivalence of 1-(2-(Aminomethyl)morpholino)ethanone from Different Suppliers
Introduction: The Imperative of Equivalence in Research and Development
In the realm of drug discovery and development, the reproducibility of experimental results is paramount. The seemingly routine decision of sourcing chemical intermediates, such as 1-(2-(Aminomethyl)morpholino)ethanone, can have profound implications for the integrity and progression of a research program. As a key building block in the synthesis of potential kinase inhibitors and central nervous system therapeutics, variations in its purity, impurity profile, and structural integrity among different suppliers can introduce significant and often un-tracked variables into biological experiments.[1][2]
The following sections are designed to provide both the "how" and the "why," explaining the causality behind each experimental choice. We will proceed through a multi-tiered analytical approach, beginning with detailed physicochemical characterization and culminating in functional biological assays.
Caption: Overall workflow for establishing biological equivalence.
Part 1: Rigorous Physicochemical Characterization
Before any biological assessment, it is crucial to confirm that the material from each supplier is, in fact, the same chemical entity and to understand its purity and impurity profile. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide a framework for such analyses, particularly the ICH Q3A(R2) guideline on impurities in new drug substances.[3][4][5][6]
Caption: Workflow for physicochemical characterization.
Structural Identity and Absolute Purity by Quantitative NMR (qNMR)
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[7][8] While standard ¹H NMR confirms the basic structure, quantitative NMR (qNMR) provides a highly accurate measure of purity without the need for a specific reference standard of the compound itself.[1][7][9][10][11] This is achieved by comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and concentration.
Trustworthiness: This method is self-validating because the signal intensity in NMR is directly proportional to the number of nuclei, providing a primary ratio metric.[12]
Experimental Protocol: qNMR for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound from each supplier using a microbalance (readability to 0.001 mg).[10]
-
Accurately weigh a suitable, certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.[1][7] Aim for a 1:1 molar ratio to the analyte.
-
Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Crucial Parameter: Ensure complete T1 relaxation for all relevant signals. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T1 value of the signals being integrated. The T1 value can be determined using an inversion-recovery experiment.[1]
-
Ensure a sufficient signal-to-noise ratio (S/N > 250:1 for <1% integration error) by acquiring an adequate number of scans.[7]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the acetyl methyl protons).
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[12] A reversed-phase HPLC method with UV detection provides an excellent orthogonal technique to qNMR for purity assessment. It separates the main compound from its impurities based on polarity, and the peak area percentage can be used to estimate purity.[13]
Trustworthiness: Using an orthogonal method (separation-based vs. spectroscopic) provides a higher degree of confidence in the purity assessment. The method's suitability is established through a system suitability test before analysis.
Experimental Protocol: RP-HPLC-UV Purity Method
-
System and Mobile Phase Preparation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Degas all solvents before use.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of each supplier's compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Further dilute to a working concentration of ~100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm (or the λmax if determined by a PDA detector).
-
Gradient Elution: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area normalization method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100[12]
-
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: While HPLC-UV quantifies impurities, LC-MS is essential for identifying them.[14][15][16][17] By providing the mass-to-charge ratio (m/z) of the impurities separated by the LC, we can hypothesize their structures, which is critical for assessing potential toxicity or off-target effects. This is a key requirement outlined in ICH guidelines.[6][18]
Trustworthiness: The high sensitivity and specificity of mass spectrometry allow for the detection and tentative identification of impurities even at very low levels (e.g., <0.1%).[17]
Experimental Protocol: LC-MS Impurity Profiling
-
System and Method:
-
Use an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Employ the same chromatographic method (column, mobile phases, gradient) as the HPLC-UV analysis to allow for peak correlation.
-
-
Data Acquisition:
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chances of detecting all impurities.
-
Perform MS scans over a relevant mass range (e.g., m/z 100-1000).
-
If possible, acquire tandem MS (MS/MS) data on the detected impurity peaks to obtain fragmentation information, which aids in structural elucidation.
-
-
Data Analysis:
-
Extract the exact mass of each impurity peak.
-
Use the exact mass to predict possible elemental compositions.
-
Analyze MS/MS fragmentation patterns to propose structures for the impurities. Common impurities could arise from starting materials, by-products of side reactions, or degradation.
-
Table 1: Physicochemical Data Comparison Template
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white solid | |||
| Structure (¹H NMR) | Conforms | Conforms | Conforms | Conforms to reference |
| Purity by qNMR (%) | ≥ 98.0% | |||
| Purity by HPLC-UV (%) | ≥ 98.0% | |||
| Individual Impurity >0.1% (LC-MS) | List m/z and proposed structure | |||
| Total Impurities (%) | ≤ 2.0% |
Part 2: Functional Biological Assays
Demonstrating physicochemical equivalence is necessary but not sufficient. The ultimate test is whether the compounds behave identically in a biological system. Minor, undetected impurities or different polymorphic forms could lead to significant variations in biological activity.
The choice of assay depends on the intended use of the compound. Since this compound is a precursor for kinase inhibitors, a logical approach is to assess its impact on cell health and its potential to interfere with common drug discovery screening assays.
Caption: Tiered workflow for functional biological assays.
Tier 1: General Cell Viability/Cytotoxicity Assay
Expertise & Experience: Before proceeding to more complex functional assays, it is crucial to ensure that batches from different suppliers do not exhibit differential cytotoxicity. A simple cell viability assay can quickly flag a problematic batch containing a toxic impurity. Assays that measure ATP levels (e.g., CellTiter-Glo®) are highly sensitive indicators of metabolically active, viable cells.[19][20]
Trustworthiness: This assay serves as a baseline control. If significant differences are observed here, it invalidates comparisons in more specific downstream functional assays.
Experimental Protocol: ATP-Based Cell Viability Assay
-
Cell Culture:
-
Select a relevant human cell line (e.g., HEK293 or a cancer cell line like A549).
-
Seed cells in a white, opaque-walled 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.[21]
-
-
Compound Treatment:
-
Prepare 10-point, 3-fold serial dilutions of the compounds from each supplier, starting from a high concentration (e.g., 100 µM).
-
Add the compounds to the cells and incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a volume of an ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of media in the well.[19]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls (100% viability).
-
Plot the dose-response curves and calculate the CC₅₀ (concentration causing 50% cytotoxicity) for each compound.
-
Tier 2: Target-Relevant Functional Assays
Expertise & Experience: If the compounds are equivalent in the cytotoxicity assay, the next step is to test them in a functional assay relevant to their intended downstream application. Since the specific target may not be known for an intermediate, we propose two widely applicable assay types used in drug discovery: GPCR signaling and kinase activity. These assays are highly sensitive to small molecule modulators.
Option A: GPCR Signaling - cAMP Accumulation Assay Many kinases are involved in GPCR signaling pathways. An assay measuring the second messenger cAMP is a robust way to detect any off-target activity on Gs- or Gi-coupled receptors.[22][23][24][25]
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Culture: Use a cell line endogenously expressing or overexpressing a Gs-coupled GPCR (e.g., HEK293 expressing the β2-adrenergic receptor).
-
Compound Treatment:
-
Plate cells as described above.
-
Pre-treat cells with serial dilutions of the test compounds from each supplier for 15-30 minutes.
-
-
Agonist Stimulation: Add a known agonist for the GPCR (e.g., isoproterenol for β2-AR) at a concentration that gives ~80% of the maximal response (EC₈₀). Incubate for 30 minutes.
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP detection using a commercial HTRF kit (e.g., from Cisbio or Revvity) according to the manufacturer's protocol.[22][26] This typically involves adding two reagents: an anti-cAMP antibody conjugated to a donor fluorophore and a cAMP analog conjugated to an acceptor.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the dose-dependent inhibition of the agonist-induced cAMP signal and determine the IC₅₀ for each compound.
Option B: GPCR Signaling - β-Arrestin Recruitment Assay This is another major GPCR signaling pathway and serves as an excellent orthogonal functional assay. Enzyme fragment complementation (EFC) assays (e.g., PathHunter®) are widely used.[27][28][29][30][31]
Experimental Protocol: EFC-Based β-Arrestin Assay
-
Cell Line: Use a commercially available cell line where the GPCR of interest is tagged with one enzyme fragment and β-arrestin is tagged with the complementing fragment.[27]
-
Assay Procedure: Follow the manufacturer's protocol, which is broadly similar to the cAMP assay: plate cells, pre-treat with test compounds, stimulate with a known agonist, and then add the detection substrate to measure the luminescent signal generated by the reconstituted enzyme.[29]
-
Data Analysis: Plot dose-response curves and calculate the IC₅₀ for the inhibition of agonist-induced β-arrestin recruitment.
Table 2: Functional Bioassay Data Comparison Template
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Cell Viability (CC₅₀, µM) | Fold-difference < 2 | |||
| cAMP Assay (IC₅₀, µM) | Fold-difference < 2 | |||
| β-Arrestin Assay (IC₅₀, µM) | Fold-difference < 2 | |||
| Maximal Inhibition (%) | Difference < 10% |
Part 3: Data Integration and Equivalence Assessment
Biological equivalence can be claimed when lots from different suppliers meet all acceptance criteria across the physicochemical and biological assays.
-
Physicochemical Equivalence: All lots must be structurally identical by NMR and have comparable purity (e.g., within 1%) by both qNMR and HPLC. Critically, the impurity profiles must be similar. The presence of a new, unidentified impurity in one batch at a level >0.1% should be a red flag, as per ICH guidelines, and may warrant further investigation or disqualification of that supplier.[5][6]
-
Functional Equivalence: In the functional assays, the calculated potency values (IC₅₀/EC₅₀/CC₅₀) should be highly comparable. A common industry standard is that the values should be within a two- to three-fold difference. The maximal effect (e.g., % inhibition or % viability) should also be similar (e.g., within 10-15%).
If a compound from one supplier passes the physicochemical tests but fails a functional assay, it strongly suggests the presence of a biologically active impurity that was not resolved or detected by the analytical methods. This underscores the necessity of the integrated, multi-tiered approach.
Conclusion
The selection of a chemical supplier should not be based on cost and availability alone. For a critical pharmaceutical intermediate like this compound, ensuring lot-to-lot and supplier-to-supplier consistency is a fundamental aspect of good scientific practice. By implementing the rigorous, self-validating workflow described in this guide—spanning structural verification, orthogonal purity analysis, impurity profiling, and tiered biological assays—researchers can confidently establish biological equivalence. This diligence mitigates the risk of experimental artifacts, ensures the reproducibility of research, and ultimately accelerates the path of drug discovery and development.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
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National Center for Biotechnology Information. (n.d.). In-cell arrestin-receptor interaction assays. [Link]
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JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]
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SpringerLink. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]
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SpringerLink. (n.d.). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. [Link]
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Wiley Online Library. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
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MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. [Link]
-
YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]
-
ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]
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AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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University of St Andrews. (2017). Quantitative NMR Spectroscopy. [Link]
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Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
IJCRT.org. (2024). IMPURITY PROFILING. [Link]
-
bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. [Link]
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Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. [Link]
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Bioanalysis Zone. (2024). Bioanalysis Approaches And Techniques For Small Vs Large Molecules. [Link]
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National Institute of Health Sciences, Japan. (2012). Guideline for Bioequivalence Studies of Generic Products. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA. [Link]
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CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Approaches for Determining Bioactivity Hits from High-Dimensional Profiling Data. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
U.S. Food and Drug Administration. (2001). Statistical Approaches to Establishing Bioequivalence. [Link]
-
University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. [Link]
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European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
-
U.S. Food and Drug Administration. (2025). Bioequivalence. [Link]
-
World Health Organization. (n.d.). Annex 6. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-(Aminomethyl)morpholino)ethanone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(2-(Aminomethyl)morpholino)ethanone (CAS No. 182067-97-6). As a morpholine derivative, this compound is part of a class of chemicals recognized for their bioactive properties in pharmaceuticals and agrochemicals.[1][2][3][4] This inherent bioactivity necessitates a rigorous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established regulatory standards and best practices in chemical safety.
Hazard Identification and Waste Characterization
Understanding the intrinsic hazards of a chemical is the foundational step in determining its proper disposal pathway. This compound is classified with a "Danger" signal word and is associated with significant health hazards.
Table 1: Hazard Profile of this compound
| GHS Code | Hazard Statement | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Indicates toxicity. Waste must be managed to prevent ingestion by personnel or release into water systems. |
| H315 | Causes skin irritation | Requires the use of compatible chemical-resistant gloves during handling and disposal to prevent skin contact. |
| H318 | Causes serious eye damage | This is a critical hazard, mandating the use of safety goggles and potentially a face shield to prevent irreversible eye injury. |
| H335 | May cause respiratory irritation | Handling and waste consolidation should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors or aerosols. |
Based on these hazards, particularly its toxicity (H302), waste containing this compound must be classified as hazardous waste. This classification triggers specific management and disposal requirements under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7]
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of hazardous chemical waste in the United States is primarily governed by the RCRA.[5][7] This federal law establishes a "cradle-to-grave" system for managing hazardous waste, which tracks the material from its point of generation to its final, environmentally sound disposal.[5][8]
As a generator of this waste, your laboratory is responsible for:
-
Identification: Correctly identifying the waste as hazardous based on its characteristics (e.g., toxicity).[8][9]
-
Management: Ensuring the waste is properly accumulated, stored, and labeled on-site.[9]
-
Transportation & Disposal: Using a licensed hazardous waste transporter and a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations, which may be more stringent than federal rules.[5]
Pre-Disposal: In-Lab Waste Accumulation and Storage
Proper management begins at the point of generation. A systematic approach to collecting and storing waste prevents accidental exposures and ensures regulatory compliance.
Step-by-Step Waste Accumulation Protocol
-
Select a Compatible Waste Container:
-
Use a container made of materials chemically resistant to this compound and any solvents used in the process. High-density polyethylene (HDPE) or borosilicate glass are typically suitable.
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before its first use as a waste receptacle.
-
-
Properly Label the Waste Container:
-
As soon as you designate a container for waste, affix a "Hazardous Waste" label. These labels are typically provided by your EHS office.
-
Clearly write the full chemical name: "this compound" and its CAS number: "182067-97-6".
-
List all other constituents of the waste stream, including solvents, with their approximate percentages.
-
Indicate the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[9]
-
-
Segregate the Waste:
-
This waste stream should be stored separately from incompatible materials. As an amine, it is basic and may react exothermically with acids. Keep it segregated from acidic waste streams.
-
Store solid waste (e.g., contaminated weigh boats, gloves, paper towels) separately from liquid waste.
-
-
Safe Storage Practices:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
The SAA should have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Step-by-Step Disposal Protocol
The following workflow outlines the process from waste generation to final removal from the laboratory.
-
Personal Protective Equipment (PPE) Verification:
-
Before handling the waste, don appropriate PPE:
-
Nitrile or other compatible chemical-resistant gloves.
-
ANSI-rated safety goggles. A face shield is strongly recommended due to the severe eye damage hazard (H318).
-
A laboratory coat.
-
-
-
Waste Consolidation:
-
Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks (H335).
-
Carefully pour liquid waste into the designated, labeled hazardous waste container using a funnel to prevent spills.
-
Place contaminated solid waste (gloves, wipes, etc.) into a separate, clearly labeled solid hazardous waste container or bag.
-
-
Container Management:
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
After adding waste, securely fasten the cap and wipe the exterior of the container with a damp cloth to remove any residual contamination.
-
-
Requesting Waste Pickup:
-
Once the container is full or you have finished the experimental series, arrange for waste disposal through your institution's EHS department.
-
Follow your facility's specific procedures for requesting a pickup, which may involve an online system or a paper form.
-
Do not allow the waste to exceed accumulation time limits (e.g., 90 or 180 days, depending on your generator status).[9]
-
-
Documentation and Record-Keeping:
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with a chemical absorbent pad or material (e.g., vermiculite).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If the material is volatile or poses an inhalation risk, close the laboratory doors and prevent re-entry.
-
Immediately contact your institution's EHS or emergency response team.
-
Provide them with the chemical name and a copy of the Safety Data Sheet (SDS) if available.
-
Do not attempt to clean up a large spill or a spill you are not equipped or trained to handle.
References
- Sigma-Aldrich. 1-(2-(Aminomethyl)morpholino)
- Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency (EPA).
- U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement.
- Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA)
- CHIRALEN. This compound.
- Wikipedia. Morpholine.
- Labsolu. This compound.
- Spectrum Chemical.
- ACS Fall 2025.
- ResearchGate.
- PubMed.
- ECHA. Ethanone, 1-(3-methyl-2-benzofuranyl)
- Biosynth.
- PubMed. Morpholine Derivatives in Agrochemical Discovery and Development.
- ChemicalBook. 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)
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A Comprehensive Guide to the Safe Handling of 1-(2-(Aminomethyl)morpholino)ethanone
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 1-(2-(Aminomethyl)morpholino)ethanone (CAS No: 182067-97-6). As a compound with a morpholine backbone, it requires careful management in a laboratory setting to mitigate risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure personal and environmental safety.
Hazard Identification and Risk Assessment
This compound is classified with the signal word "Danger" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications are paramount in determining the necessary personal protective equipment (PPE) and handling procedures. The morpholine structural component is known to be corrosive and can cause severe skin burns and eye damage[1][2][3]. Therefore, a stringent approach to safety is mandatory.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Equipment Specification and Use | Rationale |
| Eye and Face Protection | Wear tight-sealing safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is also required. | Protects against splashes and vapors that can cause serious eye damage[1][4][5]. |
| Hand Protection | Wear impervious, chemical-resistant gloves such as butyl rubber or nitrile rubber. Always inspect gloves before use and wash hands thoroughly after handling[1][4][6]. | Prevents skin contact, which can lead to irritation and burns[1][5]. |
| Body Protection | A chemical-resistant apron or lab coat and closed-toe shoes are mandatory. For larger quantities, an impervious suit and boots should be considered[1][6]. | Protects against accidental spills and contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[4]. | Mitigates the risk of inhaling vapors that may cause respiratory irritation[4]. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control vapor emissions[7].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order[4].
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale. Avoid prolonged or repeated exposure[4].
Spill and Decontamination
In the event of a spill:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain: Absorb the spill with an inert absorbent material like vermiculite or sand[8].
-
Collect: Carefully gather the absorbent material and any contaminated debris into a designated hazardous waste container[8].
-
Decontaminate: Clean the spill area with an appropriate solvent or decontamination solution, collecting all cleaning materials as hazardous waste[8].
-
Report: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) office[8].
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Storage
-
Waste Container: Use a designated, properly labeled, and sealed container for all waste containing this compound. The container should be made of a compatible material like glass or polyethylene[8].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name and any relevant hazard symbols[8].
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials[8][9].
Disposal Protocol
-
PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling waste[8].
-
Collection:
-
Solid Waste: Collect any solid residues, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE in the designated hazardous waste container[8].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines[8][10].
-
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide an accurate description of the waste[8]. Never pour this chemical down the drain[9].
Workflow and Safety Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
-
Benchchem. Personal protective equipment for handling Morpholine-4-carbodithioic acid. 1
-
Benchchem. Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals. 8
-
Biosynth. Safety Data Sheet. (2019-10-17). 4
-
Sigma-Aldrich. This compound | 182067-97-6. 11
-
Carl ROTH. Safety Data Sheet: Morpholine. 2
-
Carl ROTH. Safety Data Sheet: Morpholine. 12
-
Inchem.org. Morpholine (HSG 92, 1995). 3
-
CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z. 6
-
CHIRALEN. This compound. 13
-
Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).
-
Labsolu. This compound. 14
-
Spectrum Chemical. SAFETY DATA SHEET. (2022-10-25). 5
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. 9
-
Echemi. 2-(4-Aminophenoxy)-1-(4-morpholinyl)ethanone Safety Data Sheets. 7
-
CP Lab Safety. This compound, 95% Purity, C7H14N2O2, 100 mg. 15
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. 16
-
Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. 10
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- 4. biosynth.com [biosynth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
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- 12. carlroth.com:443 [carlroth.com:443]
- 13. chiralen.com [chiralen.com]
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- 15. calpaclab.com [calpaclab.com]
- 16. ic.ptb.de [ic.ptb.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
